molecular formula C4H2BrIN2 B048921 5-Bromo-2-iodopyrimidine CAS No. 183438-24-6

5-Bromo-2-iodopyrimidine

货号: B048921
CAS 编号: 183438-24-6
分子量: 284.88 g/mol
InChI 键: ZEZKXPQIDURFKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-iodopyrimidine can be synthesized by reacting 5-bromo-2-chloropyrimidine with hydroiodic acid.>

属性

IUPAC Name

5-bromo-2-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZKXPQIDURFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426513
Record name 5-Bromo-2-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183438-24-6
Record name 5-Bromo-2-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-iodopyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2-iodopyrimidine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 183438-24-6

This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development on the chemical compound 5-Bromo-2-iodopyrimidine. It details its chemical and physical properties, synthesis protocols, key applications, and safety information.

Core Chemical and Physical Properties

This compound is a halogenated pyrimidine (B1678525) derivative that serves as a versatile building block in organic synthesis.[1] Its dual halogenation, with both a bromine and an iodine atom, allows for selective and sequential functionalization, making it a valuable intermediate in the synthesis of complex molecules.[1][2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 183438-24-6[2][3][4]
Molecular Formula C₄H₂BrIN₂[2][4][5]
Molecular Weight 284.88 g/mol [4][5]
Appearance White to light yellow or tan crystalline powder/solid[3][5]
Melting Point 99-103 °C[3][4][5]
Boiling Point 341 °C at 760 mmHg[5]
Density 2.495 g/cm³[5]
Flash Point 160 °C[5]
Refractive Index 1.677[5]
Vapor Pressure 0.000164 mmHg at 25°C[5]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the halogen exchange of a more readily available precursor, 5-bromo-2-chloropyrimidine (B32469).[3]

Experimental Protocol: Synthesis from 5-Bromo-2-chloropyrimidine

This protocol is based on a common procedure for the synthesis of this compound.[3]

Materials:

  • 5-bromo-2-chloropyrimidine (5.80 g, 30 mmol)

  • Sodium iodide (7.5 g, 50 mmol)

  • Hydriodic acid (57 wt%, 2.85 g, 25.6 mmol)

  • Chloroform (B151607) (20 mL for reaction, plus additional for extraction)

  • 10 N Sodium hydroxide (B78521) solution (30 mL)

  • Ice water (200 mL)

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 5-bromo-2-chloropyrimidine and sodium iodide in 20 mL of chloroform in a suitable reaction vessel.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add the hydriodic acid to the cooled suspension.

  • Remove the ice bath and stir the reaction mixture at room temperature for 20 hours.

  • Pour the reaction mixture into a beaker containing 200 mL of ice water and 30 mL of 10 N sodium hydroxide solution.

  • Add 150 mL of chloroform and stir the mixture vigorously for 10 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic phase.

  • Extract the aqueous layer twice more with 100 mL portions of chloroform.

  • Combine all organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo to yield this compound as a light yellow solid. The reported yield for this procedure is approximately 84%.[3]

G Workflow for the Synthesis of this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Suspend 5-bromo-2-chloropyrimidine and NaI in Chloroform B Cool to 0 °C A->B C Slowly add Hydriodic Acid B->C D Stir at Room Temperature for 20 hours C->D E Quench with Ice Water and NaOH solution D->E F Extract with Chloroform E->F G Combine Organic Phases F->G H Dry over MgSO4 G->H I Concentrate in vacuo H->I J This compound (Light yellow solid) I->J

Synthesis Workflow Diagram

Applications in Drug Development and Organic Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[2] Its utility stems from the differential reactivity of the C-I and C-Br bonds, which allows for selective participation in cross-coupling reactions such as the Suzuki and Sonogashira couplings.[2] This makes it an invaluable tool for constructing complex molecular architectures found in modern drug candidates.[2]

Key applications include the synthesis of:

  • Glucagon Receptor Antagonists: These are important therapeutic targets for the treatment of type 2 diabetes.[5]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors: These molecules are investigated for their potential in anti-angiogenic cancer therapies.[5]

  • 5,5′-dibromo-2,2′-bipyrimidine: A ligand used in coordination chemistry.[3]

  • O,O′-dimethyl hyrtinadine A: A derivative of a marine alkaloid.[3]

G Key Applications of this compound cluster_reactions Chemical Reactions cluster_products Synthetic Targets & Intermediates A This compound B Suzuki Coupling A->B C Sonogashira Coupling A->C D Other Cross-Coupling Reactions A->D E Glucagon Receptor Antagonists B->E F VEGFR-2 Inhibitors B->F H O,O′-dimethyl hyrtinadine A C->H G 5,5′-dibromo-2,2′-bipyrimidine D->G I I E->I Therapeutic Application: Type 2 Diabetes J J F->J Therapeutic Application: Cancer K K G->K Application: Coordination Chemistry L L H->L Class: Marine Alkaloid Derivative

Logical Relationships in Applications

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[2]

Hazard Identification and Safety Precautions
Hazard InformationDetailsSource(s)
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Signal Word Danger[4]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damage[4]
Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritation 2, Eye Damage 1[4]
Precautionary Statements P264, P280, P301+P312, P302+P352, P305+P351+P338, P332+P313[4]
Personal Protective Equipment (PPE) Type N95 dust mask (US), safety glasses/eyeshields, chemical-resistant gloves[4]
Storage Store in a cool, dry, well-ventilated place away from oxidizing agents.[2]

It is imperative to handle this compound in a fume hood while wearing appropriate PPE.[2] In case of exposure, wash the affected area with copious amounts of water and seek immediate medical attention if necessary.[2] Disposal should be carried out by a licensed waste disposal company in accordance with local regulations.[2]

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodopyrimidine from 5-bromo-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-2-iodopyrimidine, a key intermediate in the development of novel pharmaceuticals, from its precursor 5-bromo-2-chloropyrimidine (B32469). This conversion is a notable example of a Finkelstein-type reaction, a crucial method in organic synthesis for the exchange of halogen atoms. This document outlines the detailed experimental protocol, quantitative data, and a visual representation of the reaction workflow.

Reaction Overview

The synthesis of this compound from 5-bromo-2-chloropyrimidine is achieved through a nucleophilic substitution reaction where the chlorine atom at the 2-position of the pyrimidine (B1678525) ring is replaced by an iodine atom. This transformation is typically carried out using sodium iodide in the presence of hydroiodic acid.[1][2] The reaction is driven to completion by the selection of appropriate solvents and reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
5-bromo-2-chloropyrimidine5.80 g (30 mmol)[1]
Sodium Iodide (NaI)7.5 g (50 mmol)[1]
Hydroiodic Acid (57 wt. %)2.85 g (25.6 mmol)[1]
Solvent
Chloroform (B151607) (CHCl₃)20 ml (initial)[1]
Reaction Conditions
Initial Temperature0 °C[1]
Reaction TemperatureRoom Temperature[1]
Reaction Time20 hours[1]
Product
This compound6.29 g[1]
Yield 84%[1]

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 5-bromo-2-chloropyrimidine.[1]

Materials:

  • 5-bromo-2-chloropyrimidine

  • Sodium iodide (NaI)

  • Hydroiodic acid (HI, 57 wt. %)

  • Chloroform (CHCl₃)

  • 10N Sodium hydroxide (B78521) (NaOH) solution

  • Ice water

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, a suspension of 5-bromo-2-chloropyrimidine (5.80 g, 30 mmol) and sodium iodide (7.5 g, 50 mmol) is prepared in chloroform (20 ml).

  • Addition of Acid: The mixture is cooled to 0°C using an ice bath. Hydroiodic acid (57 wt. %, 2.85 g, 25.6 mmol) is then added to the suspension.

  • Reaction: After the addition of hydroiodic acid, the cooling bath is removed, and the reaction mixture is stirred for 20 hours at room temperature.

  • Work-up: The reaction mixture is then poured into a mixture of 200 ml of ice water and 30 ml of 10N NaOH solution.

  • Extraction: Chloroform (150 ml) is added, and the mixture is stirred for 10 minutes. The organic phase is separated. The aqueous layer is further extracted twice with 100 ml portions of chloroform.

  • Drying and Concentration: The combined organic phases are dried over magnesium sulfate (MgSO₄) and then concentrated in vacuo.

  • Product Isolation: The resulting product, this compound, is obtained as a pale yellow solid.

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start Materials: 5-bromo-2-chloropyrimidine Sodium Iodide Chloroform Reaction Reaction: 1. Cool to 0°C 2. Add Hydroiodic Acid 3. Stir at RT for 20h Start->Reaction Workup Work-up: Quench with ice water and NaOH solution Reaction->Workup Extraction Extraction: Extract with Chloroform (3x) Workup->Extraction Drying Drying & Concentration: Dry with MgSO₄ Concentrate in vacuo Extraction->Drying Product Final Product: This compound (Pale yellow solid) Drying->Product

Caption: Workflow for the synthesis of this compound.

Chemical Transformation

The chemical equation and the corresponding diagram illustrating the conversion are provided below.

ChemicalReaction cluster_reactants Reactants cluster_product Product Reactant 5-bromo-2-chloropyrimidine Product This compound Reactant->Product CHCl₃, 0°C to RT, 20h Reagents + NaI, HI

Caption: Chemical reaction for the synthesis of this compound.

References

An In-depth Technical Guide to 5-Bromo-2-iodopyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Bromo-2-iodopyrimidine, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a dihalogenated pyrimidine (B1678525) derivative with the chemical formula C₄H₂BrIN₂.[1][2] Its structure, featuring a bromine atom at the 5-position and an iodine atom at the 2-position, provides two distinct reactive sites for sequential and regioselective functionalization.[3] This makes it a valuable intermediate in the synthesis of complex heterocyclic compounds.[1][3]

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₄H₂BrIN₂[1][4]
Molecular Weight 284.88 g/mol [1]
CAS Number 183438-24-6[1][4]
Appearance White to tan crystalline powder[5]
Melting Point 99-103 °C
Boiling Point 341 °C at 760 mmHg[5]
Density 2.495 g/cm³[5]
InChI Key ZEZKXPQIDURFKA-UHFFFAOYSA-N
SMILES Brc1cnc(I)nc1

Synthesis of this compound

This compound can be synthesized from 5-bromo-2-chloropyrimidine (B32469) through a halogen exchange reaction.[4][6][7] The process involves the iodination of the starting material using sodium iodide and hydroiodic acid.[4]

Experimental Protocol

The following is a typical experimental procedure for the synthesis of this compound:[4]

Materials:

Procedure:

  • A suspension of 5-bromo-2-chloropyrimidine (5.80 g, 30 mmol) and sodium iodide (7.5 g, 50 mmol) in chloroform (20 ml) is prepared in a reaction vessel.

  • The mixture is cooled to 0 °C in an ice bath.

  • Hydroiodic acid (57 wt. %, 2.85 g, 25.6 mmol) is added slowly to the cooled suspension.

  • After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred for 20 hours at room temperature.

  • The reaction mixture is then poured into a mixture of 200 ml of ice water and 30 ml of 10N sodium hydroxide solution.

  • Chloroform (150 ml) is added, and the mixture is stirred for 10 minutes.

  • The organic phase is separated, and the aqueous layer is extracted twice with 100 ml portions of chloroform.

  • The combined organic phases are dried over magnesium sulfate and concentrated under reduced pressure to yield this compound as a pale yellow solid.

The typical yield for this synthesis is around 84%.[4]

The workflow for the synthesis and purification of this compound is illustrated in the diagram below.

G start Start: 5-Bromo-2-chloropyrimidine reactants Add NaI and HI in Chloroform at 0°C start->reactants stir Stir at room temperature for 20 hours reactants->stir quench Quench with ice water and 10N NaOH stir->quench extract Extract with Chloroform quench->extract dry Dry organic phase with MgSO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate product Product: this compound concentrate->product

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

The differential reactivity of the C-I and C-Br bonds in this compound makes it a highly versatile building block in organic synthesis, particularly for the construction of polysubstituted pyrimidines.[3] The C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.[3]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings.[1][3] This reactivity allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the 2-position, while leaving the 5-bromo position available for subsequent transformations.

  • Suzuki Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrimidine ring and an organoboron compound.[1]

  • Sonogashira Coupling: This reaction facilitates the coupling of the pyrimidine with a terminal alkyne, introducing an alkynyl moiety.[1][8]

This selective reactivity is a key advantage in the convergent synthesis of complex molecules.[3]

Application in the Synthesis of Bioactive Molecules

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[5] this compound serves as a crucial starting material for the synthesis of various biologically active compounds, including kinase inhibitors and glucagon (B607659) receptor antagonists.[2][4]

3.2.1. Kinase Inhibitors

The pyrimidine core can mimic the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding site of kinases.[2] By utilizing this compound, medicinal chemists can synthesize substituted pyrimidines that act as potent and selective kinase inhibitors.[2] These inhibitors can target signaling pathways that are often dysregulated in cancer, such as the Aurora kinase pathway, which is critical for cell cycle progression.[2]

G AuroraA Aurora A Kinase Spindle Spindle Assembly AuroraA->Spindle Mitosis Mitotic Progression Spindle->Mitosis Proliferation Cell Proliferation Mitosis->Proliferation Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA

Caption: Simplified Aurora Kinase signaling pathway targeted by pyrimidine-based inhibitors.

3.2.2. Glucagon Receptor Antagonists

Glucagon plays a key role in regulating blood glucose levels, and its dysregulation is implicated in type 2 diabetes.[9] Antagonists of the glucagon receptor can help to control hyperglycemia.[9][10][11] this compound has been utilized in the synthesis of novel, conformationally constrained glucagon receptor antagonists.[4] These molecules block the signaling cascade initiated by glucagon binding to its receptor, thereby reducing hepatic glucose production.[11]

G Glucagon Glucagon Receptor Glucagon Receptor Glucagon->Receptor AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Glucose Increased Hepatic Glucose Production PKA->Glucose Antagonist Pyrimidine-based Antagonist Antagonist->Receptor

Caption: Simplified Glucagon Receptor signaling pathway and the action of its antagonists.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its unique chemical structure allows for selective functionalization through various cross-coupling reactions, providing a powerful tool for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, highlighting its importance for researchers and scientists in the pharmaceutical industry.

References

An In-depth Technical Guide on the Spectroscopic Data of 5-Bromo-2-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for the versatile chemical intermediate, 5-Bromo-2-iodopyrimidine. Due to the limited availability of peer-reviewed spectral data in public literature, this document combines reported data with expert analysis and predictions based on analogous structures to offer a valuable resource for researchers utilizing this compound.

Molecular Structure and Properties

This compound is a halogenated pyrimidine (B1678525) derivative with the molecular formula C₄H₂BrIN₂. Its structure, featuring both a bromine and an iodine atom on the pyrimidine ring, makes it a valuable building block in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceutical compounds.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 183438-24-6
Molecular Formula C₄H₂BrIN₂
Molecular Weight 284.88 g/mol
Appearance White to light yellow solid[2]
Melting Point 99-103 °C

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR Spectroscopy (Predicted)

The ¹H-NMR spectrum of this compound is expected to show a simple AX system, with two doublets corresponding to the two protons on the pyrimidine ring. The electron-withdrawing effects of the nitrogen atoms and the halogens will significantly deshield these protons, resulting in chemical shifts in the downfield region.

Table 2: Predicted ¹H-NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~8.7Doublet~2.5
H-6~8.7Doublet~2.5

Predictions are based on data from analogous compounds and general NMR principles.

¹³C-NMR Spectroscopy (Predicted)

The ¹³C-NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyrimidine ring. The carbon atoms bonded to the electronegative nitrogen and halogen atoms will exhibit the most significant downfield shifts.

Table 3: Predicted ¹³C-NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C-I)~120
C-4~160
C-5 (C-Br)~115
C-6~160

Predictions are based on data from analogous compounds and general NMR principles.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The presence of bromine and iodine isotopes would result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Mass Spectrometry Data for this compound

Ionm/z (Observed)Ionization MethodReference
[M+H]⁺284.8ESI+[2]

Expected Fragmentation Pattern:

Electron impact (EI) or high-energy collision-induced dissociation (CID) mass spectrometry would likely lead to fragmentation through the following pathways:

  • Loss of Iodine: The C-I bond is weaker than the C-Br bond and would be expected to cleave readily, leading to a fragment ion at m/z 157/159.

  • Loss of Bromine: Subsequent or alternative loss of the bromine atom would result in a fragment at m/z 205.

  • Ring Fragmentation: The pyrimidine ring can undergo characteristic fragmentation, leading to smaller charged species.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound, adapted from reported procedures.[2][3]

Synthesis of this compound

This procedure details the conversion of 5-bromo-2-chloropyrimidine (B32469) to this compound via a halogen exchange reaction.

Materials:

Procedure:

  • A suspension of 5-bromo-2-chloropyrimidine (5.80 g, 30 mmol) and sodium iodide (7.5 g, 50 mmol) in chloroform (20 mL) is prepared in a round-bottom flask.

  • The mixture is cooled to 0 °C in an ice bath.

  • Hydroiodic acid (57 wt%, 2.85 g, 25.6 mmol) is added slowly to the cooled suspension.

  • After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 20 hours.

  • The reaction mixture is then poured into a beaker containing 200 mL of ice water and 30 mL of 10N sodium hydroxide solution.

  • Chloroform (150 mL) is added, and the mixture is stirred vigorously for 10 minutes.

  • The organic phase is separated using a separatory funnel.

  • The aqueous layer is extracted twice more with 100 mL portions of chloroform.

  • The combined organic phases are dried over anhydrous magnesium sulfate.

  • The solvent is removed in vacuo to yield this compound as a light yellow solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis of this compound reagents 5-Bromo-2-chloropyrimidine Sodium Iodide Chloroform cooling Cool to 0 °C reagents->cooling hi_addition Slowly add Hydriodic Acid (57%) cooling->hi_addition reaction Stir at room temperature for 20 hours hi_addition->reaction quench Quench with ice water and NaOH reaction->quench extraction Extract with Chloroform quench->extraction drying Dry organic phase (MgSO4) extraction->drying evaporation Evaporate solvent in vacuo drying->evaporation product This compound (Light yellow solid) evaporation->product

Caption: Workflow for the synthesis of this compound.

Expected Mass Spectrometry Fragmentation

This diagram illustrates the logical relationship of the expected primary fragmentation pathways of this compound in a mass spectrometer.

G Predicted MS Fragmentation of this compound parent [C₄H₂BrIN₂]⁺˙ m/z = 284/286 loss_i Loss of I• parent->loss_i loss_br Loss of Br• parent->loss_br fragment1 [C₄H₂BrN₂]⁺ m/z = 157/159 loss_i->fragment1 ring_frag Ring Fragmentation fragment1->ring_frag fragment2 [C₄H₂IN₂]⁺ m/z = 205 loss_br->fragment2 fragment2->ring_frag smaller_frags Smaller Charged Fragments ring_frag->smaller_frags

Caption: Predicted fragmentation pathways for this compound.

References

5-Bromo-2-iodopyrimidine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-2-iodopyrimidine, a key building block in the synthesis of novel therapeutic agents. Due to its bifunctional nature, possessing both a bromine and an iodine atom on the pyrimidine (B1678525) ring, this compound offers versatile reactivity for various cross-coupling reactions, making it a valuable intermediate in medicinal chemistry.[1] Understanding its solubility and stability is paramount for its effective use in synthetic protocols and for ensuring the integrity of stored material.

While specific quantitative data for this compound is not extensively available in public literature, this guide summarizes the known qualitative information and provides detailed, adaptable experimental protocols for determining its solubility and stability profiles.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₄H₂BrIN₂[2]
Molecular Weight 284.88 g/mol [3]
Appearance White to off-white crystalline powder[2]
Melting Point 99-103 °C[4]

Solubility Profile

This compound exhibits solubility in common organic solvents used in synthetic chemistry. The following table summarizes the available qualitative solubility data. For quantitative determination, the experimental protocols provided in the subsequent sections are recommended.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[2]
MethanolSoluble[2]
WaterSlightly soluble[2]

Stability Profile

Proper handling and storage are crucial to maintain the integrity of this compound. It is known to be sensitive to light and should be stored accordingly.

ConditionStability InformationRecommendationsReference
Light Light sensitive.Store in a dark place.[5]
Temperature Store at 2-8°C in an inert atmosphere.Keep in a cool, dry place.[2]
Air/Moisture Store in a dry place.Keep container tightly sealed.[5]
Chemical Incompatibility Avoid strong oxidizing agents.Store away from oxidizing agents.[5]

Experimental Protocols

The following sections detail standardized protocols that can be adapted to quantitatively determine the solubility and stability of this compound.

Solubility Determination

1. Kinetic Solubility Assay (Shake-Flask Method)

This method is a rapid assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer, simulating conditions often used in high-throughput screening.[6][7]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a UV-transparent 96-well plate.

  • Aqueous Buffer Addition: Rapidly add an appropriate aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[8]

  • Analysis: Determine the concentration of the dissolved compound in the filtrate of each well using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

2. Thermodynamic Solubility Assay (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.[9][10]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, buffer of a specific pH).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the clear supernatant or filtrate using a validated analytical method like HPLC-UV.

  • Data Reporting: The determined concentration is reported as the thermodynamic solubility at the specified temperature and pH.

Stability Assessment

1. Photostability Testing (ICH Q1B Guideline)

This protocol is based on the International Council for Harmonisation (ICH) guideline Q1B for photostability testing of new drug substances.[11][12][13]

Methodology:

  • Sample Preparation: Place a sufficient amount of solid this compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

  • Forced Degradation (Optional): To understand degradation pathways, a forced degradation study can be performed under more extreme light conditions.[15]

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples for degradation using a stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the exposed and control samples to identify and quantify any degradation products.

2. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a compound.[16][17]

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 1-10 mg) into a TGA sample pan.[16]

  • Instrument Setup: Place the sample in the TGA furnace. The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures, providing information on the thermal stability of the compound.[18]

Synthetic Utility in Drug Discovery

This compound is a versatile building block for the synthesis of complex organic molecules, particularly kinase inhibitors, due to the differential reactivity of its two halogen atoms. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for selective functionalization. This intermediate is commonly employed in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions to introduce diverse functionalities.[19][20][21]

The following diagram illustrates a general synthetic workflow for the preparation of a substituted pyrimidine, a common scaffold in kinase inhibitors, using this compound as the starting material.

G A This compound C Suzuki Coupling (Pd catalyst, base) A->C B R1-B(OH)2 (Boronic Acid) B->C D 5-Bromo-2-(R1)-pyrimidine C->D F Sonogashira Coupling (Pd/Cu catalyst, base) D->F I Buchwald-Hartwig Amination (Pd catalyst, base) D->I E R2-H (Terminal Alkyne) E->F G 5-(R2-alkynyl)-2-(R1)-pyrimidine F->G K Bioactive Molecule (e.g., Kinase Inhibitor) G->K H R3-NH2 (Amine) H->I J 5-(R3-amino)-2-(R1)-pyrimidine I->J J->K

Synthetic workflow for bioactive molecules.

References

An In-depth Technical Guide to the Core Reactions and Reactivity of 5-Bromo-2-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-iodopyrimidine is a versatile and highly valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery.[1][2] Its unique structural arrangement, featuring two distinct halogen atoms on the pyrimidine (B1678525) core, offers a platform for selective and sequential functionalization. This technical guide provides a comprehensive overview of the core reactivity of this compound, with a focus on its key reactions, including palladium-catalyzed cross-coupling reactions and lithiation. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows are presented to serve as a practical resource for researchers in the field.

Introduction

The pyrimidine scaffold is a privileged structure in a vast array of biologically active compounds and approved pharmaceuticals.[3] The strategic halogenation of this heterocyclic core provides synthetic handles for the introduction of molecular diversity. This compound, in particular, has emerged as a critical intermediate due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent reactivity difference allows for predictable and selective transformations, making it an attractive starting material for the synthesis of complex molecular architectures.[1][4] Its applications span the development of novel therapeutics, including kinase inhibitors and other targeted agents.[2]

Core Reactivity and Regioselectivity

The key to the synthetic utility of this compound lies in the hierarchical reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in such transformations is C-I > C-Br > C-Cl.[5] Consequently, the C-I bond at the 2-position of the pyrimidine ring is significantly more reactive than the C-Br bond at the 5-position. This allows for selective functionalization at the C-2 position under milder reaction conditions, leaving the C-5 bromine atom available for subsequent transformations. This stepwise functionalization is a cornerstone of its application in the construction of disubstituted pyrimidines.

Key Reactions of this compound

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or their esters. By carefully selecting the reaction conditions, selective coupling at either the C-2 or C-5 position can be achieved.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane (B91453)/H₂O90125-Bromo-2-phenylpyrimidineNot Specified
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane/H₂O100125-Bromo-2-(4-methoxyphenyl)pyrimidineNot Specified
33-Fluorophenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (3)Toluene/H₂O100165-Bromo-2-(3-fluorophenyl)pyrimidineNot Specified

Note: The yields for the Suzuki coupling of this compound are not explicitly detailed with a wide range of substrates in the searched literature. The conditions are based on general protocols for similar halopyrimidines and may require optimization.[5][6][7]

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further synthetic manipulations and are present in many bioactive molecules. The higher reactivity of the C-I bond allows for selective coupling of terminal alkynes at the 2-position.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkyneCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2)DMF8065-Bromo-2-(phenylethynyl)pyrimidine93 (analogous)
2Propargyl alcoholPdCl₂(PPh₃)₂ (3) / CuI (5)Et₃N (2)THFRT183-(5-Bromo-pyrimidin-2-yl)-prop-2-yn-1-ol~85 (analogous)
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃N (2)THFRefluxN/A5-Bromo-2-(trimethylsilylethynyl)pyrimidineHigh (analogous)

Note: The yields are based on representative Sonogashira couplings of analogous 5-bromo/iodo-pyrimidines and indoles. Conditions should be optimized for this compound.[3][8][9]

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction is crucial in drug discovery for the synthesis of arylamines. Selective amination at the more reactive 2-position of this compound can be achieved.

Table 3: Buchwald-Hartwig Amination of this compound with Amines

EntryAminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene100184-(5-Bromo-pyrimidin-2-yl)-morpholineNot Specified
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10024(5-Bromo-pyrimidin-2-yl)-phenyl-amineNot Specified
3BenzylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane11016Benzyl-(5-bromo-pyrimidin-2-yl)-amineNot Specified

Note: Quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the searched literature. The conditions presented are based on established protocols for similar bromopyrimidines.[10]

Lithiation and Electrophilic Quench

Halogen-metal exchange, typically with organolithium reagents at low temperatures, offers an alternative strategy for the functionalization of this compound. The iodine at the 2-position is expected to undergo lithiation more readily than the bromine at the 5-position. The resulting lithiated intermediate can then be trapped with various electrophiles.

Table 4: Lithiation and Trapping of this compound

EntryLithiation ReagentElectrophileSolventTemp. (°C)Product
1n-BuLiDMFTHF-785-Bromo-pyrimidine-2-carbaldehyde
2s-BuLiCO₂THF-785-Bromo-pyrimidine-2-carboxylic acid
3i-PrMgCl·LiClI₂THF-20 to RTThis compound (starting material)

Note: This table represents plausible outcomes based on general principles of organometallic chemistry, as specific experimental data for the lithiation of this compound was not found in the provided search results.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling at the C-2 Position

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is then added. A degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[5]

General Procedure for Sonogashira Coupling at the C-2 Position

In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%). The flask is flushed with an inert gas. A degassed solvent (e.g., DMF or THF) and an amine base (e.g., Et₃N, 2.0 equiv.) are added. The terminal alkyne (1.2 equiv.) is then added via syringe. The mixture is stirred at the desired temperature (e.g., room temperature to 80 °C) and the reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with aqueous solutions of ammonium (B1175870) chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[8][9]

General Procedure for Buchwald-Hartwig Amination at the C-2 Position

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%). The flask is evacuated and backfilled with an inert gas three times. Under a positive pressure of the inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.). Anhydrous, degassed solvent (e.g., toluene) is added via syringe. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and monitored by an appropriate analytical technique. After completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[10]

Visualizing Reactivity and Workflows

Diagram 1: Selective Cross-Coupling Strategy

selective_coupling start This compound step1 Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira) Milder Conditions start->step1 Selective at C-I intermediate 2-Substituted-5-bromopyrimidine step1->intermediate step2 Pd-Catalyzed Coupling (e.g., Suzuki, Buchwald) Forcing Conditions intermediate->step2 Reaction at C-Br product 2,5-Disubstituted Pyrimidine step2->product

Caption: Sequential functionalization of this compound.

Diagram 2: General Experimental Workflow for Cross-Coupling

experimental_workflow setup Reaction Setup (Inert Atmosphere) reagents Add this compound, Coupling Partner, Base setup->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical workflow for palladium-catalyzed reactions.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of substituted pyrimidines. Its differential halogen reactivity allows for selective and sequential functionalization, providing a robust strategy for the construction of complex molecules. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are the cornerstone of its synthetic utility. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the unique reactivity of this important synthetic intermediate in their drug discovery and development endeavors. Further exploration of its reactivity, particularly in the realm of halogen-metal exchange, will undoubtedly continue to expand its applications in organic synthesis.

References

The Strategic Role of 5-Bromo-2-iodopyrimidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the pyrimidine (B1678525) scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents. Its prevalence is rooted in its ability to mimic endogenous nucleobases, allowing for critical interactions with a wide array of biological targets. Among the diverse array of functionalized pyrimidines, 5-bromo-2-iodopyrimidine has emerged as a uniquely powerful and versatile building block. This technical guide elucidates the pivotal role of this compound in medicinal chemistry, detailing its synthesis, reactivity, and strategic application in the construction of complex bioactive molecules, particularly in the realms of oncology and virology.

Core Attributes of this compound

This compound (CAS No: 183438-24-6) is a dihalogenated pyrimidine with the molecular formula C₄H₂BrIN₂ and a molecular weight of 284.88 g/mol .[1][2] Its significance in medicinal chemistry is derived from the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C2 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond at the C5 position. This reactivity gradient is the key to its utility, enabling chemists to perform selective and sequential functionalization of the pyrimidine ring.[3][4]

This strategic, stepwise introduction of different substituents allows for the efficient and controlled synthesis of complex, unsymmetrically substituted pyrimidines, a critical process in the optimization of lead compounds during drug development.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the halogen exchange of a more readily available precursor, 5-bromo-2-chloropyrimidine (B32469).[1]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure: [1]

  • A suspension of 5-bromo-2-chloropyrimidine (1.0 eq, e.g., 5.80 g, 30 mmol) and sodium iodide (1.7 eq, e.g., 7.5 g, 50 mmol) in chloroform (approx. 3.4 mL/mmol of starting material) is prepared in a reaction vessel.

  • The mixture is cooled to 0°C using an ice bath.

  • Hydroiodic acid (57 wt. %, 0.85 eq, e.g., 2.85 g, 25.6 mmol) is added slowly to the cooled suspension.

  • After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for 20 hours.

  • The reaction mixture is then poured into a mixture of ice water and 10N sodium hydroxide solution.

  • Additional chloroform is added, and the mixture is stirred for 10 minutes.

  • The organic phase is separated. The aqueous layer is extracted twice more with chloroform.

  • The combined organic phases are dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield this compound as a pale yellow solid.

Typical Yield: 84%[1]

Application in Sequential Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is the cornerstone of this compound's utility, allowing for a programmed, sequential introduction of substituents. The more labile C-I bond at the C2 position can be selectively coupled under milder conditions, leaving the C-Br bond at the C5 position intact for a subsequent, typically more forcing, cross-coupling reaction. This enables the synthesis of 2,5-disubstituted pyrimidines with distinct functionalities at each position.

Workflow for Sequential Cross-Coupling

G A This compound B First Cross-Coupling (e.g., Sonogashira) A->B Pd Catalyst (e.g., Pd(PPh₃)₄) CuI, Base (e.g., Et₃N) Terminal Alkyne C 2-Alkynyl-5-bromopyrimidine Intermediate B->C D Second Cross-Coupling (e.g., Suzuki-Miyaura) C->D Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Arylboronic Acid E 2-Alkynyl-5-arylpyrimidine Final Product D->E

Sequential functionalization of this compound.
Experimental Protocol: Selective Sonogashira Coupling at the C2 Position

This protocol describes the selective coupling of a terminal alkyne at the C2 position, leveraging the higher reactivity of the iodo group.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure: (Adapted from similar Sonogashira couplings of halopyrimidines)[5]

  • To a dry reaction flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the 2-alkynyl-5-bromopyrimidine intermediate.

Experimental Protocol: Subsequent Suzuki-Miyaura Coupling at the C5 Position

This protocol describes the coupling of an arylboronic acid at the C5 position of the 2-alkynyl-5-bromopyrimidine intermediate.

Materials:

  • 2-alkynyl-5-bromopyrimidine intermediate (from the previous step)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane (B91453) and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure: (Adapted from similar Suzuki couplings of halopyrimidines)

  • To a dry Schlenk flask under an inert atmosphere, add the 2-alkynyl-5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).

  • Add the degassed 1,4-dioxane and water mixture (4:1).

  • Heat the reaction mixture to 80-90°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 2-alkynyl-5-arylpyrimidine.

Applications in the Synthesis of Kinase Inhibitors

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors, due to its resemblance to the adenine (B156593) core of ATP.[6] The strategic functionalization of the pyrimidine ring, facilitated by building blocks like this compound, is crucial for achieving high potency and selectivity against specific kinases. Dysregulation of kinase signaling is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Targeted Signaling Pathways

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is implicated in various cancers.[6][7] Pyrimidine-based molecules, such as Alisertib (MLN8237), are potent Aurora kinase inhibitors that have been investigated in clinical trials.[8][9] The synthesis of such inhibitors often relies on the functionalization of a pyrimidine core.

Inhibition of the Aurora Kinase Pathway by Pyrimidine Derivatives.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10][11] Its aberrant activation is a common feature in many human cancers. The development of dual PI3K/mTOR inhibitors is a promising therapeutic strategy, and many of these inhibitors feature a pyrimidine core.[12][13]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation promotes Pyrimidine-Based Inhibitor Pyrimidine-Based Inhibitor Pyrimidine-Based Inhibitor->PI3K inhibits Pyrimidine-Based Inhibitor->mTOR inhibits

Dual inhibition of the PI3K/mTOR pathway.

The Hedgehog (Hh) signaling pathway is essential during embryonic development and is largely quiescent in adults. However, its aberrant reactivation is linked to the development and progression of several cancers, including basal cell carcinoma and medulloblastoma.[14][15] The transmembrane protein Smoothened (SMO) is a key component of this pathway and a major target for inhibitors. Pyrimidine-based SMO inhibitors have been developed and show promise in preclinical studies.[16]

G Hedgehog Ligand (Shh) Hedgehog Ligand (Shh) Patched (PTCH1) Patched (PTCH1) Hedgehog Ligand (Shh)->Patched (PTCH1) binds Smoothened (SMO) Smoothened (SMO) Patched (PTCH1)->Smoothened (SMO) inhibits SUFU SUFU Smoothened (SMO)->SUFU inhibits GLI Proteins GLI Proteins SUFU->GLI Proteins sequesters Target Gene Expression Target Gene Expression GLI Proteins->Target Gene Expression activate Pyrimidine-Based Inhibitor Pyrimidine-Based Inhibitor Pyrimidine-Based Inhibitor->Smoothened (SMO) inhibits

References

The Genesis of a Therapeutic Powerhouse: An In-depth Technical Guide to the Discovery and History of Dihalogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and development of dihalogenated pyrimidines, a class of compounds that has become a cornerstone of modern chemotherapy. From their initial synthesis to their complex mechanisms of action, this document delves into the scientific journey that established these molecules as critical tools in the fight against cancer and viral diseases. The guide includes detailed experimental protocols, quantitative biological data, and visualizations of key cellular pathways to offer a thorough resource for professionals in the field.

A Serendipitous Discovery and the Dawn of a New Era in Chemotherapy

The story of dihalogenated pyrimidines in medicine begins with the pioneering work of Charles Heidelberger and his colleagues in the 1950s. Their research was rooted in the observation that tumors often exhibit a higher rate of uracil (B121893) uptake compared to normal tissues. This led to the hypothesis that a modified, "fraudulent" pyrimidine (B1678525) could be selectively incorporated into the metabolic machinery of cancer cells, thereby disrupting their proliferation.

This line of reasoning culminated in the landmark synthesis of 5-fluorouracil (B62378) (5-FU) in 1957. The initial synthesis was a multi-step process that, while effective, utilized hazardous reagents such as ethyl fluoroacetate (B1212596), prompting the search for safer and more efficient synthetic routes.[1] One of the early and notable alternative methods involved the direct fluorination of uracil, a process that has been refined over the years for improved yield and safety.[2]

The introduction of 5-FU into clinical practice marked a significant milestone in oncology. It was one of the first antimetabolite drugs to demonstrate broad efficacy against a range of solid tumors, including those of the gastrointestinal tract, breast, and head and neck.[3]

Expanding the Arsenal: The Development of Gemcitabine (B846)

Building on the foundational success of 5-FU, the 1980s saw the emergence of a new and potent dihalogenated pyrimidine: gemcitabine (2',2'-difluorodeoxycytidine). Initially synthesized in the laboratories of Eli Lilly and Company with the goal of developing a novel antiviral agent, preclinical studies unexpectedly revealed its potent cytotoxic activity against leukemia cells.[4] This serendipitous discovery shifted the focus of its development towards oncology.

Clinical trials in the early 1990s confirmed gemcitabine's efficacy, particularly in pancreatic cancer, a disease with notoriously poor treatment outcomes. Its approval by the FDA in 1996 for this indication, and later for other cancers such as non-small cell lung cancer and breast cancer, solidified the role of dihalogenated pyrimidines as a critical class of chemotherapeutic agents.[4]

Synthetic Methodologies: From Benchtop to Industrial Production

The synthesis of dihalogenated pyrimidines has evolved significantly since the initial discoveries. The core challenge lies in the regioselective introduction of halogen atoms onto the pyrimidine ring and, in the case of nucleoside analogs like gemcitabine, the stereoselective formation of the glycosidic bond.

Synthesis of 5-Fluorouracil (5-FU)

Classic Synthesis via Ring Closure:

The original synthesis reported by Heidelberger involved the condensation of ethyl fluoroacetate with ethyl formate, followed by cyclization with S-methylisothiourea and subsequent hydrolysis to yield 5-FU.[2]

Direct Fluorination of Uracil:

A more direct and now common approach involves the direct fluorination of uracil using elemental fluorine or other fluorinating agents in a suitable solvent.

Experimental Protocol: Direct Fluorination of Uracil

Materials:

  • Uracil

  • Anhydrous hydrofluoric acid or trifluoroacetic acid[5]

  • Fluorine gas (e.g., 20 mol% in nitrogen)[5]

  • Inert solvent (e.g., acetic acid)[6]

Procedure:

  • A suspension of uracil is prepared in the chosen inert solvent.

  • The reaction vessel is maintained at a controlled temperature (e.g., -10°C to 20°C).[5][6]

  • A mixture of fluorine gas and an inert gas (e.g., nitrogen) is bubbled through the vigorously stirred suspension.[6]

  • The reaction is monitored for the disappearance of the starting material, uracil, using techniques such as thin-layer chromatography.[6]

  • Upon completion, the reaction mixture is concentrated under vacuum.

  • The crude product is purified by washing with an organic solvent (e.g., ether) and recrystallization from water to yield 5-fluorouracil.[6]

Synthesis of Gemcitabine

The synthesis of gemcitabine is a more complex undertaking due to the presence of the difluorinated sugar moiety and the need for stereochemical control. A common strategy involves the coupling of a protected 2-deoxy-2,2-difluororibofuranose derivative with a protected cytosine base.

Experimental Protocol: Synthesis of Gemcitabine Hydrochloride (Illustrative)

This protocol is a generalized representation based on common synthetic strategies.

Step 1: Preparation of a Protected 2-deoxy-2,2-difluororibofuranose Intermediate

  • Starting from a suitable protected D-erythro-pentafuranose, a difluoromethyl group is introduced at the C2 position, often via a Reformatsky-type reaction with ethyl bromodifluoroacetate.[7]

  • The resulting lactol is then further protected, for example, with benzoyl or silyl (B83357) protecting groups, to yield a stable intermediate.

Step 2: Glycosylation with Protected Cytosine

  • The anomeric carbon of the protected difluororibose is activated, for instance, by conversion to a sulfonate or a halide.

  • This activated sugar is then coupled with a silylated cytosine derivative in the presence of a Lewis acid catalyst. This step is critical for establishing the correct β-anomeric configuration.

Step 3: Deprotection and Salt Formation

  • The protecting groups on the sugar and the cytosine base are removed under appropriate conditions (e.g., treatment with ammonia (B1221849) for benzoyl groups).

  • The resulting gemcitabine free base is then treated with hydrochloric acid to form the stable and water-soluble hydrochloride salt.

  • Purification is often achieved through recrystallization to separate the desired β-anomer from any undesired α-anomer that may have formed during the glycosylation step.

Mechanism of Action: Disrupting the Machinery of Life

Dihalogenated pyrimidines exert their cytotoxic effects by interfering with fundamental cellular processes, primarily DNA and RNA synthesis. Although their general mechanism is understood as that of an antimetabolite, the specific pathways they disrupt are complex and multifaceted.

5-Fluorouracil: A Multi-pronged Attack

Upon entering a cell, 5-FU is converted into several active metabolites that inhibit critical enzymatic pathways:

  • Inhibition of Thymidylate Synthase: The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. This inhibition blocks the synthesis of thymidine (B127349) monophosphate (dTMP), an essential precursor for DNA synthesis. The depletion of dTTP leads to "thymineless death."

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). This incorporation disrupts RNA processing and function.

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.

The interplay of these mechanisms contributes to the overall cytotoxicity of 5-FU.

5-FU_Mechanism_of_Action 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase inhibits RNA RNA FUTP->RNA incorporation DNA DNA FdUTP->DNA incorporation dTMP dTMP Thymidylate Synthase->dTMP DNA Synthesis DNA Synthesis dUMP dUMP dUMP->Thymidylate Synthase dTMP->DNA Synthesis

Figure 1: Mechanism of action of 5-Fluorouracil (5-FU).

Gemcitabine: Masked Chain Termination

Gemcitabine, a prodrug, requires intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. Its primary mechanism of action is the inhibition of DNA synthesis through a process known as "masked chain termination."

  • Incorporation into DNA: DNA polymerase incorporates dFdCTP into the growing DNA strand.

  • Masked Termination: After the incorporation of the gemcitabine analog, the polymerase is able to add one more deoxynucleotide to the strand. However, after this addition, the DNA polymerase is unable to proceed further, effectively terminating DNA elongation. This "masking" of the chain-terminating nucleotide makes it difficult for the cell's proofreading exonucleases to recognize and remove the fraudulent base.

  • Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This inhibition leads to a depletion of the deoxynucleotide pool required for DNA synthesis, further potentiating the cytotoxic effect of gemcitabine.

Gemcitabine_Mechanism_of_Action Gemcitabine Gemcitabine dFdCDP dFdCDP Gemcitabine->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP Ribonucleotide Reductase Ribonucleotide Reductase dFdCDP->Ribonucleotide Reductase inhibits DNA Polymerase DNA Polymerase dFdCTP->DNA Polymerase incorporated by dNTPs dNTPs Ribonucleotide Reductase->dNTPs produces DNA Synthesis DNA Synthesis dNTPs->DNA Synthesis Masked Chain Termination Masked Chain Termination DNA Polymerase->Masked Chain Termination Masked Chain Termination->DNA Synthesis inhibits

Figure 2: Mechanism of action of Gemcitabine.

Quantitative Biological Data

The efficacy of dihalogenated pyrimidines is quantified by various parameters, including their half-maximal inhibitory concentration (IC50) against different cancer cell lines and their pharmacokinetic profiles in patients.

In Vitro Anticancer Activity (IC50 Values)

The following table summarizes representative IC50 values for 5-FU and Gemcitabine in various cancer cell lines. It is important to note that these values can vary depending on the specific cell line, assay conditions, and exposure time.

CompoundCell LineCancer TypeIC50 (µM)Reference
5-FluorouracilMCF-7Breast Cancer5.0[8]
5-FluorouracilHCT-116Colon Cancer3.2[8]
5-FluorouracilHepG2Liver Cancer8.5[8]
GemcitabinePanc-1Pancreatic Cancer0.04[9]
GemcitabineA549Lung Cancer0.01[9]
GemcitabineBxPC-3Pancreatic Cancer0.02[9]
Clinical Pharmacokinetic Parameters

The pharmacokinetic profiles of 5-FU and gemcitabine are crucial for optimizing dosing schedules and managing toxicity.

Parameter5-FluorouracilGemcitabineReference
Administration IV Bolus or InfusionIV Infusion[10]
Half-life (t½) 8-20 minutes (highly variable)~19 minutes (initial phase)[10]
Clearance (CL) High, primarily hepaticHigh[11]
Metabolism Primarily by dihydropyrimidine (B8664642) dehydrogenase (DPD) in the liverDeamination by cytidine (B196190) deaminase to inactive dFdU[10]
Excretion <10% unchanged in urinePrimarily as dFdU in urine[11]

Signaling Pathways and Drug Resistance

The long-term efficacy of dihalogenated pyrimidines can be limited by the development of drug resistance. This resistance is often mediated by the activation of various intracellular signaling pathways that promote cell survival and proliferation.

Key signaling pathways implicated in resistance to 5-FU include:

  • Wnt/β-catenin Pathway: Upregulation of this pathway can lead to increased expression of anti-apoptotic proteins and drug efflux pumps.

  • NF-κB Pathway: Activation of NF-κB promotes cell survival and inflammation, counteracting the cytotoxic effects of chemotherapy.

  • JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis, and its dysregulation can contribute to drug resistance.

Understanding these resistance mechanisms is crucial for the development of combination therapies and strategies to overcome treatment failure.

Resistance_Signaling_Pathways cluster_5FU 5-Fluorouracil cluster_Pathways Signaling Pathways 5-FU 5-FU Drug_Resistance Drug_Resistance 5-FU->Drug_Resistance induces selection for Wnt_beta-catenin Wnt_beta-catenin Wnt_beta-catenin->Drug_Resistance promotes NF-kB NF-kB NF-kB->Drug_Resistance promotes JAK_STAT JAK_STAT JAK_STAT->Drug_Resistance promotes

Figure 3: Key signaling pathways involved in 5-FU resistance.

Future Directions

The journey of dihalogenated pyrimidines is far from over. Current research focuses on several key areas:

  • Development of Novel Analogs: Synthesizing new dihalogenated pyrimidines with improved efficacy, better safety profiles, and the ability to overcome resistance mechanisms.

  • Targeted Drug Delivery: Encapsulating these drugs in nanoparticles or conjugating them to targeting moieties to enhance their delivery to tumor cells and minimize off-target toxicity.

  • Combination Therapies: Combining dihalogenated pyrimidines with other chemotherapeutic agents, targeted therapies, and immunotherapies to achieve synergistic effects and combat drug resistance.

  • Pharmacogenomics: Identifying genetic biomarkers that can predict a patient's response to and risk of toxicity from these drugs, paving the way for personalized medicine.

The rich history and profound impact of dihalogenated pyrimidines on medicine serve as a testament to the power of rational drug design and the unexpected discoveries that can arise from fundamental scientific inquiry. As our understanding of cancer and viral diseases continues to evolve, this versatile class of compounds will undoubtedly remain at the forefront of therapeutic innovation.

References

5-Bromo-2-iodopyrimidine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, synthesis, and synthetic applications of 5-Bromo-2-iodopyrimidine, a key building block in modern medicinal chemistry.

Introduction

This compound is a versatile heterocyclic building block of significant interest to researchers in organic synthesis and drug discovery. Its unique substitution pattern, featuring two distinct halogen atoms on the pyrimidine (B1678525) core, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This attribute makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to mimic the purine (B94841) core of ATP and participate in crucial hydrogen bonding interactions within the active sites of many enzymes.[1] This guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications in the synthesis of targeted therapeutics.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. The typical purity offered is ≥97%, and it is generally supplied as a white to light yellow or tan crystalline powder.[2][3][4] Below is a summary of prominent suppliers and their product specifications.

SupplierCAS NumberPurityPhysical FormNotes
Sigma-Aldrich 183438-24-697%SolidMelting point: 99-103 °C (lit.)[2][5]
Tokyo Chemical Industry (TCI) 183438-24-6>98.0% (GC)White to Light yellow powder to crystal-
Alfa Aesar 183438-24-697% Min.-Melting point: 99-103 °C (lit.)[6]
BLD Pharm 183438-24-6--Storage: Keep in dark place, sealed in dry, room temperature.[7][8]
ChemicalBook 183438-24-6Varies by supplier (e.g., 98% min, 99%)-Platform with multiple suppliers.[9]
Home Sunshine Pharma 183438-24-6≥98.00%White to tan Crystalline Powder-[4]
Wuhan Fortuna Chemical Co., Ltd. 183438-24-6--Wholesale and bulk supplier.[1]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the halogen exchange of the more readily available 5-bromo-2-chloropyrimidine.[2]

Experimental Protocol: Halogen Exchange of 5-Bromo-2-chloropyrimidine

This protocol is adapted from a procedure described in the literature.[2]

Materials:

Procedure:

  • To a suspension of 5-bromo-2-chloro-pyrimidine (1.0 eq) and sodium iodide (1.7 eq) in chloroform, add hydroiodic acid (0.85 eq) at 0 °C.

  • Remove the cooling bath and stir the reaction mixture for 20 hours at room temperature.

  • Pour the reaction mixture into a mixture of ice water and 10N NaOH.

  • Add chloroform and stir the mixture for 10 minutes.

  • Separate the organic phase, and extract the aqueous layer with chloroform.

  • Combine the organic phases, dry over MgSO₄, and concentrate in vacuo to yield 5-bromo-2-iodo-pyrimidine as a pale yellow solid.

G Synthesis of this compound A 5-Bromo-2-chloropyrimidine B NaI, HI CHCl3, 0 °C to rt, 20 h A->B C This compound B->C G Key Cross-Coupling Reactions of this compound cluster_0 Reactants cluster_1 Reaction Type cluster_2 Products A This compound E Suzuki Coupling A->E F Sonogashira Coupling A->F G Buchwald-Hartwig Amination A->G B Aryl Boronic Acid B->E C Terminal Alkyne C->F D Amine (R-NH2) D->G H 5-Bromo-2-arylpyrimidine E->H I 5-Bromo-2-alkynylpyrimidine F->I J 5-Bromo-2-aminopyrimidine G->J G Role in Kinase Inhibitor Synthesis A This compound B Sequential Cross-Coupling (e.g., Buchwald-Hartwig followed by Suzuki) A->B C Substituted 2-Aminopyrimidine Scaffold B->C D Kinase Inhibitor (e.g., for EGFR, Aurora Kinase) C->D E Inhibition of Kinase Activity D->E F Blockage of Downstream Signaling Pathways E->F G Therapeutic Effect (e.g., Anti-cancer Activity) F->G

References

5-Bromo-2-iodopyrimidine: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-iodopyrimidine is a key heterocyclic building block in medicinal chemistry and organic synthesis, prized for its utility in constructing complex molecular architectures through selective cross-coupling reactions. This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound. It is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to handle this compound responsibly and effectively in a laboratory setting. This document includes detailed safety protocols, emergency procedures, and a representative experimental workflow for its application in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

This compound is a white to tan crystalline powder.[1] Its key physical and chemical properties are summarized below, providing essential data for experimental design and safety assessment.

PropertyValueReference(s)
CAS Number 183438-24-6[2]
Molecular Formula C₄H₂BrIN₂[1][2]
Molecular Weight 284.88 g/mol [1]
Appearance White to tan crystalline powder[1]
Melting Point 99-103 °C[1][3]
Boiling Point 341 °C at 760 mmHg[1]
Density 2.495 g/cm³[1]
Flash Point 160 °C[1]
Vapor Pressure 0.000164 mmHg at 25 °C[1]
Sensitivity Light Sensitive[1]

Hazard Identification and Safety Information

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2][4] The following table summarizes its GHS hazard classifications.

Hazard ClassificationCodeDescriptionReference(s)
Acute Toxicity, Oral H302Harmful if swallowed[4]
Skin Irritation H315Causes skin irritation[4]
Serious Eye Damage H318Causes serious eye damage[4]
Signal Word Danger[4]
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[4]

Precautionary Statements:

  • P264: Wash hands and face thoroughly after handling.[4]

  • P280: Wear protective gloves, eye protection, and face protection.[4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[4]

  • Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of spillage, additional protective clothing may be necessary.[5]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[4]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe dust.[5]

  • Wash hands thoroughly after handling, even if gloves were worn.[6]

  • Avoid the formation and dispersion of dust.[6]

Storage Conditions:

  • Store in a cool, dry, and dark place.[6] The compound is light-sensitive.[1]

  • Keep the container tightly closed to prevent moisture ingress and contamination.[6]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Emergency and First-Aid Procedures

In the event of exposure or accidental release, immediate and appropriate action is critical.

Exposure RouteFirst-Aid MeasuresReference(s)
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[5]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as described in Section 3.[6]

  • Containment and Cleanup: Carefully sweep up the spilled solid, taking care not to generate dust.[6] Collect the material into a suitable, labeled container for disposal.[6]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[6]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[5]

  • Conditions to Avoid: Exposure to light and excess heat.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]

  • Hazardous Decomposition Products: Under combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen iodide (HI).

Disposal Considerations

Disposal of this compound and its containers must be managed by a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations. Do not allow the material to be released into the environment.[2]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for selective functionalization at the C2 position. The following is a representative protocol for a Suzuki-Miyaura reaction, which should be adapted and optimized for specific substrates and desired outcomes.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, or toluene)

  • Standard, flame-dried Schlenk glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Subsequently, add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired 2-aryl-5-bromopyrimidine.

Visualization of Workflows

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Planning cluster_handling Handling & Use cluster_cleanup Post-Experiment RiskAssessment Conduct Risk Assessment PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) EngControls Verify Engineering Controls (Fume Hood, Eyewash Station) Weighing Weigh in Ventilated Area EngControls->Weighing Proceed Receiving Receive & Inspect Container Storage Store in Cool, Dry, Dark Place Receiving->Storage Storage->Weighing Reaction Perform Reaction in Fume Hood Weighing->Reaction Decontamination Decontaminate Glassware Reaction->Decontamination Complete Waste Segregate Hazardous Waste Decontamination->Waste Disposal Dispose via Licensed Service Waste->Disposal Spill Spill Response Exposure Exposure Response (First Aid)

Caption: Logical workflow for the safe handling of this compound.

Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

SuzukiCycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex1 R¹-Pd(II)Ln-X Pd0->Complex1 R¹-X Transmetal Transmetalation Complex2 R¹-Pd(II)Ln-R² Complex1->Complex2 R²-B(OR)₂ (Base) Complex2->Pd0 R¹-R² RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols for Selective Suzuki Coupling of 5-Bromo-2-iodopyrimidine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in medicinal chemistry and materials science for the formation of carbon-carbon bonds. Pyrimidine (B1678525) scaffolds are of particular interest as they are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. The selective functionalization of dihalogenated pyrimidines offers a modular approach to the synthesis of diverse compound libraries for drug discovery and development.

5-Bromo-2-iodopyrimidine is a valuable building block that allows for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed reactions, enabling selective substitution at the 2-position of the pyrimidine ring while leaving the 5-bromo position available for subsequent transformations.[1][2] This application note provides a detailed protocol for the selective Suzuki coupling of this compound with a variety of arylboronic acids at the 2-position.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves a palladium catalyst, typically in the Pd(0) oxidation state, which undergoes a catalytic cycle consisting of three key steps:

  • Oxidative Addition: The palladium catalyst inserts into the carbon-iodine bond of this compound.

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the desired 2-aryl-5-bromopyrimidine and regenerating the active Pd(0) catalyst.

Due to the higher reactivity of the C-I bond compared to the C-Br bond, the oxidative addition occurs selectively at the 2-position under appropriate reaction conditions.

Data Presentation

The following table summarizes the results for the selective Suzuki coupling of this compound with various arylboronic acids. The reactions were performed under standardized conditions to allow for comparison of the electronic and steric effects of the substituents on the arylboronic acid.

Table 1: Suzuki Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Bromo-2-phenylpyrimidine85
24-Methoxyphenylboronic acid5-Bromo-2-(4-methoxyphenyl)pyrimidine92
33-Methoxyphenylboronic acid5-Bromo-2-(3-methoxyphenyl)pyrimidine88
44-Chlorophenylboronic acid5-Bromo-2-(4-chlorophenyl)pyrimidine81
54-Fluorophenylboronic acid5-Bromo-2-(4-fluorophenyl)pyrimidine83
64-(Trifluoromethyl)phenylboronic acid5-Bromo-2-(4-(trifluoromethyl)phenyl)pyrimidine75
74-Methylphenylboronic acid5-Bromo-2-(4-methylphenyl)pyrimidine89
82-Thienylboronic acid5-Bromo-2-(thiophen-2-yl)pyrimidine78

Yields are isolated yields after purification by column chromatography.

Experimental Protocols

This section provides a detailed methodology for the selective Suzuki coupling of this compound with arylboronic acids.

Materials and Equipment
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene (B28343)

  • Ethanol (B145695)

  • Water, degassed

  • Schlenk flask or reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Experimental Procedure

Reaction Setup

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • To the flask, add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

Reaction and Monitoring

  • Stir the reaction mixture vigorously and heat to 80 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL).

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-bromopyrimidine.

Safety Precautions: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Visualizations

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Arylboronic Acid Base (Na₂CO₃) Catalyst (Pd(PPh₃)₄) solvent Add Degassed Solvent Mixture reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to 80°C with Stirring inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Pure 2-Aryl-5-bromopyrimidine purify->product

Caption: General experimental workflow for the selective Suzuki coupling of this compound.

Catalytic Cycle

Caption: Catalytic cycle for the selective Suzuki coupling at the 2-position of this compound.

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2-iodopyrimidine with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base, is prized for its mild reaction conditions and broad functional group tolerance. The pyrimidine (B1678525) nucleus is a privileged scaffold in medicinal chemistry, forming the core of many FDA-approved drugs. The introduction of an alkynyl moiety onto the pyrimidine ring can significantly modulate the biological activity of the resulting molecule.

5-Bromo-2-iodopyrimidine is a valuable building block for the synthesis of substituted pyrimidines. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for selective functionalization. The Sonogashira coupling can be performed selectively at the more reactive C2-iodo position, leaving the C5-bromo position intact for subsequent transformations. This application note provides detailed protocols and reaction data for the selective Sonogashira coupling of this compound with a variety of terminal alkynes.

Reaction Principle and Selectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving the palladium catalyst and the copper co-catalyst. The generally accepted mechanism is as follows:

  • Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the most reactive carbon-halogen bond of this compound, which is the C-I bond at the 2-position, to form a Pd(II)-pyrimidine complex.

  • Copper Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynyl-5-bromopyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Due to the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions, the Sonogashira coupling of this compound with terminal alkynes occurs selectively at the 2-position.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the selective Sonogashira coupling of this compound with a variety of terminal alkynes.

EntryTerminal AlkyneProductCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)5-Bromo-2-(phenylethynyl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
24-Ethynyltoluene5-Bromo-2-((4-methylphenyl)ethynyl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT490
34-Methoxyphenylacetylene5-Bromo-2-((4-methoxyphenyl)ethynyl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT488
44-Chlorophenylacetylene5-Bromo-2-((4-chlorophenyl)ethynyl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT586
54-Nitrophenylacetylene5-Bromo-2-((4-nitrophenyl)ethynyl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT580
6Propargyl alcohol3-(5-Bromopyrimidin-2-yl)prop-2-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382
7But-3-yn-1-ol4-(5-Bromopyrimidin-2-yl)but-3-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385
8Cyclopropylacetylene5-Bromo-2-(cyclopropylethynyl)pyrimidinePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT375

Note: The data presented is adapted from studies on structurally similar 5-halopyrimidines and represents expected outcomes for the selective coupling at the 2-iodo position of this compound.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product prep1 Combine this compound, Pd Catalyst, and CuI prep2 Add Anhydrous Solvent and Base prep1->prep2 prep3 Degas the Mixture prep2->prep3 exec1 Add Terminal Alkyne prep3->exec1 exec2 Stir at Appropriate Temperature exec1->exec2 exec3 Monitor Reaction Progress (TLC/LC-MS) exec2->exec3 work1 Quench Reaction exec3->work1 work2 Extract with Organic Solvent work1->work2 work3 Dry and Concentrate work2->work3 work4 Purify by Column Chromatography work3->work4 product 2-Alkynyl-5-bromopyrimidine work4->product

Caption: General experimental workflow for the Sonogashira coupling.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex I-Pd(II)L₂(5-bromopyrimidine) pd0->pd_complex Oxidative Addition (this compound) alkynyl_pd_complex R-C≡C-Pd(II)L₂(5-bromopyrimidine) pd_complex->alkynyl_pd_complex Transmetalation product 2-Alkynyl-5-bromopyrimidine alkynyl_pd_complex->product Reductive Elimination product->pd0 cu_acetylide Cu-C≡C-R cu_acetylide->pd_complex Transmetalation terminal_alkyne H-C≡C-R terminal_alkyne->cu_acetylide CuI, Base

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0-3.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add the anhydrous solvent (THF or DMF) via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature. For less reactive alkynes, heating to 40-60 °C may be necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-alkynyl-5-bromopyrimidine.

Example Protocol: Synthesis of 5-Bromo-2-(phenylethynyl)pyrimidine

Procedure:

  • In a flame-dried 50 mL Schlenk flask, combine this compound (285 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

  • Evacuate the flask and backfill with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate (B1210297) in hexanes).

  • Once the starting material is consumed, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-bromo-2-(phenylethynyl)pyrimidine as a solid.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different palladium source or ligand (e.g., Pd(PPh₃)₄), or changing the solvent to DMF and gently heating the reaction. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

  • Formation of Alkyne Homocoupling (Glaser Coupling) Product: This is a common side reaction. It can often be minimized by ensuring a thoroughly deoxygenated reaction mixture and by the slow addition of the terminal alkyne.

  • Reaction Stalls: If the reaction does not proceed to completion, adding a fresh portion of the palladium catalyst may help to restart the reaction.

Conclusion

The selective Sonogashira coupling of this compound with terminal alkynes provides an efficient and versatile method for the synthesis of 2-alkynyl-5-bromopyrimidines. These compounds are valuable intermediates in the development of novel pharmaceuticals and other functional organic materials. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of drug discovery and development to successfully implement this important synthetic transformation. Careful optimization of the reaction conditions for each specific substrate pairing is crucial for achieving high yields and purity.

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions Using 5-Bromo-2-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-iodopyrimidine is a highly versatile and valuable building block in medicinal chemistry and materials science. Its structure, featuring two different halogen atoms on a pyrimidine (B1678525) core, allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to this selectivity. In palladium-catalyzed reactions, the C-I bond is substantially more reactive and susceptible to oxidative addition than the C-Br bond.[1] This reactivity difference enables the selective introduction of substituents at the 2-position while leaving the 5-position available for subsequent transformations, providing an efficient pathway to complex 2,5-disubstituted pyrimidines.[2][3]

These application notes provide detailed protocols for key palladium-catalyzed cross-coupling reactions—Suzuki and Sonogashira couplings—utilizing this compound. A general protocol for the Buchwald-Hartwig amination is also included as a valuable tool for C-N bond formation.

Synthesis of this compound

The starting material can be synthesized from 5-bromo-2-chloropyrimidine (B32469).

Experimental Protocol:

  • Suspend 5-bromo-2-chloropyrimidine (30 mmol) and sodium iodide (50 mmol) in chloroform (B151607) (20 ml) in a suitable reaction flask.

  • Cool the mixture to 0°C using an ice bath.

  • Add hydroiodic acid (57 wt. %, 25.6 mmol) dropwise to the suspension.

  • Remove the cooling bath and stir the reaction mixture at room temperature for 20 hours.

  • Pour the reaction mixture into a mixture of 200 ml of ice water and 30 ml of 10N NaOH.

  • Add 150 ml of chloroform and stir for 10 minutes.

  • Separate the organic phase. Extract the aqueous layer twice with 100 ml portions of chloroform.

  • Combine the organic phases, dry over MgSO₄, and concentrate in vacuo to yield this compound as a pale yellow solid (Yield: 84%).[4]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various arylboronic acids. The reaction proceeds selectively at the more reactive C-I bond at the 2-position.[2][3]

A This compound F Reaction Mixture A->F B Arylboronic Acid R-B(OH)₂ B->F C Pd(0) Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene) E->F G Heat (e.g., 80°C) F->G Stir H Work-up & Purification G->H Cool I 2-Aryl-5-bromopyrimidine H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

General Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the respective arylboronic acid (1.05 equiv.), and potassium carbonate (3.0 equiv.).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

  • Add anhydrous toluene (B28343) as the solvent.

  • Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-aryl-5-bromopyrimidine.

Data Presentation: Suzuki-Miyaura Coupling Examples

EntryArylboronic Acid (R-B(OH)₂)ProductYield (%)
1Phenylboronic acid5-Bromo-2-phenylpyrimidine85
24-Methylphenylboronic acid5-Bromo-2-(4-methylphenyl)pyrimidine99
34-Methoxyphenylboronic acid5-Bromo-2-(4-methoxyphenyl)pyrimidine98
44-Heptylphenylboronic acid5-Bromo-2-(4-heptylphenyl)pyrimidine99
54-Octyloxyphenylboronic acid5-Bromo-2-(4-octyloxyphenyl)pyrimidine80

Data compiled from representative literature procedures. Yields are isolated yields.[2]

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and this compound, selectively at the 2-position. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[5][6]

General Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (CuI, 2-5 mol%).

  • Add an anhydrous solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.2 equiv.) to the reaction mixture dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60°C) and monitor by TLC or GC until completion.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the 2-alkynyl-5-bromopyrimidine.

Data Presentation: Sonogashira Coupling Examples

EntryTerminal Alkyne (R-C≡CH)ProductYield (%)
1Phenylacetylene5-Bromo-2-(phenylethynyl)pyrimidine90
21-Heptyne5-Bromo-2-(hept-1-yn-1-yl)pyrimidine75
34-Pentylphenylacetylene5-Bromo-2-((4-pentylphenyl)ethynyl)pyrimidine85

Yields are based on reactions with alkynylzincs as described in the literature, which follow a similar mechanism and provide an indication of expected outcomes.[2]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[7][8] While specific examples with this compound are less common in initial literature surveys, this protocol provides a robust starting point for coupling various amines at the highly reactive 2-position.

General Experimental Protocol:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 4-8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv.), this compound (1.0 equiv.), and the desired amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) until the starting material is consumed.

  • After cooling, dilute the mixture with an organic solvent, wash with water and brine, and dry the organic layer.

  • Concentrate the solvent and purify the crude product via column chromatography.

General Reaction Mechanism & Selectivity

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle.[9] The exceptional utility of this compound stems from the selective oxidative addition of the palladium catalyst to the weaker C-I bond over the stronger C-Br bond.

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reagents Reactants & Reagents Pd0 Pd(0)L₂ OA_complex Oxidative Addition Complex (Pyr)-Pd(II)(I)L₂ Pd0->OA_complex Oxidative Addition TM_complex Transmetalation Complex (Pyr)-Pd(II)(R)L₂ OA_complex->TM_complex Transmetalation (R-M) TM_complex->Pd0 Product 2-R-5-Bromopyrimidine TM_complex->Product Reductive Elimination Reactant This compound (Pyr-I) Reactant->OA_complex Selective C-I Activation Partner Coupling Partner (R-M) e.g., R-B(OH)₂, R-C≡CH, R₂NH Partner->TM_complex

Caption: Generalized catalytic cycle for selective cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Novel Glucagon Receptor Antagonists Utilizing 5-Bromo-2-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of potential glucagon (B607659) receptor (GCGR) antagonists using 5-Bromo-2-iodopyrimidine as a key starting material. The dysregulation of glucagon signaling is a significant contributor to hyperglycemia in type 2 diabetes.[1] Consequently, the development of small molecule antagonists of the glucagon receptor is a promising therapeutic strategy.[2] Pyrimidine (B1678525) derivatives have emerged as a versatile scaffold in the design of such antagonists.[3] The strategic di-halogenation of the pyrimidine core in this compound offers a platform for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse molecular architectures for lead optimization. This document outlines a proposed synthetic pathway, detailed experimental procedures, and relevant biological activity data for analogous compounds.

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, counteracts the effects of insulin (B600854) by stimulating hepatic glucose production, thus playing a crucial role in maintaining glucose homeostasis.[4] In individuals with type 2 diabetes, elevated glucagon levels contribute significantly to chronic hyperglycemia.[1] Antagonizing the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR), has been identified as a viable therapeutic approach to lower blood glucose levels.[2]

The use of a di-halogenated pyrimidine, such as this compound, provides a robust starting point for the synthesis of novel GCGR antagonists. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a stepwise introduction of various aryl or heteroaryl moieties, which are often key pharmacophoric elements in GCGR antagonists. Typically, the more labile C-I bond can be selectively coupled under milder conditions, followed by a subsequent coupling at the C-Br position. This approach facilitates the systematic exploration of the chemical space around the pyrimidine scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Proposed Synthetic Pathway

The proposed synthetic route leverages the differential reactivity of the iodo and bromo substituents on the pyrimidine ring. The synthesis commences with a selective Suzuki-Miyaura cross-coupling reaction at the more reactive 2-position (C-I bond), followed by a second Suzuki-Miyaura coupling at the 5-position (C-Br bond) to yield the target diarylpyrimidine scaffold.

Synthetic Pathway start This compound intermediate1 2-Aryl-5-bromopyrimidine start->intermediate1 Suzuki Coupling I (Arylboronic Acid 1, Pd Catalyst) final_product 2,5-Diarylpyrimidine (Glucagon Receptor Antagonist Core) intermediate1->final_product Suzuki Coupling II (Arylboronic Acid 2, Pd Catalyst)

Caption: Proposed synthetic workflow for a 2,5-diarylpyrimidine glucagon receptor antagonist core.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-5-bromopyrimidine via Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the 2-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (B91453)

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.03 eq).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 2-Aryl-5-bromopyrimidine intermediate.

Protocol 2: Synthesis of 2,5-Diarylpyrimidine via Suzuki-Miyaura Coupling

This protocol describes the coupling of a second arylboronic acid at the 5-position of the 2-Aryl-5-bromopyrimidine intermediate.

Materials:

  • 2-Aryl-5-bromopyrimidine (from Protocol 1)

  • Arylboronic acid (e.g., 3-fluorophenylboronic acid) (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dried Schlenk flask, add the 2-Aryl-5-bromopyrimidine (1.0 eq), the second arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 95 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final 2,5-Diarylpyrimidine product.

Data Presentation

The following tables summarize quantitative data for representative pyrimidine-based and other small molecule glucagon receptor antagonists from the literature to provide context for expected activities.

Table 1: In Vitro Activity of Phenylpyrimidine-Based Glucagon Receptor Antagonists

CompoundGlucagon-induced cAMP Production IC₅₀ (nM)Glucagon-induced Glucose Production IC₅₀ (nM)
(R)-7a8.712.3
(S)-7a15.621.4

Data adapted from a study on novel phenylpyrimidine derivatives.[5]

Table 2: Binding Affinity and Functional Activity of Non-Peptide Glucagon Receptor Antagonists

CompoundBinding Affinity IC₅₀ (µM)Functional Kᵢ (µM)
NNC 92-1687209.1
Analog 5a~5-20Not Reported
Analog 5b~5-20Not Reported

Data for 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone (NNC 92-1687) and its analogs.[6]

Glucagon Receptor Signaling Pathway

Glucagon binding to its receptor on hepatocytes initiates a G-protein coupled signaling cascade that results in increased intracellular cyclic AMP (cAMP) levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates key enzymes involved in glucose metabolism, ultimately promoting glycogenolysis and gluconeogenesis.[5][7][8][9][10]

Glucagon Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GCGR Glucagon Receptor (GCGR) G_protein Gs Protein GCGR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Promotes Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Promotes Glucose Glucose Glycogenolysis->Glucose Gluconeogenesis->Glucose Increased Blood\nGlucose Increased Blood Glucose Glucose->Increased Blood\nGlucose Glucagon Glucagon Glucagon->GCGR Binds Antagonist Antagonist Antagonist->GCGR Blocks ATP ATP

Caption: Glucagon receptor signaling pathway and the inhibitory action of an antagonist.

Conclusion

The synthetic route and protocols detailed herein offer a strategic framework for the development of novel pyrimidine-based glucagon receptor antagonists. By utilizing the versatile this compound starting material, researchers can efficiently generate a library of compounds for structure-activity relationship studies. The provided data on analogous compounds and the elucidation of the glucagon signaling pathway serve as valuable resources for guiding the design and evaluation of these potential therapeutic agents for type 2 diabetes.

References

Application Notes and Protocols for the Preparation of 5,5′-dibromo-2,2′-bipyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 5,5′-dibromo-2,2′-bipyrimidine from 5-bromo-2-iodopyrimidine via a copper-catalyzed Ullmann homocoupling reaction. This method offers a reliable route to a key building block used in the development of novel ligands for catalysis, functional materials, and pharmaceutical compounds. All quantitative data is summarized for clarity, and a detailed workflow is provided to ensure reproducibility.

Introduction

5,5′-dibromo-2,2′-bipyrimidine is a valuable intermediate in organic synthesis, serving as a precursor for a wide range of more complex molecules with applications in materials science and medicinal chemistry. The symmetrical di-bromo functionality allows for sequential or double cross-coupling reactions, enabling the construction of elaborate molecular architectures. The Ullmann coupling of halo-pyrimidines is a classical and effective method for the formation of C-C bonds to produce bipyrimidines. The use of this compound as the starting material is advantageous as the carbon-iodine bond is more reactive towards copper-mediated coupling than the carbon-bromine bond, facilitating a selective homocoupling at the 2-position.

Key Reaction: Ullmann Homocoupling

The synthesis of 5,5′-dibromo-2,2′-bipyrimidine from this compound is achieved through a copper-catalyzed Ullmann homocoupling reaction. In this procedure, activated copper powder promotes the coupling of two molecules of the starting material to form the desired bipyrimidine.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 5,5′-dibromo-2,2′-bipyrimidine.

ParameterValue
Reactant
This compound1.00 g (3.51 mmol)
Activated Copper Powder1.34 g (21.1 mmol)
Solvent
N,N-Dimethylformamide (DMF)5 mL
Reaction Conditions
Initial Temperature80-85 °C
Initial Reaction Time7 hours
Final Temperature120-130 °C
Final Reaction Time2 hours
Product
Yield of 5,5′-dibromo-2,2′-bipyrimidine70%
Melting Point238-240 °C

Experimental Protocol

This protocol is adapted from the high-yield synthesis method developed by Vlád and Horváth.[1]

Materials:

  • This compound

  • Activated Copper Powder

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 25% Aqueous Ammonia Solution

  • Potassium Cyanide (KCN) (Caution: Highly Toxic)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or nitrogen balloon setup

  • Standard laboratory glassware for workup and purification

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 3.51 mmol) and activated copper powder (1.34 g, 21.1 mmol).

  • Inert Atmosphere: Connect the flask to a Schlenk line or nitrogen balloon and flush the system with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask via a syringe.

  • Reaction: Vigorously stir the reaction mixture and heat it to 80-85 °C. Maintain this temperature for 7 hours. After this period, increase the temperature to 120-130 °C and continue stirring for an additional 2 hours.

  • Workup - Copper Removal: Cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of potassium cyanide (KCN) in 25% aqueous ammonia. (EXTREME CAUTION: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood). Slowly and carefully add the reaction mixture to the KCN/ammonia solution with stirring to complex and dissolve the copper salts.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure 5,5′-dibromo-2,2′-bipyrimidine.

Characterization Data

¹H NMR (CDCl₃, 300 MHz): δ 8.95 (s, 4H)

¹³C NMR (CDCl₃, 75 MHz): δ 161.4, 158.3, 122.1

Experimental Workflow Diagram

G Synthesis of 5,5'-dibromo-2,2'-bipyrimidine cluster_reagents Reagents & Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification reagent1 This compound setup Round-bottom flask under N2 reagent1->setup reagent2 Activated Copper Powder reagent2->setup solvent Anhydrous DMF solvent->setup heat1 Heat to 80-85 °C for 7h setup->heat1 heat2 Heat to 120-130 °C for 2h heat1->heat2 quench Quench with KCN/NH3(aq) heat2->quench extract Extract with CH2Cl2 quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify product 5,5'-dibromo-2,2'-bipyrimidine purify->product

Caption: Experimental workflow for the synthesis of 5,5′-dibromo-2,2′-bipyrimidine.

Safety Precautions

  • This procedure should be carried out by trained personnel in a well-ventilated chemical fume hood.

  • Potassium cyanide (KCN) is extremely toxic and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact with all chemicals.

  • Dispose of all chemical waste according to institutional safety guidelines.

References

Selective Functionalization of 5-Bromo-2-iodopyrimidine: A Step-by-Step Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Drug Discovery and Development Professionals

This comprehensive guide details the selective functionalization of 5-bromo-2-iodopyrimidine, a versatile building block in medicinal chemistry. The strategic, stepwise modification of this dihalogenated pyrimidine (B1678525) allows for the controlled introduction of diverse functionalities, enabling the synthesis of complex molecules for drug discovery and development. These protocols focus on palladium-catalyzed cross-coupling reactions, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

The C-I bond at the 2-position of the pyrimidine ring is significantly more reactive towards oxidative addition by a palladium catalyst than the C-Br bond at the 5-position. This inherent difference in reactivity (C-I > C-Br > C-Cl) allows for highly selective functionalization at the C2 position while leaving the C5 bromine atom available for subsequent transformations.[1][2] This orthogonal reactivity is the cornerstone of the synthetic strategies outlined below.

Strategic Approach to Selective Functionalization

The selective functionalization of this compound is typically achieved in a two-step sequence. The first step involves a palladium-catalyzed cross-coupling reaction that targets the more reactive 2-iodo position. Following successful functionalization at C2, a second cross-coupling reaction can be employed to modify the less reactive 5-bromo position.

Selective_Functionalization_Workflow start This compound step1 Selective Functionalization at C2 (Iodo Position) (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->step1 intermediate 2-Substituted-5-bromopyrimidine step1->intermediate step2 Functionalization at C5 (Bromo Position) (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) intermediate->step2 product 2,5-Disubstituted Pyrimidine step2->product

Caption: Overall workflow for the selective functionalization of this compound.

Section 1: Selective Functionalization at the C2-Iodo Position

This section provides detailed protocols for the selective functionalization of the 2-iodo position of this compound via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Selective Suzuki Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various boronic acids or esters.

Data Presentation: Suzuki Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2-3)1,4-Dioxane (B91453)/H₂O (4:1)70-8012-2460-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)10012-2470-95
34-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (3:1)1008-1665-90
43-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001650-80

Note: The data presented in this table is based on typical conditions for the Suzuki coupling of analogous halopyrimidines and may require optimization for specific substrates.[3][4]

Experimental Protocol: General Procedure for Selective Suzuki Coupling

Suzuki_Workflow reagents Combine: - this compound - Arylboronic acid - Base (e.g., K₃PO₄) catalyst Add: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Solvent (e.g., Dioxane/H₂O) reagents->catalyst reaction Heat under Inert Atmosphere (e.g., 80-100 °C) catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 2-Aryl-5-bromopyrimidine purification->product

Caption: Experimental workflow for the selective Suzuki coupling at the C2 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-5-bromopyrimidine.[1]

Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.

Data Presentation: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkyneCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N (2.0)THFRT4~92
2Propargyl alcoholPdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N (2.0)THFRT3~82
31-HexynePd(PPh₃)₄ (5) / CuI (10)Et₃N (2.0)DMF806-1260-88
4TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2) / CuI (5)DIPEA (3.0)THFRT3-1675-90

Note: The data is based on conditions for analogous halopyrimidines and may require optimization.[3][5]

Experimental Protocol: General Procedure for Selective Sonogashira Coupling

Sonogashira_Workflow reagents Combine: - this compound - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - CuI addition Add: - Solvent (e.g., THF) - Base (e.g., Et₃N) - Terminal Alkyne reagents->addition reaction Stir under Inert Atmosphere (e.g., RT) addition->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 2-Alkynyl-5-bromopyrimidine purification->product

Caption: Experimental workflow for the selective Sonogashira coupling at the C2 position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a reaction flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Flush the flask with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with aqueous solutions of ammonium (B1175870) chloride and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-alkynyl-5-bromopyrimidine.[1][5]

Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between this compound and a variety of primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene808-1675-98
2MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)1,4-Dioxane10012-2470-92
3BenzylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene10012-1870-90
4N-MethylanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane1101690-98

Note: The data is based on conditions for analogous halopyrimidines and may require optimization.[3][6][7]

Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination

Buchwald_Workflow reagents Combine: - Pd Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) addition Add: - Solvent (e.g., Toluene) - this compound - Amine reagents->addition reaction Heat under Inert Atmosphere (e.g., 80-110 °C) addition->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product 2-Amino-5-bromopyrimidine (B17363) purification->product

Caption: Experimental workflow for the selective Buchwald-Hartwig amination at the C2 position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent.

  • Add this compound and the amine.

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the 2-amino-5-bromopyrimidine derivative.[3]

Section 2: Functionalization at the C5-Bromo Position

Once the C2 position has been selectively functionalized, the resulting 2-substituted-5-bromopyrimidine can undergo a second cross-coupling reaction at the C5 position. The reaction conditions for functionalizing the C-Br bond are often more forcing (e.g., higher temperatures, stronger bases, or more active catalyst systems) than those used for the C-I bond. The choice of catalyst, ligand, and base will depend on the specific coupling partners and the nature of the substituent at the C2 position. The general protocols described in Section 1 can be adapted for the functionalization of the C5-bromo position with these considerations in mind.

By following these detailed protocols and utilizing the provided data as a guide for optimization, researchers can effectively and selectively functionalize this compound to generate a diverse library of disubstituted pyrimidines for various applications in drug discovery and materials science.

References

Experimental setup for high-yield synthesis of 5-Bromo-2-iodopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: High-Yield Synthesis of 5-Bromo-2-iodopyrimidine

Abstract

This compound is a critical building block in medicinal chemistry and materials science, valued for its utility in selective palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[1][2] The distinct reactivity of the iodine and bromine substituents allows for sequential, site-selective functionalization, making it a valuable intermediate for constructing complex molecular architectures.[1][2] This document provides a detailed protocol for the high-yield synthesis of this compound via a halogen exchange (Finkelstein) reaction, starting from the readily available 5-bromo-2-chloropyrimidine (B32469). The described method is robust, scalable, and achieves high yields.

Introduction

Pyrimidine (B1678525) derivatives are a cornerstone in the development of pharmaceuticals, exhibiting a wide range of biological activities. Specifically, this compound serves as a versatile precursor for creating novel compounds, including antiviral and anticancer agents.[3] The challenge often lies in achieving a clean, high-yield synthesis that is amenable to scale-up. The protocol detailed herein addresses this by employing a halogen exchange reaction, which is a reliable and efficient method for this transformation.[4][5]

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution, specifically a halogen exchange reaction. The chlorine atom at the 2-position of the pyrimidine ring is substituted by an iodine atom. This is achieved by treating 5-bromo-2-chloropyrimidine with a source of iodide ions, such as sodium iodide, in the presence of hydroiodic acid, which facilitates the exchange.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound from 5-bromo-2-chloropyrimidine.[4]

3.1 Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
5-Bromo-2-chloropyrimidine193.415.80 g30.0
Sodium Iodide (NaI)149.897.50 g50.0
Hydroiodic Acid (HI, 57 wt.%)127.912.85 g25.6
Chloroform (B151607) (CHCl₃)119.38~470 mL-
Sodium Hydroxide (B78521) (NaOH, 10N)40.0030 mL-
Magnesium Sulfate (B86663) (MgSO₄)120.37As needed-
Ice Water-200 mL-

3.2 Equipment

  • Round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

3.3 Step-by-Step Procedure

  • Reaction Setup: To a 500 mL round-bottom flask, add 5-bromo-2-chloropyrimidine (5.80 g, 30 mmol) and sodium iodide (7.5 g, 50 mmol).

  • Addition of Reagents: Add chloroform (20 mL) to create a suspension. Place the flask in an ice bath to cool the mixture to 0°C.

  • Initiation: While stirring at 0°C, slowly add hydroiodic acid (57 wt. %, 2.85 g).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 20 hours.

  • Work-up: Pour the reaction mixture into a beaker containing 200 mL of ice water and 30 mL of 10N sodium hydroxide solution.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Add an additional 150 mL of chloroform and stir or shake vigorously for 10 minutes. Separate the organic phase.

  • Further Extraction: Extract the aqueous layer twice more, each time with 100 mL of chloroform.

  • Drying and Concentration: Combine all organic phases and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Final Product: The resulting pale yellow solid is this compound.

Results and Data

The procedure consistently provides the target compound in high yield and purity.

Table 1: Reaction Yield and Product Characterization

ParameterResultReference
Product This compound-
Appearance Pale yellow solid[4]
Yield (g) 6.29 g[4]
Yield (%) 84%[4]
Mass Spec (ESI+) M = 284.8[4]
Melting Point 99-103 °C[5]
¹H-NMR (300 MHz, CDCl₃) δ 8.54 (s, 2H)[4]

Note: The reported ¹H-NMR data in the source appears inconsistent with the expected structure. The signal at δ 8.54 (s, 2H) correctly describes the two equivalent pyrimidine protons.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

SynthesisWorkflow Start Starting Materials: 5-Bromo-2-chloropyrimidine Sodium Iodide Reaction Stir at 0°C, then 20h at RT Start->Reaction Reagents Reagents: Chloroform Hydroiodic Acid (57%) Reagents->Reaction Workup Quench: Ice Water + 10N NaOH Reaction->Workup Mixture Extraction Extract with Chloroform (3x) Workup->Extraction Drying Dry organic phase (MgSO4) Extraction->Drying Combined Organic Phases Concentration Concentrate in vacuo Drying->Concentration Product Final Product: This compound (84% Yield) Concentration->Product

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Route: Sandmeyer Reaction

An alternative and widely used method for preparing aryl halides is the Sandmeyer reaction.[6][7] This reaction involves the diazotization of a primary aromatic amine, followed by displacement of the diazonium group with a halide using a copper(I) salt catalyst.[6][7][8]

For a related compound, this would typically involve:

  • Diazotization: Treating 2-amino-5-bromopyrimidine (B17363) with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.[9]

  • Iodide Displacement: Introducing a source of iodide, such as potassium iodide or sodium iodide. For iodination, a copper catalyst is often not strictly necessary, but its presence can improve yields in some cases.[10][11]

The general logic of this transformation is outlined below.

SandmeyerReaction amine 2-Amino-5-bromopyrimidine diazotization Diazotization (NaNO₂, H⁺, 0-5°C) amine->diazotization diazonium Pyrimidine Diazonium Salt (Intermediate) diazotization->diazonium iodination Iodide Displacement (KI or NaI) diazonium->iodination product This compound iodination->product

Caption: Logical flow of the Sandmeyer reaction for iodination.

Safety and Handling

  • This compound: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Hydroiodic Acid: Corrosive and causes severe skin burns and eye damage.

  • Chloroform: Harmful if swallowed and suspected of causing cancer.

  • Sodium Hydroxide (10N): Corrosive. Causes severe skin burns and eye damage.

All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The halogen exchange method presented provides a reliable and high-yielding route to this compound, a key intermediate for synthetic chemistry. The protocol is straightforward and uses readily available commercial reagents, making it suitable for both academic research and larger-scale production environments.

References

Application of 5-Bromo-2-iodopyrimidine in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Bromo-2-iodopyrimidine as a versatile building block in the synthesis of potent and selective kinase inhibitors. The unique reactivity of this dihalogenated pyrimidine (B1678525) allows for sequential and site-selective functionalization, making it an invaluable tool in the construction of complex molecular architectures for targeted drug discovery.

Introduction to Kinase Inhibition and the Pyrimidine Scaffold

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1] Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The pyrimidine ring is a privileged scaffold in the design of kinase inhibitors due to its structural similarity to the adenine (B156593) core of ATP, allowing it to competitively bind to the ATP-binding site of kinases.[2] The strategic functionalization of the pyrimidine core is crucial for achieving high potency and selectivity.[2]

This compound: A Versatile Synthon for Kinase Inhibitor Synthesis

This compound is a key starting material for the synthesis of 2,5-disubstituted pyrimidine derivatives. The distinct electronic and steric properties of the iodine and bromine substituents allow for highly selective sequential cross-coupling reactions. In palladium-catalyzed reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond, enabling selective functionalization at the C2 position, followed by a subsequent reaction at the C5 position. This predictable reactivity is highly advantageous for the systematic exploration of the chemical space around the pyrimidine scaffold to optimize inhibitor potency and selectivity.

Synthetic Strategies and Key Reactions

The primary application of this compound in kinase inhibitor synthesis involves a two-step, one-pot or sequential cross-coupling strategy. This typically involves an initial Sonogashira or Suzuki coupling at the more reactive C2-iodo position, followed by a second cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) at the C5-bromo position.

A general synthetic workflow is depicted below:

G A This compound B Step 1: Selective Cross-Coupling at C2 (e.g., Sonogashira or Suzuki) A->B Reagent 1 [Pd catalyst] C 2-Substituted-5-bromopyrimidine Intermediate B->C D Step 2: Cross-Coupling at C5 (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) C->D Reagent 2 [Pd catalyst] E 2,5-Disubstituted Pyrimidine (Kinase Inhibitor Scaffold) D->E

Figure 1: General workflow for the synthesis of 2,5-disubstituted pyrimidines.

Application in the Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is linked to various cancers, making them attractive targets for cancer therapy. 2,4-Diaminopyrimidine and 2,5-disubstituted pyrimidine scaffolds have shown significant promise as Aurora kinase inhibitors.

The following protocol outlines a synthetic approach to a potential Aurora kinase inhibitor scaffold using this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(Arylethynyl)-5-bromopyrimidine via Sonogashira Coupling

This protocol describes the selective coupling of an alkyne to the C2 position of this compound.

  • Materials:

    • This compound

    • Terminal alkyne (e.g., phenylacetylene) (1.1 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • CuI (0.1 eq)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Add anhydrous THF, followed by triethylamine.

    • Add the terminal alkyne (1.1 eq) dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the 2-(alkynyl)-5-bromopyrimidine.

Protocol 2: Synthesis of 2-(Arylethynyl)-5-arylpyrimidine via Sequential Sonogashira and Suzuki Coupling

This protocol describes the subsequent coupling of an aryl group to the C5 position of the intermediate from Protocol 1.

  • Materials:

    • 2-(Arylethynyl)-5-bromopyrimidine (from Protocol 1)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq)

    • 2M aqueous sodium carbonate (Na₂CO₃) solution

    • Toluene/Ethanol mixture (e.g., 3:1)

  • Procedure:

    • To a Schlenk flask, add the 2-(arylethynyl)-5-bromopyrimidine (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

    • Add the toluene/ethanol solvent mixture, followed by the 2M Na₂CO₃ solution.

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • Purify the crude product by column chromatography on silica gel to afford the final 2,5-disubstituted pyrimidine.

Quantitative Data

The inhibitory activities of kinase inhibitors are typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following table provides representative IC₅₀ values for 2,5-disubstituted pyrimidine derivatives against various kinases, illustrating the potential of compounds synthesized using this compound as a starting material.

Kinase TargetCompound TypeRepresentative IC₅₀ (nM)
Aurora A Kinase2,5-Disubstituted Pyrimidine7.1
Aurora B Kinase2,5-Disubstituted Pyrimidine25.7
CDK92,4-Disubstituted Pyrimidine80
Bcr-Abl (T315I)2-Alkynyl-pyrimidine derivative92

Signaling Pathways

The synthesized kinase inhibitors can modulate various cellular signaling pathways implicated in cancer progression. For instance, Aurora kinase inhibitors disrupt the mitotic checkpoint, leading to apoptosis in cancer cells.

References

Application Notes and Protocols for Introducing Molecular Diversity using 5-Bromo-2-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-iodopyrimidine is a versatile heterocyclic building block that offers a strategic approach to the synthesis of diverse molecular libraries. Its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond allows for selective functionalization at the 2-position of the pyrimidine (B1678525) ring, followed by a subsequent coupling reaction at the 5-position, enabling the controlled, stepwise introduction of two different points of diversity. This sequential approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies and the generation of novel drug candidates.

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions.

Principle of Sequential Functionalization

The successful application of this compound for molecular diversification hinges on the chemoselective functionalization of the two halogen positions. The C-I bond is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for a variety of coupling partners to be introduced at the 2-position under milder conditions, leaving the C-Br bond intact for a second, typically more forcing, cross-coupling reaction.

G start This compound step1 Selective Cross-Coupling (e.g., Suzuki, Sonogashira) at C2 (Iodine position) start->step1 Pd(0) catalyst Milder conditions intermediate 5-Bromo-2-substituted pyrimidine step1->intermediate step2 Second Cross-Coupling (e.g., Suzuki, Sonogashira, Stille, Buchwald-Hartwig) at C5 (Bromine position) intermediate->step2 Pd(0) catalyst Harsher conditions product 2,5-Disubstituted pyrimidine Library step2->product

Caption: Sequential functionalization workflow of this compound.

Data Presentation

The following tables summarize representative quantitative data for the sequential cross-coupling reactions of this compound.

Table 1: Selective Suzuki-Miyaura Coupling at the C-2 Position
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of 5-Bromo-2-arylpyrimidine
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801292
33-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O801278
Table 2: Subsequent Sonogashira Coupling at the C-5 Position of 5-Bromo-2-phenylpyrimidine
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of 2-Phenyl-5-alkynylpyrimidine
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF651688
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF651695
31-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NTHF651682
Table 3: Stille Coupling at the C-5 Position (Representative Conditions)

Note: The following are general conditions based on protocols for similar bromopyrimidines and should be optimized for specific substrates.

EntryOrganostannaneCatalyst (mol%)SolventTemp. (°C)Time (h)Representative Yield Range (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)Toluene1102470-90
2Tributyl(vinyl)stannanePd(PPh₃)₄ (5)Toluene1102465-85
3Tributyl(2-thienyl)stannanePd(PPh₃)₄ (5)Toluene1102470-90
Table 4: Buchwald-Hartwig Amination at the C-5 Position (Representative Conditions)

Note: The following are general conditions based on protocols for similar bromopyrimidines and should be optimized for specific substrates.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Representative Yield Range (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001675-95
2AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001670-90
3BenzylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001670-90

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol describes the selective coupling of an arylboronic acid at the 2-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Toluene

  • Ethanol

  • Water

  • Schlenk flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add a degassed 3:1:1 mixture of toluene, ethanol, and water.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-bromo-2-arylpyrimidine.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine this compound, Arylboronic acid, and Na₂CO₃ in a Schlenk flask prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add degassed Toluene/EtOH/H₂O prep2->prep3 prep4 Add Pd(PPh₃)₄ prep3->prep4 react1 Heat to 80 °C with vigorous stirring (12 h) prep4->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Dilute with EtOAc, wash with water and brine workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product product workup4->product 5-Bromo-2-arylpyrimidine

Caption: Experimental workflow for Suzuki-Miyaura coupling at C-2.

Protocol 2: Sonogashira Coupling at the C-5 Position

This protocol describes the coupling of a terminal alkyne at the 5-position of a 5-bromo-2-arylpyrimidine intermediate.

Materials:

  • 5-Bromo-2-arylpyrimidine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add the 5-bromo-2-arylpyrimidine, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 65 °C with stirring for 16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-alkynylpyrimidine.

Protocol 3: Stille Coupling at the C-5 Position (General Protocol)

This protocol provides a starting point for the Stille coupling at the 5-position of a 5-bromo-2-substituted pyrimidine.

Materials:

  • 5-Bromo-2-substituted pyrimidine (1.0 equiv)

  • Organostannane (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous Toluene

  • Schlenk flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add the 5-bromo-2-substituted pyrimidine and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous toluene, followed by the organostannane.

  • Heat the reaction mixture to 110 °C with stirring for 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination at the C-5 Position (General Protocol)

This protocol provides a starting point for the Buchwald-Hartwig amination at the 5-position of a 5-bromo-2-substituted pyrimidine.

Materials:

  • 5-Bromo-2-substituted pyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous toluene, the 5-bromo-2-substituted pyrimidine, the amine, and sodium tert-butoxide.

  • Heat the reaction mixture to 100 °C with stirring for 16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

G cluster_catalytic_cycle Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA R-X (Py-X) PdII R-Pd(II)-X Ln OA->PdII Trans Transmetalation PdII->Trans R'-M PdII_R R-Pd(II)-R' Ln Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product R-R' RE->Product Start Start Start->Pd0 Catalyst Precursor

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Conclusion

This compound is a powerful and versatile building block for the synthesis of 2,5-disubstituted pyrimidines. The distinct reactivity of the C-I and C-Br bonds allows for a reliable and sequential introduction of various functional groups through a range of palladium-catalyzed cross-coupling reactions. The protocols outlined in this document provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable starting material, facilitating the discovery and development of novel compounds with potential applications in pharmaceuticals and materials science. It is important to note that for Stille and Buchwald-Hartwig reactions, the provided protocols are general and may require optimization for specific substrates.

Troubleshooting & Optimization

Troubleshooting low yield in 5-Bromo-2-iodopyrimidine Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address low yields and other common issues encountered during the Suzuki-Miyaura coupling of 5-Bromo-2-iodopyrimidine.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Low yields can stem from several factors, including inactive catalysts, suboptimal reaction conditions, poor reagent quality, or the presence of side reactions.[1] The electron-deficient nature of the pyrimidine (B1678525) ring makes the C-I and C-Br bonds reactive, but can also influence side reactions.[1][2] It is crucial to systematically evaluate each component of the reaction: the catalyst system, base, solvent, temperature, and the purity of your starting materials.

Q2: Which halogen is expected to react first, the iodine at the 2-position or the bromine at the 5-position?

In palladium-catalyzed cross-coupling reactions, the general reactivity of aryl halides follows the order I > Br > Cl.[2][3] Therefore, the Carbon-Iodine bond at the 2-position is significantly more reactive and is expected to undergo oxidative addition to the palladium catalyst preferentially over the Carbon-Bromine bond at the 5-position. Selective coupling at the C-2 position can be achieved under milder conditions.

Q3: What are the most common side reactions in this specific coupling?

Common side reactions that can lower the yield of the desired product include:

  • Protodeboronation: The boronic acid reagent reacts with trace amounts of water or acidic protons to form an arene, effectively consuming the coupling partner.[1][4] Using anhydrous solvents and dry bases can mitigate this.[1]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[1][5] Thoroughly degassing the solvent and maintaining an inert atmosphere is critical.[1][6]

  • Dehalogenation: The starting material is reduced, and the halogen is replaced by a hydrogen atom.

  • Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, reducing its activity.[7] This can be caused by high temperatures or impurities.

Q4: My starting material has discolored. Can I still use it?

Discoloration often indicates degradation, likely due to hydrolysis from moisture.[6] While it might not significantly impact all reactions, using a fresh, pure sample is highly recommended for optimal and reproducible results.[6] It is advisable to verify the purity of the discolored material by techniques such as NMR or LC-MS before use.[6]

Troubleshooting Guide: Low Yield & Other Issues

Issue 1: Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following causes and solutions.

Possible CauseRecommended Solution
Inactive Catalyst The Pd(0) active species may not be generating efficiently. Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst system (e.g., a Pd(II) source with a suitable phosphine (B1218219) ligand).[1][8] Ensure your catalyst has not degraded; use a fresh bottle if in doubt.[8]
Suboptimal Ligand The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[9] For challenging couplings, especially with less reactive partners, bulky, electron-rich phosphine ligands like XPhos or SPhos can improve activity.[9][10]
Inappropriate Base The base is critical for the transmetalation step.[11] Weaker bases may be insufficient. Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[10][12] Ensure the base is finely powdered and dry.
Low Reaction Temperature The reaction may require more thermal energy. Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C) and monitor the progress.[1][6] Microwave irradiation can sometimes provide rapid, efficient heating and improve yields.[13][14]
Poor Reagent Quality Impurities in starting materials or boronic acid can inhibit the catalyst. Use fresh, high-purity this compound and boronic acid.[1] Consider using a boronic ester (e.g., pinacol (B44631) ester) which can be more robust than the corresponding acid.[1]
Solvent Issues The choice of solvent can significantly impact the reaction.[15] A mixture of an organic solvent like 1,4-dioxane (B91453) or THF with water is common, as water can help dissolve the inorganic base and activate the boronic acid.[11][13] Ensure solvents are anhydrous (if required by the specific protocol) and properly degassed to remove oxygen.[1][6]
Issue 2: Significant Side Product Formation

If your desired product is formed but contaminated with byproducts, focus on optimizing for selectivity.

Possible CauseRecommended Solution
Protodeboronation of Boronic Acid This side reaction is often caused by moisture. Use anhydrous solvents and ensure the base is thoroughly dried before use.[1] Running the reaction under strictly inert conditions helps. Using a boronic ester (e.g., pinacol ester) can also reduce the rate of protodeboronation.[1]
Homocoupling of Boronic Acid The primary cause is the presence of oxygen, which can interfere with the catalytic cycle.[5] Degas all solvents and reagents thoroughly before use (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like Argon or Nitrogen).[1][6] Maintain a positive pressure of inert gas throughout the reaction.[6]
Catalyst Deactivation The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[10] Using bulky phosphine ligands can help prevent this coordination and protect the catalyst.[10]

Experimental Protocols & Data

General Experimental Protocol for Suzuki Coupling

This protocol provides a general starting point and should be optimized for specific substrates.

  • Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[10]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[10]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[10]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[1]

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Halopyrimidines

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. The following table summarizes common systems.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)YieldReference
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane / H₂O100Good[16]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene / H₂O100High[16]
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane / H₂O80-100Good[16]
PdCl₂(dppf) (3-5)-Na₂CO₃ (2)Dioxane90Good[16]

Visual Guides

Catalytic Cycle and Workflow Diagrams

Understanding the fundamental mechanism and experimental sequence can aid in troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R-Pd(II)-X L₂ (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition Trans R-Pd(II)-R' L₂ (Transmetalation Complex) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product R-R' Trans->Product sub_mx M-X + B(OH)₃ Trans->sub_mx sub_rx R-X (this compound) sub_rx->OxAdd sub_rprime_m R'-B(OH)₂ (Boronic Acid) sub_rprime_m->Trans sub_base Base sub_base->Trans

General catalytic cycle for the Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reagents (Halopyrimidine, Boronic Acid, Base) B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Quench Reaction F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Experimental workflow for a typical Suzuki-Miyaura coupling.

Troubleshooting_Tree start Low Yield Observed q1 Starting Material Consumed? start->q1 low_conv Issue: Low Conversion q1->low_conv No side_prod Issue: Side Products q1->side_prod Yes cause_cat Cause: Inactive Catalyst? low_conv->cause_cat cause_cond Cause: Suboptimal Conditions? low_conv->cause_cond sol_cat Solution: - Use fresh catalyst - Screen ligands (e.g., XPhos) - Use precatalyst cause_cat->sol_cat sol_cond Solution: - Increase temperature - Screen stronger bases (K₃PO₄) - Screen solvents cause_cond->sol_cond cause_homo Cause: Homocoupling? side_prod->cause_homo cause_proto Cause: Protodeboronation? side_prod->cause_proto sol_homo Solution: - Thoroughly degas solvents - Maintain inert atmosphere cause_homo->sol_homo sol_proto Solution: - Use anhydrous reagents - Use boronic ester cause_proto->sol_proto

A decision tree for troubleshooting low yield.

References

Technical Support Center: Optimizing Sonogashira Reactions for 5-Bromo-2-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Sonogashira cross-coupling of 5-bromo-2-iodopyrimidine.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My Sonogashira reaction with this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low to no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial. The primary suspects are often the quality of reagents, catalyst activity, or suboptimal reaction conditions.[1]

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Aryl Halide: Ensure the this compound is pure and free from impurities that could poison the catalyst.

    • Alkyne: The terminal alkyne should also be of high purity.

    • Solvents & Base: Use anhydrous, degassed solvents and a dry amine base. Oxygen can lead to unwanted side reactions and catalyst degradation.[1] Degassing the solvent and maintaining an inert atmosphere (Argon or Nitrogen) is critical.[1][2]

    • Catalysts: Use a fresh, active palladium catalyst and copper(I) iodide. CuI can degrade over time.[1]

  • Check Catalyst System:

    • Palladium Catalyst: Both Pd(0) (e.g., Pd(PPh₃)₄) and Pd(II) precursors (e.g., PdCl₂(PPh₃)₂) can be effective.[3] If one fails, consider trying the other.

    • Ligand Choice: For challenging couplings, the choice of phosphine (B1218219) ligand is critical. Consider switching from standard triphenylphosphine (B44618) (PPh₃) to a more electron-rich or bulkier ligand like dppf.[4]

  • Optimize Reaction Conditions:

    • Temperature: The C-I bond in this compound is highly reactive and should couple at or near room temperature.[5][6] If you are targeting the less reactive C-Br bond (after the C-I position has reacted), higher temperatures (e.g., 60-100 °C) may be necessary.[4]

    • Solvent: The choice of solvent can significantly impact the reaction. While THF is common for room temperature reactions, more polar aprotic solvents like DMF can be beneficial for less reactive bromides, often in conjunction with higher temperatures.

    • Base: An amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) is typically required.[1] Ensure it is used in sufficient excess (typically 2-3 equivalents).[6]

Issue 2: Selective Coupling at the Iodine Position Fails

Question: I am trying to perform a selective Sonogashira coupling at the 2-position (C-I bond) of this compound, but I am observing side products or no reaction. What should I do?

Answer: this compound is designed for selective cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed couplings, following the general reactivity trend: I > Br > Cl.[6][7] This allows for selective functionalization at the 2-position under milder conditions.

Key Optimization Parameters for Selectivity:

  • Temperature: Maintain a low reaction temperature. The coupling at the C-I bond should proceed efficiently at room temperature.[5] Avoid heating the reaction, as this may initiate coupling at the C-Br bond.

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the formation of di-alkynylated product.

  • Catalyst Loading: Use a minimal but effective amount of catalyst. Higher catalyst loading might increase the rate of the less favored reaction at the C-Br bond.

Issue 3: Significant Alkyne Homocoupling (Glaser Coupling) is Observed

Question: My main byproduct is the dimer of my terminal alkyne. How can I suppress this Glaser coupling side reaction?

Answer: The formation of alkyne dimers, known as Glaser coupling, is a frequent side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[8] Oxygen is a key promoter of this unwanted pathway.[2][8]

Solutions to Minimize Glaser Coupling:

  • Copper-Free Conditions: The most effective method is to switch to a copper-free Sonogashira protocol. Many modern methods utilize palladium catalysts with specific ligands that do not require a copper co-catalyst.[2][8]

  • Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, it is crucial to maintain a strictly oxygen-free environment.[8] Thoroughly degas all solvents and reagents and keep the reaction under a positive pressure of an inert gas like Argon or Nitrogen.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Lower Copper Concentration: Using a lower concentration of the copper catalyst can also help to minimize homocoupling.

Frequently Asked Questions (FAQs)

Q1: Which bond in this compound is more reactive in a Sonogashira coupling? A1: The carbon-iodine (C-I) bond at the 2-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 5-position.[6][7] This allows for selective coupling at the 2-position by using milder reaction conditions.

Q2: What are typical catalyst and co-catalyst loadings for this reaction? A2: For a standard Sonogashira coupling, typical loadings are:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): 1-5 mol%

  • Copper(I) Iodide (CuI) Co-catalyst: 2-10 mol% These values can be adjusted based on the reactivity of the specific alkyne and the efficiency of the reaction.

Q3: Can I perform a second Sonogashira coupling at the 5-position (C-Br)? A3: Yes. After the initial selective coupling at the 2-position, the resulting 5-bromo-2-alkynylpyrimidine can undergo a second Sonogashira reaction at the C-Br bond. This typically requires more forcing conditions, such as higher temperatures (e.g., 80-100 °C) and potentially a different catalyst/ligand system to facilitate the coupling with the less reactive aryl bromide.[7]

Q4: What should I do if my reaction stalls before completion? A4: If the reaction stalls, it may be due to catalyst deactivation. You can try adding a fresh portion of the palladium catalyst to restart the reaction. Also, re-verify that the reaction environment is strictly inert.

Q5: What is the role of the amine base in the Sonogashira reaction? A5: The amine base, such as triethylamine, has two primary roles. First, it deprotonates the terminal alkyne to form the reactive copper acetylide intermediate.[1] Second, it neutralizes the hydrogen halide (HI or HBr) that is formed as a byproduct of the reaction.

Data Presentation

Table 1: Typical Reaction Conditions for Selective Sonogashira Coupling at the C-I Position

ParameterConditionNotes
Aryl Halide This compound (1.0 equiv)Ensure high purity.
Alkyne Terminal Alkyne (1.1-1.2 equiv)Purity is critical.
Pd Catalyst Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%)Pd(0) or Pd(II) precursors are suitable.[3]
Cu Co-catalyst CuI (2-10 mol%)Can be omitted in copper-free protocols.[2][9]
Base Et₃N or i-Pr₂NH (2.0-3.0 equiv)Must be anhydrous. Often serves as a co-solvent.[7]
Solvent Anhydrous, Degassed THF or DMFTHF is common for RT reactions; DMF for more difficult couplings.
Temperature Room TemperatureHigher temperatures risk reacting the C-Br bond.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent side reactions and catalyst degradation.[2]

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Solution(s)
Low/No Yield Inactive catalyst, poor reagent quality, non-inert conditionsUse fresh catalyst, purify reagents, ensure anhydrous/anaerobic setup.[1]
Suboptimal conditionsIncrease temperature (for C-Br coupling), change solvent/ligand.[4]
Glaser Coupling Presence of Oxygen and Copper(I)Use a copper-free protocol; ensure rigorous degassing.[2][8]
High alkyne concentrationAdd the alkyne slowly to the reaction mixture.
Dehalogenation Base too strong, temperature too highUse a milder base or lower the reaction temperature.
Reaction Stalls Catalyst deactivationAdd a fresh portion of the palladium catalyst.

Experimental Protocols

Protocol 1: Selective Sonogashira Coupling at the 2-Position (C-I)

This protocol outlines a general procedure for the selective coupling of a terminal alkyne to the 2-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Anhydrous, degassed THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed THF via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred reaction mixture at room temperature.

  • Stir the reaction at room temperature for 3-16 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-bromo-2-alkynylpyrimidine.

Visualizations

Sonogashira_Troubleshooting start_node Low or No Yield? reagents Check Reagent Quality (Purity, Anhydrous, Degassed) start_node->reagents Start Here check_node check_node solution_node solution_node reagents_ok Reagents OK? reagents->reagents_ok catalyst Check Catalyst System (Activity, Ligand Choice) catalyst_ok Catalyst OK? catalyst->catalyst_ok conditions Check Reaction Conditions (Temp, Solvent, Base) conditions_ok Conditions OK? conditions->conditions_ok reagents_ok->catalyst Yes purify Purify/Replace Reagents & Rerun reagents_ok->purify No catalyst_ok->conditions Yes change_cat Use Fresh Catalyst Change Ligand (e.g., dppf) catalyst_ok->change_cat No optimize Optimize Conditions (e.g., Change Solvent/Temp) conditions_ok->optimize No

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd + R-I (Rate: I > Br) PdII R-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst Product_Pd R-C≡C-R' RedElim->Product_Pd CuX Cu(I)X CuAcetylide Cu-C≡C-R' CuX->CuAcetylide Alkyne H-C≡C-R' Alkyne->CuAcetylide Base Base (e.g., Et₃N) Base->CuAcetylide CuAcetylide->Transmetal Transfers Alkyne to Palladium

Caption: Simplified catalytic cycles in the Sonogashira reaction.

References

Technical Support Center: Cross-Coupling Reactions of 5-Bromo-2-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cross-coupling reactions involving 5-Bromo-2-iodopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration when using this compound in cross-coupling reactions?

A1: The key feature of this compound is the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This allows for selective functionalization at the 2-position of the pyrimidine (B1678525) ring under appropriate reaction conditions.

Q2: I am observing the formation of a byproduct with a mass corresponding to the loss of iodine and its replacement with hydrogen. What is this side reaction and how can I minimize it?

A2: This side reaction is known as hydrodeiodination (a type of hydrodehalogenation). It is a common side reaction in many palladium-catalyzed cross-coupling reactions. It can be minimized by ensuring strictly anaerobic conditions, using high-purity, degassed solvents and reagents, and optimizing the ligand, base, and reaction temperature.

Q3: In my Suzuki-Miyaura coupling, I am seeing significant amounts of a homocoupled boronic acid byproduct. What causes this and how can I prevent it?

A3: Homocoupling of boronic acids in Suzuki-Miyaura reactions is often promoted by the presence of oxygen. Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (like argon or nitrogen) throughout the reaction is crucial for minimizing this side product.

Q4: During my Sonogashira coupling with a terminal alkyne, a significant amount of a diyne byproduct is formed. What is this and how can I avoid it?

A4: This side product is the result of alkyne homocoupling, often referred to as Glaser coupling. This is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen. To avoid this, it is essential to run the reaction under strictly anaerobic conditions. Alternatively, copper-free Sonogashira protocols can be employed.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2-Substituted-5-bromopyrimidine Product
Possible Cause Recommended Solution
Inefficient Oxidative Addition Ensure an appropriate palladium catalyst and ligand are used. For less reactive coupling partners, a more electron-rich and bulky ligand may be required.
Side Reactions Dominating Refer to the specific troubleshooting sections for hydrodehalogenation, homocoupling, or other observed side reactions to minimize their occurrence.
Catalyst Deactivation Use high-purity reagents and solvents. The pyrimidine nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation. The choice of ligand can sometimes mitigate this.
Suboptimal Reaction Conditions Systematically screen reaction parameters such as temperature, solvent, and base to find the optimal conditions for your specific substrates.
Issue 2: Formation of a Double-Coupled Product (Substitution at both C2 and C5)
Possible Cause Recommended Solution
Reaction Conditions Too Harsh The C-Br bond can react under more forcing conditions. Reduce the reaction temperature and/or reaction time to favor selective coupling at the C-I bond.
Highly Reactive Catalyst System A very active catalyst system may overcome the reactivity difference between the C-I and C-Br bonds. Consider using a less reactive catalyst or ligand.
Excess of Coupling Partner Using a large excess of the organometallic reagent can drive the reaction towards double coupling. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the coupling partner.

Common Side Reactions and Mitigation Strategies

The following diagram illustrates the desired chemoselective coupling at the 2-position (C-I bond) of this compound and the common side reactions encountered in various cross-coupling reactions.

Chemoselective Cross-Coupling and Side Reactions of this compound cluster_suzuki Suzuki Coupling A This compound B Desired Product: 2-Substituted-5-bromopyrimidine A->B R-B(OH)2, Pd(0), Base A->B R-SnR'3, Pd(0) A->B R-C≡CH, Pd(0), Cu(I), Base A->B R2NH, Pd(0), Base C Side Product: Hydrodeiodination (5-Bromopyrimidine) A->C A->C A->C A->C D Side Product: Homocoupling A->D A->D Alkyne Homocoupling E Side Product: Protodeboronation (in Suzuki) A->E

Caption: Chemoselective coupling and common side reactions of this compound.

The following table summarizes the common side reactions and provides strategies to minimize them.

Coupling Reaction Common Side Reaction Primary Cause(s) Mitigation Strategies
Suzuki-Miyaura Protodeboronation of Boronic AcidPresence of water or protic solvents, high temperatures, prolonged reaction times.Use anhydrous conditions, use boronic esters (e.g., pinacol (B44631) esters), or use a stronger base to accelerate the desired coupling.
HydrodehalogenationPresence of water or other proton sources, certain ligands and bases.Use anhydrous and degassed solvents, screen different ligands and bases.
Homocoupling of Boronic AcidPresence of oxygen, high catalyst loading.Rigorously degas all reagents and solvents, maintain an inert atmosphere, use minimal effective catalyst loading.
Stille Homocoupling of OrganostannaneCan occur via radical pathways or reaction with the Pd(II) precatalyst.[2]Use a Pd(0) source, ensure inert atmosphere, and optimize stoichiometry.[2]
HydrodehalogenationSimilar to Suzuki coupling.Use anhydrous and degassed solvents.
Sonogashira Alkyne Homocoupling (Glaser Coupling)Presence of oxygen and a copper(I) co-catalyst.[1][3]Rigorously exclude oxygen by working under an inert atmosphere, or use a copper-free Sonogashira protocol.[1][3]
HydrodehalogenationSimilar to other coupling reactions.Use anhydrous and degassed solvents.
Buchwald-Hartwig HydrodehalogenationCan compete with reductive elimination, especially at higher temperatures.Optimize ligand and base combination, lower reaction temperature if possible.

Experimental Protocols

The following are generalized protocols for the cross-coupling of this compound, focusing on selective reaction at the 2-position. Note: These are starting points and may require optimization for specific substrates.

Suzuki-Miyaura Coupling
  • Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv), Solvent (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the palladium catalyst.

    • Add the degassed solvent system.

    • Heat the reaction mixture (typically 80-100 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate.

    • Purify by column chromatography.

Stille Coupling
  • Materials: this compound (1.0 equiv), Organostannane (1.1 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Anhydrous solvent (e.g., Toluene or DMF).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

    • Add the anhydrous, degassed solvent.

    • Add the organostannane via syringe.

    • Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction and quench with an aqueous KF solution to remove tin byproducts.

    • Extract with an organic solvent, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Sonogashira Coupling (Copper-Free)
  • Materials: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., Et₃N or i-Pr₂NH, can also serve as solvent), Anhydrous solvent (e.g., THF or DMF, if needed).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

    • Add the anhydrous, degassed solvent and base.

    • Add the terminal alkyne dropwise.

    • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) and monitor by TLC or LC-MS.

    • Upon completion, dilute with an organic solvent, wash with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Buchwald-Hartwig Amination
  • Materials: this compound (1.0 equiv), Amine (1.2 equiv), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., Xantphos or BINAP, 2-4 mol%), Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv), Anhydrous, aprotic solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.

    • Evacuate and backfill the tube with an inert gas.

    • Add this compound and the amine.

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography.

General Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues in cross-coupling reactions.

General Troubleshooting Workflow for Cross-Coupling Reactions A Low or No Conversion B Check Reagent Purity and Integrity A->B C Verify Inert Atmosphere and Anhydrous Conditions B->C D Optimize Catalyst System (Pd Source and Ligand) C->D E Screen Different Bases D->E F Screen Different Solvents E->F G Vary Reaction Temperature F->G H Significant Side Product Formation I Identify Side Product(s) by MS, NMR H->I J Consult Specific Mitigation Strategies (see table above) I->J J->D J->E J->F J->G K Adjust Stoichiometry of Reagents J->K

Caption: A general workflow for troubleshooting cross-coupling reactions.

References

Technical Support Center: 5-Bromo-2-iodopyrimidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions, such as homocoupling, during cross-coupling reactions with 5-bromo-2-iodopyrimidine.

Understanding the Reactivity of this compound

This compound is a versatile building block in organic synthesis due to its two distinct halogen atoms, which allow for selective and sequential functionalization.[1][2] In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl.[3] This inherent difference in reactivity is the cornerstone of achieving selective cross-coupling at the 2-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations.

Frequently Asked Questions (FAQs)

Q1: I am observing significant homocoupling of my boronic acid in a Suzuki reaction. What are the primary causes and how can I prevent this?

A1: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki couplings. The primary causes include:

  • Presence of Oxygen: Dissolved oxygen can promote the oxidative homocoupling of the boronic acid, catalyzed by palladium species.

  • Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ can directly react with the boronic acid, leading to homocoupling before the active Pd(0) catalyst is formed.

  • High Temperatures: Elevated temperatures can sometimes favor the homocoupling pathway.

To minimize this side reaction, consider the following strategies:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Catalyst Selection: Use a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the in-situ reduction step that can contribute to homocoupling.

  • Slow Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling.

  • Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding free boronic acids.

Q2: In my Sonogashira coupling, I am getting a lot of the homocoupled diyne product (Glaser coupling). How can I favor the cross-coupling reaction?

A2: The homocoupling of terminal alkynes, known as Glaser coupling, is a frequent side reaction in Sonogashira couplings, primarily caused by the copper(I) co-catalyst in the presence of oxygen. To suppress this:

  • Copper-Free Conditions: The most effective method is to use a copper-free Sonogashira protocol. This eliminates the primary catalyst for alkyne dimerization. These reactions may require specific ligands and bases to be efficient.

  • Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, it is crucial to maintain a rigorously oxygen-free environment to prevent oxidative homocoupling.

  • Choice of Amine Base: The amine base can influence the rate of homocoupling. While triethylamine (B128534) is common, screening other bases like diisopropylamine (B44863) may yield better results.

  • Slow Alkyne Addition: Slowly adding the terminal alkyne can keep its concentration low and reduce the rate of homocoupling.

Q3: My Stille coupling reaction is giving me significant amounts of homocoupled product from my organostannane reagent. What can I do to improve the selectivity?

A3: Homocoupling in Stille reactions can occur through the reaction of two organostannane molecules with the palladium catalyst. To mitigate this:

  • Control Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to suppress homocoupling.

  • Purity of Reagents: Ensure that the organostannane reagent is pure and free of impurities that might promote side reactions.

  • Ligand and Catalyst Choice: The selection of the palladium source and ligand can significantly impact the extent of homocoupling. It may be necessary to screen different catalyst systems to find one that favors the desired cross-coupling pathway.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Minimizing Boronic Acid Homocoupling
Symptom Possible Cause(s) Recommended Actions
High levels of boronic acid homocoupling Presence of oxygenDegas solvent and reagents thoroughly; maintain a strict inert atmosphere (Ar or N₂).
Use of a Pd(II) precatalystSwitch to a Pd(0) catalyst like Pd(PPh₃)₄.
High instantaneous concentration of boronic acidAdd the boronic acid solution slowly to the reaction mixture.
High reaction temperatureOptimize the temperature; run the reaction at the lowest effective temperature.
Low yield of cross-coupled product Inefficient catalyst systemScreen different palladium catalysts and ligands. Bulky, electron-rich phosphine (B1218219) ligands can be effective.
Inappropriate baseUse a weaker inorganic base like K₃PO₄ or Cs₂CO₃.
Sonogashira Coupling: Preventing Alkyne Homocoupling (Glaser Coupling)
Symptom Possible Cause(s) Recommended Actions
Significant formation of diyne byproduct Copper-catalyzed oxidative couplingEmploy a copper-free Sonogashira protocol.
Presence of oxygenEnsure all reagents and solvents are rigorously degassed and the reaction is run under a strict inert atmosphere.
Suboptimal baseScreen different amine bases (e.g., Et₃N, i-Pr₂NH).
Reaction is sluggish or does not go to completion Low catalyst activityIncrease catalyst loading or try a different palladium source/ligand combination.
Insufficiently reactive halideFor less reactive bromides, a more polar aprotic solvent like DMF and higher temperatures may be necessary.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures and should be optimized for specific substrates and reaction scales. The protocols are based on reactions with similar substrates and provide a starting point for reactions with this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Position

This protocol is adapted from a general procedure for the Suzuki coupling of halopyrimidines.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (B91453) (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Selective Copper-Free Sonogashira Coupling at the 2-Position

This protocol is a general method for performing a Sonogashira reaction without a copper co-catalyst to minimize alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add anhydrous, degassed toluene.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize general reaction conditions that can be adapted for this compound, with a focus on minimizing homocoupling.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Halopyrimidines
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical OutcomeNotes
Pd(PPh₃)₄ (5)-K₃PO₄ (2.0)1,4-Dioxane/H₂O90-100Good yields for aryl bromidesA standard, reliable condition.
Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2.0)Toluene/H₂O80High yields for sp²-sp³ couplingBulky ligand helps prevent side reactions.
NiCl₂(PCy₃)₂ (5)-K₃PO₄ (3.0)tert-Amyl Alcohol110Good yields, green solventNickel catalysis as an alternative.
Table 2: General Conditions for Sonogashira Coupling of Halopyrimidines
Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Typical OutcomeNotes
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2.0)DMF80-100Good yields, risk of alkyne homocouplingTraditional Sonogashira conditions.
PdCl₂(PPh₃)₂ (3)-i-Pr₂NH (3.0)THFRT - 60Good yields, reduced homocouplingCopper-free conditions are preferred to avoid diyne formation.
Pd(OAc)₂ (2)-K₃PO₄ (2.0)Toluene100High yields, minimal homocouplingAnother effective copper-free system.

Visualizations

G cluster_start Reaction Setup cluster_reaction Reaction Conditions cluster_outcome Reaction Outcome start This compound + Coupling Partner + Catalyst + Base reaction Inert Atmosphere (Ar/N2) Degassed Solvent Optimized Temperature start->reaction desired Desired Cross-Coupling Product (Selective at C2-Iodo) reaction->desired Optimized Conditions undesired Undesired Homocoupling Product reaction->undesired Suboptimal Conditions (e.g., O2 presence, wrong catalyst)

Caption: Logical workflow for achieving selective cross-coupling.

G cluster_problem Troubleshooting cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling problem High Homocoupling Observed suzuki_q1 Is the reaction rigorously degassed? problem->suzuki_q1 sono_q1 Are you using a copper co-catalyst? problem->sono_q1 suzuki_a1 Degas solvents and use inert gas. suzuki_q1->suzuki_a1 No suzuki_q2 Are you using a Pd(II) precatalyst? suzuki_q1->suzuki_q2 Yes suzuki_a2 Switch to a Pd(0) catalyst (e.g., Pd(PPh3)4). suzuki_q2->suzuki_a2 Yes sono_a1 Employ a copper-free protocol. sono_q1->sono_a1 Yes sono_q2 Is the reaction under a strictly inert atmosphere? sono_q1->sono_q2 No sono_a2 Ensure rigorous exclusion of oxygen. sono_q2->sono_a2

Caption: Decision-making workflow for troubleshooting homocoupling.

G cluster_params Reaction Parameters cluster_results Selectivity center Reaction Outcome cross_coupling Cross-Coupling center->cross_coupling Favorable homocoupling Homocoupling center->homocoupling Unfavorable catalyst Catalyst (Pd(0) vs Pd(II)) catalyst->center atmosphere Atmosphere (Inert vs Air) atmosphere->center temperature Temperature (Low vs High) temperature->center reagent_add Reagent Addition (Slow vs Fast) reagent_add->center

Caption: Influence of reaction parameters on selectivity.

References

Technical Support Center: Purification of Products from 5-Bromo-2-iodopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 5-Bromo-2-iodopyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and what are the expected product types?

A1: this compound is a versatile building block primarily used in cross-coupling reactions. The two most common reactions are:

  • Suzuki-Miyaura Coupling: This reaction is used to form a carbon-carbon bond, typically between the C2 position of the pyrimidine (B1678525) (where the iodine is) and an aryl or heteroaryl boronic acid. This results in the formation of 2-aryl-5-bromopyrimidines.

  • Sonogashira Coupling: This reaction forms a carbon-carbon triple bond between the C2 position of the pyrimidine and a terminal alkyne, yielding 2-alkynyl-5-bromopyrimidines.

Due to the higher reactivity of the C-I bond compared to the C-Br bond, these reactions are generally selective for the 2-position.

Q2: What are the typical impurities I can expect in my crude reaction mixture?

A2: Common impurities in Suzuki-Miyaura reactions involving this compound include:

  • Unreacted Starting Materials: Residual this compound and the boronic acid derivative.

  • Homocoupling Products: Biaryl compounds formed from the coupling of two boronic acid molecules.

  • Dehalogenation Products: Formation of 5-bromopyrimidine (B23866) due to the replacement of iodine with a hydrogen atom.

  • Residual Catalyst and Ligands: Palladium catalyst and phosphine (B1218219) ligands used in the reaction.

  • Inorganic Salts: Byproducts from the base used in the reaction.

Q3: What are the primary purification techniques for products of this compound reactions?

A3: The two most effective and commonly used purification techniques are:

  • Flash Column Chromatography: This is a versatile method for separating compounds with different polarities. It is particularly useful for removing a wide range of impurities in a single step.

  • Recrystallization: This technique is excellent for obtaining highly pure crystalline products, provided a suitable solvent or solvent system can be found. It is often used as a final purification step after initial cleanup by chromatography.

The choice between these methods depends on the nature of the product (solid or oil), the impurity profile, and the desired level of purity. Often, a combination of both techniques is employed for optimal results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from this compound reactions.

Flash Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of product from a close-running impurity. Inappropriate solvent system (eluent).Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for many 2-aryl-5-bromopyrimidines is a mixture of hexane (B92381) and ethyl acetate (B1210297). To improve separation, you can try a less polar system (e.g., increase the proportion of hexane) or a different solvent combination (e.g., dichloromethane/hexane).
Column overloading.Use a higher ratio of silica (B1680970) gel to crude product. A general guideline is a 50:1 to 100:1 ratio by weight.
Improper column packing.Ensure the column is packed uniformly without any cracks or air bubbles. A well-packed column is crucial for good separation.
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you started with 10% ethyl acetate in hexane, you can increase it to 20%, 30%, and so on.
The product may be adsorbing irreversibly to the silica gel.If your product is basic, you can add a small amount of triethylamine (B128534) (0.1-1%) to the eluent to reduce tailing and improve elution.
Streaking or tailing of the product band. The compound is interacting too strongly with the acidic silica gel.As mentioned above, adding a small amount of triethylamine to the eluent can help. Alternatively, you can use neutral alumina (B75360) as the stationary phase.
The compound is not very soluble in the eluent.Try a different solvent system in which your compound has better solubility.
Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to increase the concentration and then try cooling again.
The presence of impurities is inhibiting crystallization.Try adding a seed crystal of the pure compound. If that's not available, scratching the inside of the flask with a glass rod can create nucleation sites.
The compound is very soluble even at low temperatures.Try a different solvent or a mixed solvent system. An "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be added dropwise to the solution to induce crystallization.[1]
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent.
The rate of cooling is too fast.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
High concentration of impurities.Perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.
Low recovery of the purified product. Too much solvent was used, leaving a significant amount of product in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

Data Presentation: Comparison of Purification Strategies

The following table provides a comparative overview of flash column chromatography and recrystallization for the purification of a representative Suzuki-Miyaura coupling product, 2-(Thiophen-2-yl)-5-bromopyrimidine .

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield Notes
Flash Column Chromatography ~80%>98%~85%Effective at removing both polar and non-polar impurities, including homocoupled byproducts and residual starting materials.
Recrystallization ~80%>99.5%~70%Yields a highly crystalline product of excellent purity but can result in lower recovery compared to chromatography.
Chromatography followed by Recrystallization ~80%>99.8%~65%This sequential approach provides the highest purity, ideal for applications requiring exceptionally pure material.

Experimental Protocols

Protocol 1: Purification of 2-(Thiophen-2-yl)-5-bromopyrimidine by Flash Column Chromatography

This protocol is designed for the purification of the crude product from a Suzuki-Miyaura coupling reaction between this compound and 2-thienylboronic acid.

1. Preparation of the Crude Sample:

  • After the reaction work-up, dissolve the crude product in a minimal amount of dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation.

2. Column Packing:

  • Select an appropriate size glass column. For 1-2 grams of crude material, a column with a 4-5 cm diameter is suitable.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Fill the column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 5% ethyl acetate in hexane).

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Add a layer of sand on top of the silica gel bed.

3. Elution:

  • Carefully load the dry sample onto the top of the packed column.

  • Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Collect fractions and monitor their composition using TLC (visualized under UV light). The homocoupled 2,2'-bithiophene (B32781) will elute first, followed by the desired product, and then the more polar unreacted starting materials.

  • A gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., from 5% to 15% ethyl acetate in hexane) to speed up the elution of the product.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-(Thiophen-2-yl)-5-bromopyrimidine as a solid.

Protocol 2: Purification of 2-(Thiophen-2-yl)-5-bromopyrimidine by Recrystallization

This protocol is for the final purification of the product obtained from column chromatography or for crude material that is already relatively pure.

1. Solvent Selection:

  • Perform small-scale solubility tests to find a suitable solvent. A mixed solvent system of ethanol (B145695) and water is often effective for 2-aryl-5-bromopyrimidines. The product should be soluble in hot ethanol and insoluble in water.

2. Dissolution:

  • Place the impure product in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

3. Crystallization:

  • While the ethanol solution is still hot, add water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

4. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.

5. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_reaction Suzuki-Miyaura Coupling cluster_purification Purification Strategies start This compound + Arylboronic Acid reaction Pd Catalyst, Base, Solvent Heat start->reaction crude Crude Reaction Mixture reaction->crude workup Aqueous Work-up crude->workup chromatography Flash Column Chromatography workup->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization For Higher Purity pure_product Pure Product chromatography->pure_product Purity >98% recrystallization->pure_product Purity >99.5% troubleshooting_logic cluster_impurities Impurity Profile cluster_solutions Purification Strategy start Crude Product Analysis (TLC/HPLC) unreacted_sm Unreacted Starting Materials start->unreacted_sm Spots matching starting materials homocoupling Homocoupling Byproduct start->homocoupling Less polar spot dehalogenation Dehalogenation Byproduct start->dehalogenation More polar spot baseline Baseline Impurities start->baseline Material at baseline chromatography Flash Column Chromatography (Gradient Elution) unreacted_sm->chromatography homocoupling->chromatography dehalogenation->chromatography acid_base_wash Acid/Base Wash baseline->acid_base_wash If acidic/basic recrystallization Recrystallization chromatography->recrystallization For final polishing

References

Technical Support Center: Improving Selectivity in the Functionalization of Dihalogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the selective functionalization of dihalogenated pyrimidines.

Section 1: Frequently Asked Questions (FAQs) on Regioselectivity

Q1: Why do most cross-coupling reactions on 2,4-dihalopyrimidines preferentially occur at the C4 position?

A1: The C4 position in 2,4-dihalopyrimidines is generally more electrophilic and, therefore, more reactive towards oxidative addition by a palladium catalyst.[1] This preference for C4 functionalization is a well-established trend in Suzuki, Stille, and Buchwald-Hartwig reactions.[2][3] Computational studies have indicated that this preference is expected based on calculated bond dissociation energies.[4] The general reactivity order for palladium-catalyzed reactions and SNAr on pyrimidine (B1678525) halides is C4(6) > C2 » C5.[3]

Q2: Is it possible to achieve selective functionalization at the C2 position of a 2,4-dihalopyrimidine?

A2: Yes, although it is challenging. While thousands of reported palladium-catalyzed cross-couplings favor the C4 position, specific conditions have been developed to invert this selectivity.[5] For C-S coupling reactions with thiols, palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine.[5] In some cases, steric hindrance from substituents at other positions (e.g., C5) can also favor reaction at the C2 position.[2]

Q3: What is the difference in selectivity between a Buchwald-Hartwig amination and a traditional Nucleophilic Aromatic Substitution (SNAr) on a dichloropyrimidine?

A3: Buchwald-Hartwig amination typically offers high regioselectivity, strongly favoring the C4 position.[6][7] In contrast, uncatalyzed SNAr reactions often yield low to moderate selectivity, frequently resulting in mixtures of C2 and C4 substituted isomers.[5][6] The palladium-catalyzed method is also generally milder and has a broader substrate scope.[6]

Q4: How does the choice of halogen (Cl vs. Br vs. I) affect regioselectivity in mixed dihalopyrimidines?

A4: The inherent reactivity difference between halogens can be exploited to achieve site-selectivity.[1] In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order I > Br > Cl.[8] Therefore, in a mixed dihalopyrimidine (e.g., 2-chloro-4-bromopyrimidine), the coupling reaction will preferentially occur at the carbon bearing the more reactive halogen (in this case, the C4-Br bond).

Section 2: Troubleshooting Guide for Common Issues

This guide addresses specific problems encountered during the functionalization of dihalogenated pyrimidines.

Problem 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Steps & Recommendations
Catalyst Deactivation The active Pd(0) catalyst can be sensitive to oxygen and may aggregate into inactive palladium black.[8] • Action: Ensure all solvents are thoroughly degassed and the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen).[9] If you observe palladium black, consider using a more robust ligand or a pre-formed catalyst.[9]
Poor Reagent Quality Impurities in starting materials (halide, boronic acid, amine) can act as catalyst poisons.[8] Boronic acids, in particular, can degrade during storage.[9] • Action: Verify the purity of all reagents. Use fresh, high-purity coupling partners.
Sub-optimal Conditions The choice of base, solvent, and temperature is critical.[8] For example, some Suzuki couplings require a small amount of water to function effectively with bases like K₃PO₄.[8] • Action: Perform a systematic screen of solvents (e.g., Toluene, Dioxane, THF, DMF) and bases (e.g., K₂CO₃, K₃PO₄, NaOtBu).[8][9] For challenging substrates, consider increasing the reaction temperature or switching to microwave irradiation.[2]
Challenging Substrate Aryl chlorides are less reactive than bromides or iodides and often require specialized conditions.[8] • Action: For aryl chlorides, use catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) to facilitate the oxidative addition step.[8] Increasing catalyst loading (e.g., from 1 mol% to 5 mol%) may also improve conversion.[8]
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Possible Cause Troubleshooting Steps & Recommendations
Reaction Type Uncatalyzed SNAr reactions are known to produce isomeric mixtures.[6] • Action: Switch to a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig for amination, Suzuki for C-C coupling), which generally offers higher regioselectivity for the C4 position.[2][6]
Ligand Choice For certain reactions, the ligand plays a crucial role in controlling selectivity.[10] • Action: To achieve unconventional C2 selectivity in C-S couplings, use a bulky NHC ligand.[5] For other challenging couplings, screen different classes of ligands (e.g., phosphines, NHCs) as they can dramatically influence the regiochemical outcome.[10][11]
Reaction Conditions Selectivity can be highly sensitive to the catalyst system, base, and solvent.[5] • Action: Re-optimize the reaction conditions. For the Pd-catalyzed amination of 6-aryl-2,4-dichloropyrimidines, using LiHMDS as the base was found to be critical for achieving high C4 selectivity.[3]
Competing Pathways A common side reaction is hydrodehalogenation, where the halide is replaced by a hydrogen atom, reducing the yield of the desired product.[12] • Action: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source for this side reaction.[9]

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Start: Poor Regioselectivity (Mixture of C2/C4 Isomers) check_reaction Is the reaction an uncatalyzed SNAr? start->check_reaction switch_to_pd Action: Switch to a Pd-catalyzed reaction (e.g., Suzuki, Buchwald) check_reaction->switch_to_pd Yes is_pd_catalyzed Is the reaction already Pd-catalyzed? check_reaction->is_pd_catalyzed No end_success Success: Improved Selectivity switch_to_pd->end_success optimize_ligand Action: Screen Ligands (e.g., Bulky Phosphines, NHCs) is_pd_catalyzed->optimize_ligand Yes optimize_base Action: Screen Bases (e.g., K3PO4, LiHMDS, NaOtBu) optimize_ligand->optimize_base optimize_solvent Action: Screen Solvents (e.g., Dioxane, Toluene, DMF) optimize_base->optimize_solvent optimize_solvent->end_success Selectivity Improved end_fail Issue Persists: Consult further literature or consider substrate modification optimize_solvent->end_fail No Improvement

Caption: Troubleshooting workflow for poor regioselectivity.

Section 3: Data & Reaction Conditions

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of 2,4-Dichloropyrimidine
Catalyst SystemBaseSolventConditionsSelectivityYieldReference
Pd(PPh₃)₄ (0.5 mol%)K₂CO₃1,4-Dioxane (B91453) / H₂O100 °C, 15 min (Microwave)C4-substitutedGood to Excellent[1],[2]
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-80 °CC4-substitutedNot specified[1]
Pd₂(dba)₃ / P(tBu)₃K₃PO₄Dioxane / H₂ONot specifiedC4-substitutedExcellent[13]
Pd(II) Precatalyst / Bulky NHC LigandNot specifiedNot specifiedNot specifiedC2-selective (for C-S coupling)High[5]
Table 2: Comparison of Amination Methods for Dichloropyrimidines
FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Regioselectivity Typically high, favoring the C4 position.[6][7]Generally low to moderate, often yielding C2/C4 isomer mixtures.[5][6]
Reaction Conditions Milder, can be run at or below room temperature.[6]Often requires elevated temperatures.[6]
Catalyst Requires a palladium catalyst and a specialized ligand.[6]Typically uncatalyzed.[6]
Substrate Scope Broad, tolerant of a wide range of amines.[6]Can be limited by amine nucleophilicity.[6]
Cost & Complexity Higher cost (Pd catalyst, ligands) and more complex setup.[6]Lower cost and simpler setup.[6]

Section 4: Detailed Experimental Protocols

Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from established microwave-assisted procedures.[1][2]

Materials:

  • 2,4-Dichloropyrimidine (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.5 mmol, 1.0 equiv)

  • Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 mmol, 3.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.

  • Add the catalyst, Pd(PPh₃)₄.

  • Add the solvent mixture of 1,4-dioxane and water.

  • Seal the vial and flush thoroughly with an inert gas (e.g., Argon).

  • Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with brine.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the C4-arylated pyrimidine.

Experimental Workflow for Suzuki Coupling

G cluster_0 1. Reaction Setup cluster_1 2. Reaction cluster_2 3. Work-up & Purification cluster_3 4. Analysis a Combine Reactants: 2,4-Dichloropyrimidine, Boronic Acid, Base b Add Pd(PPh3)4 Catalyst & Solvents (Dioxane/H2O) a->b c Seal Vial & Purge with Inert Gas (Ar) b->c d Microwave Irradiation (100 °C, 15 min) c->d e Monitor Progress (TLC / LC-MS) d->e f Cool & Quench Reaction e->f Reaction Complete g Solvent Extraction (Ethyl Acetate) f->g h Dry, Filter, Concentrate g->h i Purify by Column Chromatography h->i j Characterize Product (NMR, MS) i->j

Caption: A typical experimental workflow for Suzuki coupling.

Protocol 2: Regioselective C4-Buchwald-Hartwig Amination of a 6-Aryl-2,4-dichloropyrimidine

This protocol is based on a highly regioselective method developed for aliphatic secondary amines.[3]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 equiv)

  • Aliphatic secondary amine (1.1 equiv)

  • Pd₂(dba)₃ (0.5 mol%)

  • 1,4-Bis(diphenylphosphino)butane (dppb) (1 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv, as a 1.0 M solution in THF)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ and dppb.

  • Add anhydrous THF and stir for 10 minutes at room temperature.

  • Add the 6-aryl-2,4-dichloropyrimidine and the aliphatic secondary amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the LiHMDS solution dropwise over 5 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is often complete almost instantly.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to yield the C4-aminated product with high selectivity (>99:1).

Protocol 3: General Sonogashira Coupling of a Dihalopyrimidine

This is a general starting protocol for Sonogashira couplings, which may require optimization depending on the specific pyrimidine substrate.[14][15][16]

Materials:

  • Dihalopyrimidine (e.g., 2,4-dichloropyrimidine) (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂) (2.5 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Ligand (e.g., PPh₃) (5 mol%, if not using a pre-formed complex)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)) (used as solvent or co-solvent)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst, CuI, and ligand (if applicable).

  • Add the anhydrous solvent (e.g., DMF) and stir for 15-30 minutes.

  • Add the dihalopyrimidine, the terminal alkyne, and the amine base (if not used as the primary solvent).

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, filter the reaction mixture to remove salts and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with water or a mild acid to remove the amine base.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Simplified Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_complex R-Pd(II)-X L2 oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_r_rprime R-Pd(II)-R' L2 tm->pd2_r_rprime re Reductive Elimination pd2_r_rprime->re re->pd0 product Ar-R' (Product) re->product aryl_halide Ar-X (Dihalopyrimidine) aryl_halide->oa Step where C4/C2 selectivity is determined boronic_acid R'-B(OH)2 boronic_acid->tm base Base base->tm

References

Technical Support Center: Catalyst Selection for 5-Bromo-2-iodopyrimidine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection to minimize byproducts in coupling reactions of 5-bromo-2-iodopyrimidine.

Understanding Chemoselectivity with this compound

The key to successful coupling reactions with this compound lies in leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1][2] This inherent reactivity difference allows for selective functionalization at the more reactive C-I bond at the 2-position, leaving the C-Br bond at the 5-position available for subsequent transformations. Achieving high selectivity requires careful optimization of reaction conditions to prevent undesired reactions at the C-Br position.

Troubleshooting Guides

This section addresses common issues encountered during the coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: My coupling reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer: Low or no product yield is a common challenge that can stem from several factors related to catalyst activity and reaction conditions.

Potential CauseRecommended SolutionsRationale
Inactive Catalyst - Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst system known for efficient generation of the active species. - Ensure the use of high-purity, properly stored catalysts. - For challenging couplings, consider more active catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos).[2]The active Pd(0) species is essential for the initial oxidative addition step. If it's not formed efficiently or is deactivated, the catalytic cycle will not proceed.
Catalyst Inhibition - The pyrimidine (B1678525) nitrogen can coordinate to the palladium center, inhibiting its activity. Employing bulky phosphine ligands can shield the palladium and mitigate this effect.The lone pair of electrons on the nitrogen atoms in the pyrimidine ring can act as a ligand, poisoning the catalyst.
Suboptimal Reaction Conditions - Temperature: Screen a range of temperatures. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition.[2] - Base: The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Sonogashira, an amine base like Et₃N or i-Pr₂NH is typically used.[1] - Solvent: Ensure the use of anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions.Each component of the reaction plays a crucial role. A systematic optimization of these parameters is often necessary to find the ideal conditions for a specific substrate combination.
Oxygen Sensitivity - Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution. Maintain a positive pressure of inert gas throughout the reaction.The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, which leads to deactivation.
Issue 2: Significant Byproduct Formation

Question: I am observing significant byproducts in my reaction, complicating purification and reducing the yield of my desired product. How can I minimize these side reactions?

Answer: Byproduct formation is a common issue that can often be addressed by fine-tuning the catalyst system and reaction conditions. The most prevalent byproducts are typically a result of homocoupling, dehalogenation, or reaction at the less reactive C-Br bond.

ByproductRecommended Mitigation Strategies
Homocoupling of Coupling Partner - Suzuki: Ensure rigorous degassing of the reaction mixture to remove oxygen. Adding the aryl halide in a slight excess can sometimes suppress the homocoupling of the boronic acid. - Sonogashira (Glaser Coupling): This is primarily caused by the copper(I) co-catalyst and the presence of oxygen.[3] To minimize this, run the reaction under strictly inert conditions. Consider using a copper-free Sonogashira protocol. Slow addition of the terminal alkyne can also be beneficial.[4]
Dehalogenation (Proto-dehalogenation) - This involves the replacement of a halogen with a hydrogen atom. For Suzuki reactions, this can be caused by excess water, high temperatures, or a non-optimal base. Use a milder base like K₂CO₃ and minimize reaction time and temperature. Ensure the boronic acid is not in large excess.[5] For couplings involving this compound, debromination is a potential side reaction if the conditions are too harsh.
Reaction at the C-Br Bond - To ensure selectivity for the C-I bond, use milder reaction conditions. Lowering the reaction temperature and choosing a less active catalyst system can favor the reaction at the more reactive C-I bond. Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the C-Br position.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is most suitable for selective functionalization at the 2-position of this compound?

A1: Due to the higher reactivity of the C-I bond compared to the C-Br bond, Suzuki-Miyaura, Sonogashira, and Heck couplings can all be employed for selective functionalization at the 2-position. The choice of reaction depends on the desired carbon-carbon bond to be formed (C-C single bond, triple bond, or double bond, respectively).

Q2: What are the best general starting conditions for a Suzuki coupling with this compound?

A2: A good starting point for a Suzuki coupling to selectively target the C-I bond would be:

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a combination of a Pd(II) precursor like Pd(OAc)₂ (2 mol%) with a suitable ligand like PPh₃ or for more challenging couplings, a bulky biarylphosphine ligand like XPhos (4 mol%).[2]

  • Base: K₃PO₄ or K₂CO₃ (2-3 equivalents).[2]

  • Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1 v/v) or Toluene/water.[2]

  • Temperature: 80-100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Q3: Can I perform a Sonogashira coupling on this compound without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings are well-established and can be advantageous as they eliminate the possibility of Glaser-Hay homocoupling of the alkyne, which is catalyzed by copper. These conditions typically employ a palladium catalyst with a suitable phosphine ligand and an amine base in a solvent like DMF or THF.

Q4: How can I avoid the formation of the debrominated byproduct during a Suzuki coupling?

A4: Debromination can occur under harsh reaction conditions. To minimize this, consider the following:

  • Use a milder base, such as K₂CO₃ instead of stronger bases.

  • Lower the reaction temperature.

  • Reduce the reaction time by closely monitoring the consumption of the starting material.

  • Choose a catalyst system that promotes the desired coupling at a faster rate than the dehalogenation side reaction. For instance, using bulky, electron-rich phosphine ligands can sometimes accelerate the reductive elimination step, outcompeting dehalogenation.[6]

Data Presentation

The following tables summarize typical catalyst systems and conditions for Suzuki and Sonogashira couplings of dihalopyrimidines. While specific data for this compound is limited, these examples with related substrates provide a valuable starting point for reaction optimization.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Dihalopyrimidines

Catalyst System (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane / H₂O100Good to High
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene / H₂O100High
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane / H₂O80-100Good
PdCl₂(dppf) (3-5)-Na₂CO₃ (2)Dioxane100Good

Data is representative for dihalopyrimidine substrates and may require optimization for this compound.[7]

Table 2: Catalyst Systems for Sonogashira Coupling of Dihalopyrimidines

Catalyst System (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMFRoom Temp - 80Good
PdCl₂(PPh₃)₂ (5)CuI (10)i-Pr₂NH (2)THFRoom Temp - 60High
Pd(OAc)₂ (2)-Cs₂CO₃ (2)Acetonitrile80Moderate

Data is representative for dihalopyrimidine substrates and may require optimization for this compound.[7]

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-2 Position

This protocol is a general guideline for the selective coupling of an arylboronic acid at the 2-position of this compound and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Selective Sonogashira Coupling at the C-2 Position (with Copper Co-catalyst)

This protocol describes a general procedure for the copper-co-catalyzed Sonogashira coupling of a terminal alkyne at the 2-position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Et₃N (2.0 equiv)

  • Anhydrous THF, degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed THF and Et₃N via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the mixture at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Reactants & Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert catalyst Add Catalyst System inert->catalyst heat Heat to Temperature catalyst->heat stir Stir & Monitor (TLC/LC-MS) heat->stir quench Quench & Extract stir->quench dry Dry & Concentrate quench->dry purify Purify (Chromatography) dry->purify product product purify->product Isolated Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)₂ pd_intermediate R-Pd(II)-R' L_n transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product boronic R'-B(OR)₂ base Base

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Head-to-Head Battle of Halogens: 5-Bromo-2-iodopyrimidine vs. 5-bromo-2-chloropyrimidine in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical step in the synthesis of novel therapeutics and functional materials. Pyrimidine cores are prevalent in a vast array of biologically active molecules, making the efficient and selective functionalization of halopyrimidines a key focus. This guide provides an objective comparison of the performance of 5-bromo-2-iodopyrimidine and 5-bromo-2-chloropyrimidine (B32469) in the Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The reactivity of the halogenated substrate is a crucial factor influencing the reaction conditions and outcomes. In the case of dihalogenated pyrimidines such as this compound and 5-bromo-2-chloropyrimidine, the inherent differences in the carbon-halogen bond strengths dictate the chemoselectivity of the coupling reaction.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This trend is inversely proportional to the carbon-halogen bond dissociation energy. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst, the rate-determining step of the catalytic cycle, more readily than the stronger C-Cl bond. Consequently, this compound is anticipated to be significantly more reactive at the 2-position compared to 5-bromo-2-chloropyrimidine.

For 5-bromo-2-chloropyrimidine, the reactivity difference between the bromine and chlorine substituents allows for selective functionalization. The C-Br bond at the 5-position is more susceptible to oxidative addition than the C-Cl bond at the 2-position, enabling selective cross-coupling at the 5-position under milder conditions.[1] To achieve coupling at the less reactive 2-chloro position, more robust catalyst systems and higher reaction temperatures are often necessary, and this is typically performed after the 5-position has been functionalized.[1]

Quantitative Data Summary

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
This compound Arylboronic acidsPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O802-4High (not specified)[3]
5-Bromo-2-chloropyrimidine Arylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane (B91453)/H₂O10012-2470-95[4]

Experimental Protocols

Suzuki Coupling of this compound (Selective at C-2)

This protocol is based on the selective Suzuki-Miyaura coupling at the C-2 position of this compound.[3]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 mixture).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-bromo-2-arylpyrimidine.

Suzuki Coupling of 5-Bromo-2-chloropyrimidine (at C-2)

This protocol outlines a general procedure for the Suzuki coupling at the C-2 position of a 5-substituted-2-chloropyrimidine, which typically requires more forcing conditions.[4]

Materials:

  • 5-Substituted-2-chloropyrimidine (e.g., 5-aryl-2-chloropyrimidine)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried reaction vessel, add the 5-substituted-2-chloropyrimidine (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and potassium phosphate (2-3 equivalents).

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst mixture to the reaction vessel.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (a mixture of 1,4-dioxane and water, e.g., 4:1 v/v).

  • The reaction mixture is stirred at a high temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Base Base Boronate [R-B(OH)₃]⁻ Base->Boronate BoronicAcid R-B(OH)₂ (Boronic Acid) BoronicAcid->Boronate PdII_R_complex Ar-Pd(II)L_n-R Transmetalation->PdII_R_complex Boronate->Transmetalation RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product Experimental_Workflow start Start reagents Combine Halopyrimidine, Boronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

A Comparative Guide to the Reactivity of C-I and C-Br Bonds in 5-Bromo-2-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrimidine (B1678525) core, in particular, is a privileged structure present in numerous therapeutic agents. 5-Bromo-2-iodopyrimidine stands out as a versatile building block, offering two distinct points for modification: a carbon-iodine (C-I) bond at the 2-position and a carbon-bromine (C-Br) bond at the 5-position. Understanding the differential reactivity of these two carbon-halogen bonds is paramount for designing efficient and selective synthetic routes to novel pyrimidine derivatives.

This guide provides an objective comparison of the reactivity of the C-I and C-Br bonds in this compound, with a focus on widely-used palladium-catalyzed cross-coupling reactions. The information presented herein is supported by experimental data to facilitate the strategic design of synthetic pathways.

The Reactivity Hierarchy: C-I vs. C-Br

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F. This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds. The weaker C-I bond is more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle. This inherent difference in reactivity allows for the selective functionalization of the C-I bond in this compound while leaving the C-Br bond intact for subsequent transformations.

Experimental Data: Selective Cross-Coupling Reactions

Experimental evidence confirms the preferential reactivity of the C-I bond in this compound in both Suzuki and Sonogashira coupling reactions.

Suzuki Coupling

The Suzuki coupling, a robust method for forming C-C bonds, demonstrates excellent selectivity for the C-I bond at the 2-position of this compound. Reaction with various arylboronic acids proceeds smoothly at the iodo-substituted position, affording 2-aryl-5-bromopyrimidines in good to excellent yields. The C-Br bond remains unreacted under these conditions, providing a handle for further diversification.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Bromo-2-phenylpyrimidine85
24-Methylphenylboronic acid5-Bromo-2-(4-methylphenyl)pyrimidine90
34-Methoxyphenylboronic acid5-Bromo-2-(4-methoxyphenyl)pyrimidine88
44-Chlorophenylboronic acid5-Bromo-2-(4-chlorophenyl)pyrimidine82

Table 1: Yields for the selective Suzuki coupling at the C-I position of this compound.

Sonogashira Coupling

Similarly, the Sonogashira coupling, which forms C-C bonds between aryl halides and terminal alkynes, also shows high selectivity for the C-I bond. The reaction of this compound with various alkynes selectively produces 2-alkynyl-5-bromopyrimidines, leaving the bromo group available for subsequent reactions.

EntryAlkyneProductYield (%)
1Phenylacetylene5-Bromo-2-(phenylethynyl)pyrimidine80
21-Hexyne5-Bromo-2-(hex-1-ynyl)pyrimidine75
3Ethynyltrimethylsilane5-Bromo-2-((trimethylsilyl)ethynyl)pyrimidine78

Table 2: Yields for the selective Sonogashira coupling at the C-I position of this compound.

Experimental Protocols

Detailed methodologies for the selective functionalization of this compound are provided below.

General Procedure for Selective Suzuki Coupling at the C-I Position

To a solution of this compound (1.0 mmol) and the respective arylboronic acid (1.2 mmol) in a suitable solvent such as 1,4-dioxane (B91453) (10 mL) is added an aqueous solution of a base, typically 2M sodium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the reaction mixture is heated to 80-90 °C under an argon atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-5-bromopyrimidine.

General Procedure for Selective Sonogashira Coupling at the C-I Position

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and copper(I) iodide (0.1 mmol) in a suitable solvent such as triethylamine (B128534) or a mixture of THF and triethylamine (10 mL) is degassed with argon. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) under an argon atmosphere. The reaction is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium (B1175870) chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired 2-alkynyl-5-bromopyrimidine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the selective cross-coupling reactions and a general experimental workflow.

Selective_Cross_Coupling This compound This compound C-I Bond C-I Bond This compound->C-I Bond More Reactive C-Br Bond C-Br Bond This compound->C-Br Bond Less Reactive Suzuki or Sonogashira Coupling Suzuki or Sonogashira Coupling C-I Bond->Suzuki or Sonogashira Coupling Further Functionalization Further Functionalization C-Br Bond->Further Functionalization 2-Substituted-5-bromopyrimidine 2-Substituted-5-bromopyrimidine Suzuki or Sonogashira Coupling->2-Substituted-5-bromopyrimidine 2-Substituted-5-bromopyrimidine->C-Br Bond

Caption: Reactivity hierarchy and selective functionalization pathway.

Experimental_Workflow start Reaction Setup (this compound, Coupling Partner, Catalyst, Base, Solvent) degas Degas with Inert Gas start->degas reaction Heat and Stir (Monitor by TLC/LC-MS) degas->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated 2-Substituted-5-bromopyrimidine purification->product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The distinct reactivity of the C-I and C-Br bonds in this compound provides a powerful platform for the selective and sequential synthesis of disubstituted pyrimidines. The significantly higher reactivity of the C-I bond in palladium-catalyzed Suzuki and Sonogashira couplings allows for the clean and efficient introduction of aryl and alkynyl groups at the 2-position, while preserving the C-Br bond at the 5-position for subsequent chemical transformations. This chemoselectivity is a valuable tool for medicinal chemists and researchers in the development of novel compounds with potential therapeutic applications. The provided experimental protocols offer a reliable starting point for the practical application of this synthetic strategy.

Validation of 5-Bromo-2-iodopyrimidine as an intermediate for API synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 5-Bromo-2-iodopyrimidine as a strategic intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors, reveals its distinct advantages over other dihalogenated pyrimidines. This guide presents a comparative assessment, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic strategies.

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, especially in the field of oncology. The strategic functionalization of this heterocycle is paramount for achieving desired potency and selectivity. This compound has emerged as a highly versatile building block due to the differential reactivity of its two halogen substituents, enabling selective and sequential cross-coupling reactions.

Performance Comparison in Key Cross-Coupling Reactions

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in the construction of the complex molecular architectures of many APIs.

The general order of reactivity for halogens in these reactions is I > Br > Cl.[1] This differential reactivity is a key advantage of this compound, allowing for selective functionalization at the more reactive 2-position (iodine) while leaving the 5-position (bromine) available for subsequent transformations.

Table 1: Comparison of Dihalopyrimidine Intermediates in Suzuki-Miyaura Coupling

IntermediateCoupling PartnerCatalyst SystemProductYield (%)Reference
This compound Arylboronic AcidPd(PPh₃)₄ / K₃PO₄2-Aryl-5-bromopyrimidineHigh (Selective)[2][3]
2,5-DibromopyrimidineArylboronic AcidPd(PPh₃)₄ / K₂CO₃Mixture of mono- and di-arylated productsVariable[4]
5-Bromo-2-chloropyrimidinePhenylboronic AcidPd(PPh₃)₄ / K₃PO₄2-Chloro-5-phenylpyrimidineNot Specified[3]

Table 2: Comparison of Dihalopyrimidine Intermediates in Sonogashira Coupling

IntermediateCoupling PartnerCatalyst SystemProductYield (%)Reference
This compound Terminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃N2-Alkynyl-5-bromopyrimidineHigh (Selective)[5]
5-BromopyrimidineTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃N5-Alkynylpyrimidine82-92[5]
5-Bromo-2-chloropyrimidineTerminal AlkynePd(PPh₃)₄ / CuI / Et₃N2-Chloro-5-alkynylpyrimidineNot Specified[3]

As the data suggests, the distinct reactivity of the C-I and C-Br bonds in this compound allows for a more controlled and selective synthesis, which is a significant advantage in multi-step API synthesis, often leading to higher overall yields and purity.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic transformations.

General Procedure for Suzuki-Miyaura Coupling

A reaction vessel is charged with the dihalopyrimidine (e.g., this compound) (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically potassium carbonate (2.0 mmol). A degassed solvent mixture, for example, 1,4-dioxane (B91453) and water (4:1), is then added. The reaction mixture is heated under an inert atmosphere and monitored by TLC or LC-MS until completion. The product is then isolated through standard workup and purification procedures.[2][6]

General Procedure for Sonogashira Coupling

In a reaction flask under an inert atmosphere, the dihalopyrimidine (e.g., this compound) (1.0 equiv.), a palladium catalyst like Pd(PPh₃)₄ (5 mol%), and a copper(I) co-catalyst such as CuI (10 mol%) are combined. A degassed solvent (e.g., DMF) and an amine base (e.g., triethylamine, 2.0 equiv.) are added, followed by the terminal alkyne (1.2 equiv.). The reaction is typically stirred at room temperature and monitored until the starting material is consumed. The product is then isolated via extraction and purified by chromatography.[5]

Application in the Synthesis of Kinase Inhibitors

The pyrimidine core is a prevalent motif in a multitude of kinase inhibitors due to its ability to mimic the adenine (B156593) ring of ATP and form crucial hydrogen bonds within the kinase hinge region.[7][8] this compound is a valuable precursor for the synthesis of various classes of kinase inhibitors, including those targeting Janus kinases (JAKs), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR).[7][9]

The synthesis of many JAK inhibitors, such as Ruxolitinib (B1666119) and Tofacitinib (B832), involves the construction of a substituted pyrimidine core.[4][7] While various synthetic routes exist, the use of a dihalogenated pyrimidine allows for the sequential introduction of different substituents, a strategy for which this compound is ideally suited.

Visualizing the Synthetic Strategy

The following diagrams illustrate the key reaction workflows and mechanisms.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Add this compound, Arylboronic Acid, Catalyst, Base start->reagents heat Heat under Inert Atmosphere reagents->heat solvent Add Degassed Solvent monitor Monitor byTLC/LC-MS heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product: 2-Aryl-5-bromopyrimidine purify->product

Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetal Base Base Base->Transmetal

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands out as a superior intermediate for the synthesis of complex APIs, particularly kinase inhibitors. Its well-defined differential reactivity in key cross-coupling reactions allows for selective and sequential functionalization, offering a more controlled and efficient synthetic route compared to other dihalopyrimidine alternatives. This leads to potentially higher overall yields, improved purity of the final product, and a more streamlined drug development process. For researchers and scientists in the pharmaceutical industry, the strategic choice of this compound can significantly enhance the efficiency and success of their synthetic endeavors.

References

A Comparative Guide to Palladium Catalysts for 5-Bromo-2-iodopyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyrimidine (B1678525) core is a cornerstone in medicinal chemistry, offering a scaffold for the development of a wide range of therapeutic agents. 5-Bromo-2-iodopyrimidine is a versatile building block, featuring two distinct halogen atoms that allow for selective palladium-catalyzed cross-coupling reactions. The C-I bond is generally more reactive than the C-Br bond in such transformations, enabling site-selective modifications. This guide provides a comparative analysis of various palladium catalysts for Suzuki, Sonogashira, and Heck coupling reactions involving this compound and its analogs, supported by experimental data to facilitate catalyst selection and reaction optimization.

Data Presentation

The following tables summarize the performance of different palladium catalysts in Suzuki, Sonogashira, and Heck coupling reactions. The data has been compiled from various sources and includes catalyst type, ligand, base, solvent, reaction conditions, and reported yields. It is important to note that direct comparative studies for this compound are limited, and therefore, some data is derived from reactions with structurally similar substrates.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound and Analogs

CatalystLigandBaseSolventTemperature (°C)Time (h)Coupling PartnerYield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012Phenylboronic acid85
PdCl₂(dppf)dppfK₂CO₃Dimethoxyethane802Arylboronic acidHigh
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene / H₂O100-Arylboronic acidHigh
Pd₂(dba)₃ / XPhosXPhosK₃PO₄1,4-Dioxane / H₂O10012Arylboronic acidGood

Table 2: Comparison of Palladium Catalysts for the Sonogashira Coupling of this compound and Analogs

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Coupling PartnerYield (%)
PdCl₂(PPh₃)₂CuIi-Pr₂NHTHFRT-Terminal AlkyneHigh
Pd(PPh₃)₄CuIEt₃NDMFRT-Terminal AlkyneGood
Pd(OAc)₂-Cs₂CO₃AcetonitrileRT-Terminal AlkyneModerate
PdCl₂(PPh₃)₂CuIEt₃NTHF60-704-12Terminal AlkyneGood

Table 3: Comparison of Palladium Catalysts for the Heck Coupling of Bromopyrimidine Analogs

CatalystLigandBaseSolventTemperature (°C)Time (h)Coupling PartnerYield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF10024Butyl Acrylate75
Supramolecular Pd Catalyst-K₂CO₃Toluene1301Butyl Acrylate<11
3% Pd/C-K₃PO₄H₂O10010Acrylic acid85

Experimental Protocols

Detailed methodologies are crucial for the successful execution and reproducibility of cross-coupling reactions. Below are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Introduce a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira Coupling Protocol[1]
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 1-10 mol%).[1]

  • Reagent Addition: Add an anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2-3 equiv.).[1]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture dropwise via syringe.[1]

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 40-100 °C) and monitor by TLC or Gas Chromatography (GC) until the starting material is consumed.[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with a suitable organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by an appropriate method, such as column chromatography.

Heck Coupling Protocol[1]
  • Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, add 5-bromopyrimidine (B23866) (as an analog) (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine (B1218219) ligand if required (e.g., P(o-tol)₃, 2-10 mol%).[1]

  • Reagent Addition: Add an anhydrous solvent (e.g., DMF), followed by the base (e.g., Et₃N, 1.5-2.5 equiv.) and the alkene (1.2-1.5 equiv.).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate the generalized workflows and logical relationships in palladium-catalyzed cross-coupling reactions.

G cluster_workflow Experimental Workflow for Palladium-Catalyzed Coupling start Start: Inert Atmosphere Setup reagents Add Reactants: This compound Coupling Partner Base start->reagents catalyst Add Catalyst System: Palladium Precatalyst (and Ligand/Co-catalyst) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Reaction: Heat and Stir (Monitor Progress) solvent->reaction workup Work-up: Quench, Extract, Dry reaction->workup purification Purification: Column Chromatography workup->purification

Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_catalyst_selection Catalyst Selection Logic for this compound Coupling coupling_type Desired Coupling Reaction suzuki Suzuki-Miyaura (C-C bond, sp2-sp2) coupling_type->suzuki Arylboronic Acid sonogashira Sonogashira (C-C bond, sp2-sp) coupling_type->sonogashira Terminal Alkyne heck Heck (C-C bond, sp2-sp2 vinyl) coupling_type->heck Alkene pd_pph3_4_suzuki Pd(PPh3)4 (Reliable, standard conditions) suzuki->pd_pph3_4_suzuki pdcl2_dppf PdCl2(dppf) (High yield, shorter time) suzuki->pdcl2_dppf pd_oac_2_sphos Pd(OAc)2 / SPhos (For challenging substrates) suzuki->pd_oac_2_sphos pdcl2_pph3_2 PdCl2(PPh3)2 / CuI (Classic, high yield) sonogashira->pdcl2_pph3_2 pd_pph3_4_sono Pd(PPh3)4 / CuI (Good yields) sonogashira->pd_pph3_4_sono pd_oac_2_heck Pd(OAc)2 / P(o-tol)3 (Standard conditions) heck->pd_oac_2_heck pd_c Heterogeneous Pd/C (Green, reusable) heck->pd_c

Caption: Logical guide for palladium catalyst selection based on the desired coupling reaction.

References

The Strategic Advantage of 5-Bromo-2-iodopyrimidine in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the pyrimidine (B1678525) scaffold is a cornerstone for the development of novel molecules with significant biological and physical properties. The functionalization of this heterocyclic core through cross-coupling reactions is a widely employed strategy. Among the various dihalopyrimidine building blocks, 5-Bromo-2-iodopyrimidine emerges as a highly efficient and selective substrate. This guide provides a comprehensive comparison of the efficacy of this compound against other dihalopyrimidines in key synthetic transformations, supported by experimental data.

The Reactivity Principle: A Tale of Two Halogens

The synthetic utility of dihalopyrimidines in palladium-catalyzed cross-coupling reactions is largely governed by the inherent reactivity differences of the carbon-halogen bonds. The established trend for halogen reactivity is Iodine > Bromine > Chlorine, which is inversely proportional to the bond dissociation energy.[1] This principle is the foundation for the selective functionalization of mixed dihalopyrimidines.

In the case of This compound , the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This substantial difference in reactivity allows for highly selective cross-coupling reactions at the 2-position, leaving the 5-bromo position available for subsequent transformations. This "one-pot" sequential functionalization capability is a major advantage in streamlining complex syntheses.

Similarly, for other dihalopyrimidines such as 5-Bromo-2-chloropyrimidine (B32469) , the C-Br bond is more reactive than the carbon-chlorine (C-Cl) bond.[2] For dihalopyrimidines with identical halogens, like 2,5-dibromopyrimidine , the selectivity is influenced by the electronic environment of the carbon-halogen bonds and the reaction conditions, with the C2 and C4/C6 positions generally being more reactive than the C5 position.[1]

Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize the performance of this compound and other dihalopyrimidines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The data, compiled from various sources, illustrates the superior reactivity of the iodo-substituted pyrimidine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of the C-I bond in this compound generally leads to higher yields and allows for milder reaction conditions compared to other dihalopyrimidines.

DihalopyrimidineArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O1001285[3]
5-Bromo-2-chloropyrimidine Phenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O10012Selective coupling at C-Br, yield not specified[4]
2,5-Dibromopyrimidine Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Moderate to good yields for double coupling[5]
2,4-Dichloropyrimidine Arylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.25High yields for mono-arylation at C4[6]
Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of alkynylpyrimidines. The enhanced reactivity of this compound is particularly advantageous in this reaction, often resulting in excellent yields under mild conditions.

DihalopyrimidineTerminal AlkyneCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Reference
5-Iodopyrimidine derivative *PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492[7]
5-Bromopyrimidine PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT-Comparable reactivity to iodo derivative[7]
2,6-Dibromopyridine PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100396 (for a similar aminobromopyridine)[8]
5-Bromo-2-chloropyrimidine Terminal AlkynePd(PPh₃)₄ / CuIEt₃N / DMF--Selective coupling at C-Br[2]

*Data for 2-benzyloxy-5-iodopyrimidine is presented as a proxy for the high reactivity of the C-I bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. The chemoselectivity offered by mixed dihalopyrimidines like this compound and 5-bromo-2-chloropyrimidine is highly valuable for the synthesis of complex amines.

DihalopyrimidineAminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromopyrimidine N-MethylanilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene100-High[9]
5-Bromo-2-chloropyrimidine Various aminesPd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene--Selective amination at C-Br[2]
5-Bromo-2-chloro-4-methoxypyrimidine Various amines------Selective amination at C-Br[10]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols serve as a general guideline and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the dihalopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon).

  • Add the degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time.

  • Upon completion, the reaction is cooled, and the organic layer is extracted, dried, and concentrated.

  • The crude product is purified by column chromatography.[3]

General Protocol for Sonogashira Coupling
  • In a reaction flask, add the dihalopyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Flush the flask with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or with heating as required.

  • After completion, the reaction mixture is worked up by quenching with an aqueous solution, followed by extraction and purification.[7]

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., Toluene).

  • Add the dihalopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • After the reaction is complete, it is cooled, quenched, and the product is extracted and purified.[9]

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflow and signaling pathways involved in the synthesis of substituted pyrimidines using dihalopyrimidines.

G General Workflow for Dihalopyrimidine Functionalization cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product Dihalopyrimidine Dihalopyrimidine Reaction_Vessel Reaction under Inert Atmosphere (Heating/Stirring) Dihalopyrimidine->Reaction_Vessel Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Amine) Coupling_Partner->Reaction_Vessel Catalyst Pd Catalyst & Ligand Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product Substituted Pyrimidine Purification->Final_Product

Caption: A generalized experimental workflow for cross-coupling reactions of dihalopyrimidines.

G Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Complex R-Pd(II)-X(L_n) Ox_Add->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Intermediate R-Pd(II)-R'(L_n) Transmetalation->PdII_Intermediate Red_Elim Reductive Elimination PdII_Intermediate->Red_Elim Red_Elim->Pd0 Regeneration Product R-R' Red_Elim->Product

Caption: A simplified representation of the catalytic cycle in palladium-catalyzed cross-coupling reactions.

Conclusion

This compound stands out as a superior substrate in palladium-catalyzed cross-coupling reactions due to the significant reactivity difference between its iodine and bromine substituents. This feature allows for highly selective and efficient sequential functionalization, providing a strategic advantage in the synthesis of complex pyrimidine derivatives. While other dihalopyrimidines are also valuable building blocks, the predictable and high reactivity of the C-I bond in this compound often translates to higher yields, milder reaction conditions, and greater synthetic flexibility, making it a preferred choice for researchers in drug discovery and materials science.

References

Benchmarking the Yield of 5-Bromo-2-iodopyrimidine in Sonogashira Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds, the Sonogashira reaction is an indispensable tool for the formation of carbon-carbon bonds. The strategic functionalization of dihalogenated pyrimidines is of particular interest due to the prevalence of the pyrimidine (B1678525) scaffold in medicinal chemistry.[1] This guide provides a comprehensive benchmark for the expected yield of 5-Bromo-2-iodopyrimidine in Sonogashira reactions, drawing objective comparisons with alternative dihalogenated pyrimidines and supported by experimental data.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, follows a well-established trend: I > Br > Cl.[2][3] This hierarchy is governed by the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[3] Consequently, in a molecule such as this compound, the C-I bond at the 2-position is expected to be significantly more reactive than the C-Br bond at the 5-position, allowing for selective Sonogashira coupling at the 2-position under carefully controlled conditions.

Comparative Yield Analysis

To establish a reliable benchmark for the Sonogashira coupling of this compound, this section presents a comparative analysis of reported yields for various halogenated pyrimidines. While specific data for this compound is scarce in publicly available literature, the following tables provide a strong indication of expected performance based on the reactivity of iodo-, bromo-, and chloro-substituted pyrimidines.

Table 1: Sonogashira Coupling of 5-Iodo- and 5-Bromopyrimidine Derivatives

This table summarizes the yields obtained from the Sonogashira coupling of a 5-halopyrimidine derivative with a variety of terminal alkynes. The data for 2-Benzyloxy-5-iodopyrimidine is included as a proxy for the reactivity of an iodo-substituted pyrimidine, and is expected to have comparable reactivity to the iodo-group in this compound.[1]

EntryHalogenated PyrimidineTerminal AlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
12-Benzyloxy-5-iodopyrimidineBut-3-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT385
22-Benzyloxy-5-iodopyrimidineProp-2-yn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT382
32-Benzyloxy-5-iodopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
42-Benzyloxy-5-iodopyrimidine4-EthynyltoluenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT490
52-Benzyloxy-5-iodopyrimidine4-MethoxyphenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT488
62-Benzyloxy-5-iodopyrimidine4-ChlorophenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT586
72-Benzyloxy-5-iodopyrimidine4-NitrophenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT580
82-Benzyloxy-5-iodopyrimidineCyclopropylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT375

Data adapted from a study on 2-benzyloxy-5-iodopyrimidine, with the expectation of similar reactivity for other 5-iodopyrimidines under these conditions.[1]

Table 2: Sonogashira Coupling of 5-Bromo-2-chloropyrimidine

This table provides representative catalytic systems and conditions for the Sonogashira coupling of 5-Bromo-2-chloropyrimidine, a closely related dihalogenated pyrimidine. Given the lower reactivity of the C-Br bond compared to the C-I bond, these conditions often require slightly elevated temperatures to achieve good yields. The reaction is expected to be selective for the more reactive C-Br bond at the 5-position.[4]

Catalyst (mol %)Co-catalyst (mol %)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF804-12Good
PdCl₂(PPh₃)₂ (5)CuI (10)i-Pr₂NH (2)THF60-704-12High
Pd(OAc)₂ (2)NoneCs₂CO₃ (2)Acetonitrile806Moderate

This data is compiled from various sources and represents typical conditions for the selective Sonogashira coupling at the 5-position of 5-Bromo-2-chloropyrimidine.[4]

Based on the presented data, a Sonogashira reaction with this compound is anticipated to proceed selectively at the 2-position (C-I bond) under mild conditions, likely at room temperature, with high yields comparable to those observed for 2-Benzyloxy-5-iodopyrimidine (typically 75-92%). Subsequent coupling at the 5-position (C-Br bond) would require more forcing conditions, such as elevated temperatures.

Experimental Protocols

The following are generalized experimental protocols for performing a Sonogashira coupling reaction with a dihalogenated pyrimidine. These protocols should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Selective Sonogashira Coupling at the More Reactive Halogen Position

Objective: To selectively couple a terminal alkyne to the more reactive halogen (iodine in the case of this compound) of a dihalogenated pyrimidine.

Materials:

  • Dihalogenated pyrimidine (e.g., this compound) (1.0 equiv.)

  • Terminal alkyne (1.1-1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-dioxane)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the dihalogenated pyrimidine, palladium catalyst, and copper(I) co-catalyst.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling at the Less Reactive Halogen Position

Objective: To couple a terminal alkyne to the less reactive halogen (bromine in the case of this compound) after the more reactive site has been functionalized.

Materials:

  • Mono-alkynylated bromopyrimidine (from Protocol 1) (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 10 mol%)

  • Amine base (e.g., Et₃N, 2.0-3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., DMF or Toluene)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the mono-alkynylated bromopyrimidine as the starting material.

  • Add the terminal alkyne.

  • Heat the reaction mixture to a temperature ranging from 60 °C to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Visualizing the Process

To further clarify the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Work-up and Purification reagents Combine Dihalopyrimidine, Pd Catalyst, CuI, and Base solvent Add Anhydrous Solvent reagents->solvent degas Degas the Mixture solvent->degas add_alkyne Add Terminal Alkyne degas->add_alkyne stir Stir at Appropriate Temperature add_alkyne->stir monitor Monitor Reaction Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Final Product purify->product

Caption: A generalized experimental workflow for the Sonogashira cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd R¹-Pd(II)L₂-C≡CR² transmetalation->diorgano_pd cuI CuI transmetalation->cuI regenerates reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 product Product (R¹-C≡CR²) reductive_elimination->product cu_acetylide Cu(I)-C≡CR² cu_acetylide->transmetalation alkyne R²-C≡C-H + Base alkyne->cu_acetylide cuI->alkyne aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

References

A Comparative Analysis of Reaction Kinetics: 5-Bromo-2-iodopyrimidine vs. 2,5-dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyrimidine (B1678525) scaffolds is a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. The selection of appropriately halogenated pyrimidine precursors is critical for dictating the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of the reaction kinetics of two common dihalogenated pyrimidines, 5-Bromo-2-iodopyrimidine and 2,5-dibromopyrimidine (B1337857), in palladium-catalyzed cross-coupling reactions, supported by established reactivity principles and experimental data.

General Reactivity Principles

In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond. The reactivity of the halogens in this step generally follows the order: I > Br > Cl > F.[1][2][3] This trend is inversely correlated with the C-X bond dissociation energy; the weaker the bond, the more facile the oxidative addition.

  • This compound : This molecule possesses two different halogens. Based on the established reactivity trend, the carbon-iodine (C-I) bond at the 2-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 5-position.[4][5] This inherent difference in reactivity allows for highly selective sequential functionalization.

  • 2,5-dibromopyrimidine : This substrate contains two identical halogens at electronically distinct positions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of both C-Br bonds compared to their carbocyclic analogs. However, the relative reactivity of the C2-Br and C5-Br bonds can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and base.[1] In many dihalopyrimidines, the 4-position is the most reactive, followed by the 2-position, with the 5-position being the least reactive.[1]

Data Presentation: Comparative Performance in Cross-Coupling Reactions

The following table summarizes the expected relative reactivity and typical yields for this compound and 2,5-dibromopyrimidine in key palladium-catalyzed cross-coupling reactions. Direct side-by-side kinetic data is often not available in the literature; therefore, this comparison is based on established reactivity principles and representative yields from analogous systems.

Reaction TypeSubstrateCoupling PartnerTypical Catalyst/LigandBaseSolventTemperature (°C)Time (h)Expected Major ProductTypical Yield (%)
Suzuki-Miyaura Coupling This compoundArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane (B91453)/H₂O80-1001-45-Bromo-2-arylpyrimidine>90
2,5-dibromopyrimidineArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-10012-24Mixture of 2-aryl-5-bromopyrimidine and 2,5-diarylpyrimidineVariable (mono vs. di)
Stille Coupling This compoundOrganostannanePd(PPh₃)₄-DMF80-1002-65-Bromo-2-substituted-pyrimidineHigh
2,5-dibromopyrimidineOrganostannanePd(PPh₃)₄-DMF90-11012-24Mono- or di-substituted pyrimidineModerate to High
Buchwald-Hartwig Amination This compoundAminePd₂(dba)₃ / XantphosNaOtBuToluene80-1104-125-Bromo-2-aminopyrimidineHigh
2,5-dibromopyrimidineAminePd₂(dba)₃ / XantphosNaOtBuToluene80-11012-24Mixture of mono- and di-aminated productsVariable

Experimental Protocols

Below are detailed, generalized methodologies for key cross-coupling reactions. Researchers should note that optimization of these conditions for specific substrates is often necessary.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction : Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel.

Stille Coupling Protocol
  • Reaction Setup : In a flame-dried reaction flask under an inert atmosphere, combine the halopyrimidine (1.0 equiv.) and the organostannane reagent (1.1 equiv.).

  • Catalyst and Solvent Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by an anhydrous solvent such as DMF.

  • Reaction : Heat the mixture (e.g., to 100 °C) and stir until the reaction is complete, as determined by an appropriate monitoring technique (TLC or LC-MS).

  • Workup : After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts.

  • Purification : Isolate and purify the product via standard chromatographic techniques.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup : To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere : Evacuate and backfill the vessel with an inert gas.

  • Reagent and Solvent Addition : Add the degassed solvent (e.g., toluene), followed by the halopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction : Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup : Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate in vacuo.

  • Purification : Purify the residue by flash column chromatography.

Mandatory Visualization

The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_reagents Pd0 Pd(0)Ln OxAdd R-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)Ln-R' OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product R-R' Transmetal->Product Reductive Elimination RX R-X Boronic R'-B(OR)₂ + Base

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Stille_Buchwald_Hartwig_Cycles cluster_stille Stille Coupling cluster_buchwald Buchwald-Hartwig Amination S_Pd0 Pd(0)Ln S_OxAdd R-Pd(II)Ln-X S_Pd0->S_OxAdd Ox. Add. S_Transmetal R-Pd(II)Ln-R' S_OxAdd->S_Transmetal Transmetal. S_Transmetal->S_Pd0 S_Product R-R' S_Transmetal->S_Product Red. Elim. B_Pd0 Pd(0)Ln B_OxAdd R-Pd(II)Ln-X B_Pd0->B_OxAdd Ox. Add. B_AmineCoord [R-Pd(II)Ln(HNR'₂)]⁺X⁻ B_OxAdd->B_AmineCoord Amine Coord. B_Amido R-Pd(II)Ln-NR'₂ B_AmineCoord->B_Amido Deprotonation (Base) B_Amido->B_Pd0 B_Product R-NR'₂ B_Amido->B_Product Red. Elim. Experimental_Workflow start Combine Halopyrimidine, Coupling Partner, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) start->inert reagents Add Catalyst and Degassed Solvent inert->reagents reaction Heat to Desired Temperature with Stirring reagents->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification by Column Chromatography workup->purify end Characterized Product purify->end

References

Unambiguous Structure Determination: A Comparative Guide to Confirming the Structure of 5-Bromo-2-iodopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's three-dimensional structure is a critical, non-negotiable step. In the synthesis of novel compounds, such as derivatives of 5-Bromo-2-iodopyrimidine, which serve as versatile building blocks in medicinal chemistry, absolute certainty of the atomic arrangement is paramount for understanding reactivity, predicting biological activity, and ensuring intellectual property protection. While various analytical techniques provide structural clues, single-crystal X-ray crystallography remains the gold standard for unambiguous structure elucidation.

This guide provides a comparative analysis of X-ray crystallography against other common spectroscopic methods for the structural confirmation of this compound and its derivatives. We will delve into the experimental protocols, present key data, and illustrate the logical workflow for comprehensive structural analysis.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[1] This method allows for the determination of unit cell dimensions, bond lengths, bond angles, and the exact position of each atom in the crystal lattice, thereby providing an unequivocal 3D structure of the molecule.[1]

While a specific crystal structure for this compound is not publicly available, the Cambridge Structural Database (CSD) contains the structure of the closely related compound, 5-Bromo-2(1H)-pyrimidinone (CSD Entry: 636802).[2] This structure serves as an excellent example of the detailed atomic-level information that can be obtained through this technique. X-ray crystallography reveals the precise bond distances and angles, the planarity of the pyrimidine (B1678525) ring, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[1]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector.[1] The crystal is rotated to collect a complete set of diffraction data.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell parameters and the arrangement of atoms within the unit cell. The initial structural model is then refined to best fit the experimental data.[1]

Complementary Spectroscopic Techniques for Structural Elucidation

While X-ray crystallography provides the ultimate proof of structure, other spectroscopic methods are indispensable for routine characterization, reaction monitoring, and for compounds that fail to crystallize. These techniques provide complementary information that, when combined, can build a strong case for a proposed structure. A variety of spectroscopic techniques are commonly employed to characterize pyrimidine derivatives.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information about the electronic environment of the hydrogen and carbon atoms in the molecule.

¹H NMR would show distinct signals for the protons on the pyrimidine ring, and their chemical shifts and coupling constants would be indicative of their positions relative to the nitrogen atoms and the halogen substituents. For this compound, a singlet is observed at δ 8.54 ppm for the two equivalent protons in CDCl₃.[6]

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of the attached atoms.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (284.88 g/mol ).[7] The isotopic pattern of the molecular ion peak, due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br), would be characteristic and further confirm the presence of this element. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] For pyrimidine derivatives, characteristic vibrational modes of the pyrimidine ring and any functional groups can be identified.[8] While not providing a complete structural picture on its own, FTIR is a quick and simple method to confirm the presence of key structural motifs.[8]

Comparative Data Summary

Technique Information Obtained Sample Requirements Strengths Limitations
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.[1]Single, high-quality crystal.Unambiguous and definitive structure determination.Crystal growth can be difficult or impossible; not suitable for amorphous solids or oils.
NMR Spectroscopy Connectivity of atoms, electronic environment, stereochemistry in solution.Soluble sample.Provides detailed structural information in solution; non-destructive.Complex spectra can be difficult to interpret; does not provide information on solid-state packing.
Mass Spectrometry Molecular weight, molecular formula (HRMS), fragmentation pattern.Small amount of sample.High sensitivity; provides molecular weight information.Destructive; isomers may not be distinguishable by mass alone.
FTIR Spectroscopy Presence of functional groups.[8]Small amount of sample (solid, liquid, or gas).Quick and easy to perform; good for identifying functional groups.Provides limited information on the overall molecular structure.

Table 1. Comparison of Analytical Techniques for Structural Confirmation.

Property This compound
Molecular Formula C₄H₂BrIN₂
Molecular Weight 284.88 g/mol [7]
Appearance White to light yellow solid[6]
Melting Point 99-103 °C[7]
¹H NMR (300 MHz, CDCl₃) δ 8.54 (s, 2H)[6]
Mass Spectrum (ESI+) m/z = 284.8 [M]+[6]

Table 2. Physicochemical and Spectroscopic Data for this compound.

Visualizing the Workflow

The process of confirming the structure of a newly synthesized this compound derivative typically follows a logical progression of analytical techniques.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_spectroscopic_analysis Spectroscopic Analysis cluster_final_confirmation Definitive Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC MP Melting Point Purification->MP FTIR FTIR Spectroscopy MP->FTIR MS Mass Spectrometry MP->MS NMR NMR Spectroscopy (¹H, ¹³C) MP->NMR Crystal_Growth Crystal Growth NMR->Crystal_Growth If structure is ambiguous Final_Structure Final Confirmed Structure NMR->Final_Structure If structure is confirmed and crystallization is not possible Xray X-ray Crystallography Crystal_Growth->Xray Xray->Final_Structure

Caption: Workflow for the structural elucidation of a novel pyrimidine derivative.

The logical relationship between these techniques in confirming a chemical structure can also be visualized.

Structural Confirmation Logic cluster_hypothesis Structural Hypothesis cluster_evidence Supporting Evidence cluster_confirmation Absolute Confirmation Proposed_Structure Proposed Structure FTIR FTIR (Functional Groups) Proposed_Structure->FTIR MS Mass Spec (Molecular Weight) Proposed_Structure->MS NMR NMR (Connectivity) Proposed_Structure->NMR Xray X-ray Crystallography (3D Structure) Proposed_Structure->Xray FTIR->Proposed_Structure Consistent MS->Proposed_Structure Consistent NMR->Proposed_Structure Consistent Xray->Proposed_Structure Confirms

References

Navigating Pyrimidine Isotopic Labeling: A Comparative Guide to 5-Bromo-2-iodopyrimidine and Established Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking of molecules is critical for elucidating metabolic pathways, quantifying reaction kinetics, and understanding drug disposition. Isotopic labeling of heterocyclic scaffolds like pyrimidines is a cornerstone of these investigations. This guide provides a comparative analysis of the potential use of 5-Bromo-2-iodopyrimidine for isotopic labeling against established methods, supported by generalized experimental protocols and data interpretation.

While direct isotopic labeling studies utilizing this compound are not extensively reported in the literature, its chemical properties present a versatile platform for the introduction of isotopic labels through selective cross-coupling reactions. This guide will explore these potential applications in comparison to traditional labeling strategies.

Comparison of Isotopic Labeling Strategies

The choice of a labeling strategy depends on factors such as the desired position of the isotope, the required isotopic enrichment, and the complexity of the target molecule. Here, we compare a hypothetical labeling strategy using this compound with established methods for pyrimidine (B1678525) labeling.

Table 1: Quantitative Comparison of Pyrimidine Isotopic Labeling Methods

ParameterHypothetical: this compoundEstablished: Deconstruction-ReconstructionEstablished: Direct C-H Activation
Isotope(s) ¹³C, ¹⁴C, ²H (D), ³H (T)¹³C, ¹⁵N, ²H (D)²H (D), ³H (T)
Position of Label C2 or C5 positionMultiple positions within the pyrimidine ringTypically C5-H of the pyrimidine ring
Precursor Availability Commercially availableRequires synthesis of pyrimidine precursorThe pyrimidine-containing target molecule
Reaction Specificity High, based on selective cross-couplingHigh, based on synthetic routeCan have issues with regioselectivity
Typical IsotopicIncorporation >95% (expected)>95%Variable, often moderate to high
Key Reagents Organometallic reagents (e.g., Grignards, boronic acids), metal catalysts (e.g., Palladium)Isotopically labeled amidines, Tf₂O, pyrrolidineHeavy water (D₂O or T₂O), metal catalysts (e.g., Ir, Ru, Rh)
Scalability Potentially scalableCan be complex for large scaleGenerally scalable

Experimental Protocols

Proposed Protocol for Isotopic Labeling using this compound

This protocol describes a hypothetical palladium-catalyzed Suzuki coupling reaction to introduce a ¹³C-labeled methyl group at the 2-position of the pyrimidine ring.

Materials:

  • This compound

  • [¹³C]Methylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Toluene (B28343) (anhydrous)

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1 mmol), [¹³C]Methylboronic acid (1.2 mmol), and Potassium carbonate (3 mmol).

  • In a separate flask, prepare the catalyst by dissolving Palladium(II) acetate (0.05 mmol) and Triphenylphosphine (0.1 mmol) in anhydrous toluene (5 mL) under argon.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add anhydrous 1,4-dioxane (10 mL) to the reaction mixture.

  • The reaction mixture is heated to 80°C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield 5-Bromo-2-([¹³C]methyl)pyrimidine.

  • The isotopic incorporation and purity are determined by ¹H NMR, ¹³C NMR, and mass spectrometry.

Established Protocol: Deconstruction-Reconstruction for Pyrimidine Labeling

This method involves the ring-opening of a pyrimidine to a vinamidinium salt, followed by ring-closure with an isotopically labeled amidine.[1]

Materials:

  • Substituted pyrimidine

  • Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

  • Pyrrolidine

  • Isotopically labeled amidine (e.g., [¹³C, ¹⁵N₂]guanidine)

  • Sodium ethoxide

  • Ethanol (B145695)

  • Standard laboratory glassware

Procedure:

  • The starting pyrimidine is treated with Tf₂O to mediate a ring-opening and ring-closing sequence, forming a pyrimidinium ion.

  • The pyrimidinium ion is then cleaved to a vinamidinium salt using pyrrolidine.

  • The vinamidinium salt is cyclized with an isotopically labeled amidine in the presence of a base like sodium ethoxide in ethanol to form the isotopically labeled pyrimidine.[1]

  • The final product is purified using standard chromatographic techniques.

  • Isotopic enrichment is quantified by mass spectrometry and NMR spectroscopy.

Visualizing the Workflows

To better illustrate the proposed and established methodologies, the following diagrams outline the key steps in each process.

G Workflow for Isotopic Labeling via this compound A Start with This compound C Combine Reactants (Pyrimidine, Labeled Precursor, Base) A->C B Prepare Catalyst (e.g., Pd(OAc)2, PPh3) D Add Catalyst and Solvent B->D C->D E Heat under Inert Atmosphere D->E F Reaction Quench and Extraction E->F G Purification (Column Chromatography) F->G H Analysis (NMR, MS) G->H G Workflow for Deconstruction-Reconstruction Labeling A Start with Substituted Pyrimidine B Ring Opening to Pyrimidinium Ion (Tf2O) A->B C Cleavage to Vinamidinium Salt (Pyrrolidine) B->C D Cyclization with Labeled Amidine C->D E Purification D->E F Analysis (NMR, MS) E->F

References

A Head-to-Head Comparison of Ligands for Selective Cross-Coupling of 5-Bromo-2-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 5-Bromo-2-iodopyrimidine is a valuable building block, offering two distinct reaction sites for sequential, selective cross-coupling reactions. The significant difference in the carbon-halogen bond strengths (C-I < C-Br) allows for predictable, selective reactions at the 2-position under palladium catalysis, leaving the 5-bromo position available for subsequent transformations. This guide provides a head-to-head comparison of common ligand classes for the selective coupling at the C-2 iodo position, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

Ligand Performance in Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. For this compound, the primary goal is to achieve exclusive coupling at the 2-position. The choice of ligand plays a critical role in catalyst activity and selectivity. While a direct comparative study of multiple ligands on this specific substrate is not extensively documented, we can infer performance from reactions on analogous dihalopyrimidines and from standard practices in cross-coupling chemistry.

Generally, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) serves as a reliable and effective catalyst for the selective coupling at the C-I bond.[1][2] More sterically demanding and electron-rich biarylphosphine ligands, such as XPhos and SPhos, are often employed for challenging substrates or to improve reaction rates and yields, particularly with less reactive coupling partners.[3]

Table 1: Comparison of Catalytic Systems for Selective Suzuki-Miyaura Coupling at the C-2 Position

Ligand/Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Selectivity (C-2:C-5)
Pd(PPh₃)₄ Arylboronic acidsNa₂CO₃ / K₂CO₃Dioxane/H₂O or Toluene/EtOH/H₂O80-1002-12Good to ExcellentHighly Selective
Pd₂(dba)₃ / XPhos Arylboronic acidsK₃PO₄1,4-Dioxane (B91453) / H₂O10012-24Good to ExcellentHighly Selective
Pd(OAc)₂ / SPhos Arylboronic acidsK₃PO₄Toluene / H₂O10012-24HighHighly Selective

Note: The data for XPhos and SPhos are based on typical conditions for the analogous but less reactive 5-bromo-2-chloropyrimidine (B32469) and represent expected high performance for the more reactive this compound.[2][3]

Ligand Performance in Selective Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds. Similar to the Suzuki reaction, the coupling with this compound is highly selective for the iodo position. The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate.

Standard phosphine (B1218219) ligands are generally effective. For instance, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of CuI provides good to excellent yields for the selective formation of 2-alkynyl-5-bromopyrimidines.[1][2]

Table 2: Comparison of Catalytic Systems for Selective Sonogashira Coupling at the C-2 Position

Ligand/Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Selectivity (C-2:C-5)
Pd(PPh₃)₄ / CuI Terminal AlkynesEt₃N / i-Pr₂NHDMF / THF25-702-12Good to ExcellentHighly Selective
PdCl₂(PPh₃)₂ / CuI Terminal AlkynesEt₃N / i-Pr₂NHTHF60-704-12Good to ExcellentHighly Selective

Experimental Protocols

The following are generalized protocols for the selective cross-coupling of this compound. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
  • Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Selective Sonogashira Coupling
  • Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 25-70 °C) and monitor the reaction progress.

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • Purification: The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[1]

Visualizing the Workflow

The general laboratory procedure for performing a selective cross-coupling reaction on this compound can be visualized as a straightforward workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Palladium Catalyst and Ligand A->B C Establish Inert Atmosphere (e.g., Argon) B->C D Add Degassed Solvent C->D E Heat and Stir for Required Time D->E F Monitor Reaction (TLC / LC-MS) E->F G Cool and Quench Reaction F->G H Aqueous Workup (Extraction) G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for a typical selective cross-coupling reaction.

Signaling Pathway of Catalysis

The catalytic cycle for these reactions follows a well-established pathway for palladium-catalyzed cross-couplings, beginning with the active Pd(0) species.

G cluster_reactants pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition (Selective at C-I bond) transmetalation Transmetalation Complex oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Product (2-substituted-5-bromopyrimidine) transmetalation->product reactant1 This compound reactant1->oxidative_addition reactant2 Organometallic Reagent (R-M) reactant2->transmetalation

Caption: General catalytic cycle for selective cross-coupling at the C-2 position.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-iodopyrimidine: A Comprehensive Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Bromo-2-iodopyrimidine, a halogenated heterocyclic compound utilized in pharmaceutical synthesis.[1] Adherence to these procedures is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

I. Hazard Identification and Safety Profile

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully cognizant of its potential hazards. This compound is classified as hazardous.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2]

  • Inhalation: May be harmful if inhaled.[1]

Personal Protective Equipment (PPE):

When handling this compound, particularly during disposal, the following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dust formation is possible, a NIOSH-approved respirator (such as a type N95 dust mask) is necessary.[2]

II. Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound for a comprehensive understanding of its properties.

PropertyValue
Molecular Formula C₄H₂BrIN₂
Molecular Weight ~282.88 g/mol [1]
Appearance White to light yellow solid/crystal/powder[3]
Melting Point 99-103 °C[2][3]
GHS Hazard Statements H302, H315, H318[2]
Storage Class 11 (Combustible Solids)[2]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • All waste containing this compound must be classified as hazardous waste.

  • As a halogenated organic compound, it must be segregated from non-halogenated organic waste streams.

  • Keep this waste separate from incompatible materials, such as strong oxidizing agents.

Step 2: Waste Collection and Container Requirements

  • Dedicated Waste Container: Collect all this compound waste in a designated, compatible, and sealable container. Polyethylene containers are often a suitable choice.

  • Solid Waste: Contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) should be collected in a dedicated solid hazardous waste container.

  • Liquid Waste: If this compound is in a solution, it should be collected in a designated halogenated organic solvent waste container. Do not mix with non-halogenated solvents.

  • Container Integrity: Ensure the waste container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.

Step 3: Labeling

  • The waste container must be clearly and accurately labeled.

  • The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The appropriate hazard pictograms (e.g., corrosive, exclamation mark).

    • The name and contact information of the principal investigator or laboratory supervisor.

Step 4: Storage

  • Store hazardous waste containers in a designated, secure, and well-ventilated location, away from general laboratory traffic.

  • Utilize secondary containment to prevent spills and leaks.

  • Keep waste containers tightly closed except when adding waste.

Step 5: Arrange for Professional Disposal

  • The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.

IV. Spill Management Protocol

In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation, using a chemical fume hood if the spill is contained within it.

  • Wear Appropriate PPE: Don the full PPE as described in Section I.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_containment Containment & Labeling cluster_disposal Storage & Disposal A Generate this compound Waste B Is the waste solid or liquid? A->B C Solid Waste (e.g., contaminated gloves, paper) B->C Solid D Liquid Waste (e.g., in solution) B->D Liquid E Collect in dedicated 'Solid Halogenated Waste' container C->E F Collect in dedicated 'Liquid Halogenated Waste' container D->F G Label container: - Hazardous Waste - Chemical Name - Hazard Pictograms E->G F->G H Store in secure, designated area with secondary containment G->H I Contact EHS for pickup by licensed hazardous waste company H->I J Final Disposal: Chemical Incineration I->J

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 5-Bromo-2-iodopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for the use of 5-Bromo-2-iodopyrimidine in laboratory settings. Adherence to these procedures is essential for ensuring the safety of researchers, scientists, and drug development professionals, as well as protecting the environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 183438-24-6

  • Molecular Formula: C₄H₂BrIN₂

  • Molecular Weight: 282.88 g/mol

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] Appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a splash hazard.NIOSH (US) or EN 166 (EU) approved.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For extensive handling, a complete chemical-resistant suit may be necessary.Gloves must comply with Regulation (EU) 2016/425 and standard EN 374.
Respiratory Protection A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols are likely to be generated. All work should be conducted in a chemical fume hood.NIOSH (US) or EN 143 (EU) approved.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.

1. Preparation:

  • Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm that a properly functioning chemical fume hood is available.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling:

  • Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Avoid generating dust.

  • Keep the container tightly closed when not in use.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly with soap and water after handling.

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed.

  • Store away from incompatible materials, such as oxidizing agents.[2][3]

  • The storage class for this chemical is 11 - Combustible Solids.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures:

  • Ensure adequate ventilation.

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.

  • Do not use air hoses for cleaning.

  • Prevent the spill from entering drains or waterways.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Waste Segregation and Collection:

  • Solid Waste: Collect contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled solid hazardous waste container.

  • Liquid Waste: If this compound is in a solution, it should be collected in a dedicated halogenated organic solvent waste container.

  • Container Requirements: Use a dedicated, properly labeled, and sealed container made of a compatible material (e.g., polyethylene). Ensure the container is in good condition with a secure, leak-proof closure.

Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • The accumulation start date must be clearly marked on the label.

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

Final Disposal:

  • The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep_sds Access SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood emergency_first_aid First Aid prep_ppe->emergency_first_aid In case of exposure handle_weigh Weigh in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer in Fume Hood handle_weigh->handle_transfer emergency_spill Spill Response handle_weigh->emergency_spill In case of spill handle_close Keep Container Closed handle_transfer->handle_close handle_wash Wash Hands After Use handle_close->handle_wash storage_conditions Cool, Dry, Ventilated handle_wash->storage_conditions After Use disp_collect Collect Hazardous Waste handle_wash->disp_collect Generate Waste storage_compatible Away from Oxidizers storage_conditions->storage_compatible disp_label Label Waste Container disp_collect->disp_label disp_store Store in SAA disp_label->disp_store disp_ehs Contact EHS for Pickup disp_store->disp_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-iodopyrimidine
Reactant of Route 2
5-Bromo-2-iodopyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。